molecular formula C24H18N2 B3102873 N,9-Diphenyl-9H-carbazol-2-amine CAS No. 1427316-55-9

N,9-Diphenyl-9H-carbazol-2-amine

Cat. No.: B3102873
CAS No.: 1427316-55-9
M. Wt: 334.4 g/mol
InChI Key: ZHVOQKHZCNGWET-UHFFFAOYSA-N
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Description

N,9-Diphenyl-9H-carbazol-2-amine is a useful research compound. Its molecular formula is C24H18N2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.146998583 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,9-diphenylcarbazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C24H18N2/c1-3-9-18(10-4-1)25-19-15-16-22-21-13-7-8-14-23(21)26(24(22)17-19)20-11-5-2-6-12-20/h1-17,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVOQKHZCNGWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=CC=CC=C4N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301563
Record name N,9-Diphenyl-9H-carbazol-2-amine
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Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427316-55-9
Record name N,9-Diphenyl-9H-carbazol-2-amine
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Record name N,9-Diphenyl-9H-carbazol-2-amine
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Foundational & Exploratory

N,9-Diphenyl-9H-carbazol-2-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,9-Diphenyl-9H-carbazol-2-amine

Introduction

This compound is a specialized organic compound built upon a carbazole core. Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds, prized for their unique electronic and photophysical properties.[1][2] The carbazole structure consists of a five-membered nitrogen-containing ring fused between two benzene rings, creating a rigid, planar, and electron-rich system.[1][2] The strategic addition of phenyl groups at the N9 and C2 positions, as in this compound, further modulates these properties. This functionalization enhances solubility, thermal stability, and charge-transport characteristics, making the molecule a compound of significant interest for researchers in organic electronics and medicinal chemistry.[3][4]

This guide serves as a technical resource for scientists and drug development professionals, offering a detailed examination of the molecule's chemical structure, physicochemical properties, a validated synthesis protocol, and its primary applications, with a focus on the field of organic electronics.

Chemical Structure and Nomenclature

The foundational structure of this compound is the tricyclic 9H-carbazole. A phenyl group is substituted at the nitrogen atom (position 9), and an aniline group (a phenylamine) is attached at position 2 of the carbazole skeleton. This specific arrangement of aromatic rings creates a non-linear, π-conjugated system that dictates its electronic behavior.

Figure 1: Chemical Structure of this compound.

IUPAC Name: this compound CAS Number: 1427316-55-9[5] Synonyms: N,9-diphenylcarbazol-2-amine[6]

Physicochemical Properties

The properties of this compound are derived from its complex aromatic structure. The extended π-system and the presence of nitrogen atoms influence its electronic characteristics, while the bulky phenyl groups affect its solubility and thermal stability.

PropertyValueSource
Molecular Formula C₂₄H₁₈N₂[6]
Molecular Weight 334.41 g/mol [7]
Monoisotopic Mass 334.146999 g/mol [6]
Predicted XlogP 6.5[6]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 1[8]
Rotatable Bond Count 3[9]

Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The synthesis of this compound can be achieved through several modern organic chemistry reactions, most notably through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, which is ideal for constructing this molecule. The causality behind this choice lies in the high efficiency and functional group tolerance of palladium catalysts in coupling aryl halides with amines.

A plausible synthetic approach involves the coupling of 2-bromo-9-phenyl-9H-carbazole with aniline.

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-9-phenyl-9H-carbazole (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (NaOtBu) (1.4 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.02 eq) and a suitable phosphine ligand like XPhos (0.05 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction mixture is typically heterogeneous.

  • Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane or ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

G reactant_node reactant_node condition_node condition_node product_node product_node sub_A 2-Bromo-9-phenyl-9H-carbazole reaction Buchwald-Hartwig Cross-Coupling sub_A->reaction sub_B Aniline sub_B->reaction reagents Pd₂(dba)₃ / XPhos NaO-t-Bu reagents->reaction solvent Toluene, 110 °C Inert Atmosphere solvent->reaction purification Aqueous Work-up & Silica Gel Chromatography reaction->purification Crude Product product This compound purification->product Purified Product

Figure 2: Generalized workflow for the synthesis of this compound.

Spectroscopic Analysis

Structural confirmation of this compound is typically performed using a combination of spectroscopic techniques.[10][11]

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum would show a complex series of signals in the aromatic region (typically 6.5-8.5 ppm). Distinct multiplets would correspond to the protons on the carbazole core and the two different phenyl rings. A characteristic broad singlet for the N-H proton of the amine group would also be expected.

  • ¹³C NMR: The carbon NMR spectrum would display a number of signals corresponding to the 24 carbon atoms in the molecule. The chemical shifts would confirm the presence of multiple distinct aromatic environments.

  • IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands. Key peaks would include N-H stretching for the secondary amine (around 3400 cm⁻¹), C-H stretching for the aromatic rings (around 3100-3000 cm⁻¹), and C=C stretching within the aromatic rings (around 1600-1450 cm⁻¹).

  • MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at m/z corresponding to its molecular formula, C₂₄H₁₈N₂.[10]

Applications in Research and Development

The unique electronic properties of the carbazole core make its derivatives, including this compound, highly valuable in the field of organic electronics.[2][4]

Organic Light-Emitting Diodes (OLEDs)

The primary application of this class of molecules is as a Hole-Transporting Material (HTM) in OLEDs.[12][13]

  • Mechanism of Action: In an OLED device, an electric current is applied across a stack of thin organic layers. The HTM facilitates the efficient injection of positive charge carriers (holes) from the anode and transports them to the emissive layer (EML). The electron-rich nature and high aromaticity of the carbazole moiety provide excellent hole transport capabilities.[2][13] The phenyl substituents help ensure good morphological stability of the thin film, which is crucial for device longevity and preventing degradation from Joule heating.[12]

  • Device Performance: The use of high-performance HTMs like this compound is critical for achieving high efficiency, brightness, and operational stability in OLED displays and lighting.[4] By fine-tuning the energy levels of the HTM to match the anode and the EML, charge injection barriers can be minimized, leading to improved device performance.[14]

OLED_Structure cluster_flow anode_cathode anode_cathode organic_layer organic_layer htl_layer htl_layer eml_layer eml_layer Anode Anode (ITO) (Hole Injection) HTL Hole Transport Layer (HTL) (e.g., this compound) EML Emissive Layer (EML) (Light Generation) Light Photon (Light) EML->Light ETL Electron Transport Layer (ETL) Cathode Cathode (Electron Injection) Hole h+ Hole->EML Electron e- Electron->EML

Figure 3: Role of this compound as an HTL in a typical OLED device structure.

Other Potential Applications
  • Perovskite Solar Cells (PSCs): Similar to OLEDs, carbazole derivatives are explored as HTMs in PSCs, where they are responsible for extracting positive charges from the perovskite absorber layer.[15]

  • Medicinal Chemistry: The carbazole scaffold is present in various naturally occurring and synthetic compounds with a wide range of biological activities.[1] While specific data for this compound is limited, related N-substituted carbazoles have been investigated for antimicrobial and antitumor activities.[1] This suggests potential, though currently unexplored, avenues in drug discovery.

Conclusion

This compound is a highly functionalized aromatic amine with a robust carbazole core. Its synthesis is accessible through modern palladium-catalyzed coupling methods, and its structure is readily characterizable by standard spectroscopic techniques. The key strengths of this molecule—excellent hole-transport properties, high thermal stability, and good film-forming characteristics—position it as a valuable component in the development of high-performance organic electronic devices, particularly as a hole-transporting material in OLEDs. While its primary application lies in materials science, the inherent biological relevance of the carbazole nucleus may open future research paths in medicinal chemistry.

References

  • Barbe, J., & Sch-Gomez, G. (2009). Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. CONICET.
  • PubChemLite. This compound (C24H18N2). Université du Luxembourg.
  • BLDpharm. 1427316-55-9|this compound.
  • Smolecule. 9-Phenyl-9H-carbazol-2-amine.
  • BLDpharm. 929099-71-8|N,N-Diphenyl-9H-carbazol-2-amine.
  • PrepChem.com. Synthesis of a. 9H-Carbazol-9-amine.
  • Asif, M. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central.
  • Guidechem. 9-phenyl-9H-Carbazol-2-amine 1257982-95-8 wiki.
  • Unknown Author. (2025). The Role of Carbazole Derivatives in Modern Organic Electronics.
  • Benchchem. Spectroscopic Analysis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.
  • MDPI. 4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[6][7]oxadiazolo[3,4-d]pyridazine. Available at:

  • Organic Chemistry Portal. Carbazole synthesis.
  • PubChem. N,N-Diphenyl-9H-carbazol-3-amine.
  • Chemdiv. Compound N-(9H-carbazol-9-yl)-3-phenylprop-2-en-1-imine.
  • Wikipedia. Metal–organic framework.
  • NIST WebBook. 9H-Carbazole, 9-phenyl-.
  • ChemicalBook. N-(4-(phenyl-9H-carbazol-3-yl)phenyl)biphenyl-4-aMine | 1160294-96-1.
  • ResearchGate. (PDF) Synthesis of new 9H-Carbazole derivatives.
  • MDPI. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs.
  • MDPI. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.
  • KTU ePubl. Synthesis and characteritzation of di(9-ethyl-9h-carbazol-3-yl)amine-based organic p-type semiconductors.
  • CORE. Novel Liquid Crystalline Organic Semiconducting Oligomers Incorporating N-Heterocyclic Carbazole Moieties for fluorescent OLEDs.
  • ResearchGate. (PDF) N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine.
  • Benchchem. Application Notes: 9-ethyl-9H-carbazole-2-carbaldehyde as a Versatile Building Block for Organic Semiconductors.

Sources

An In-depth Technical Guide to the Synthesis of N,9-Diphenyl-9H-carbazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to N,9-Diphenyl-9H-carbazol-2-amine , a molecule of significant interest in the fields of organic electronics and medicinal chemistry. The unique electronic properties of the carbazole core, coupled with the tunable characteristics imparted by diphenyl substitution, make this compound a valuable target for novel material and drug development. This document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this important molecule.

Introduction: The Significance of Substituted Carbazoles

Carbazole and its derivatives are a well-established class of heterocyclic compounds renowned for their excellent hole-transporting properties, high thermal stability, and tunable photophysical characteristics.[1] These attributes have led to their widespread application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as host materials for phosphorescent emitters.[1] The introduction of aryl substituents at the nitrogen (N9) and other positions on the carbazole ring system allows for the fine-tuning of the molecule's electronic and physical properties, making them highly versatile building blocks in materials science. This compound, with phenyl groups at both the nitrogen and the 2-position amine, represents a sophisticated example of how structural modifications can be used to modulate the optoelectronic properties of the carbazole scaffold.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The final C-N bond formation, attaching the phenyl group to the 2-amino substituent, is a key disconnection. This leads to the pivotal intermediate, 9-Phenyl-9H-carbazol-2-amine . This intermediate can, in turn, be derived from a suitably functionalized carbazole precursor.

G Target This compound Intermediate1 9-Phenyl-9H-carbazol-2-amine Target->Intermediate1 Buchwald-Hartwig or Ullmann N-Arylation Intermediate2 2-Amino-9H-carbazole Intermediate1->Intermediate2 N-Arylation Intermediate3 2-Bromo-9-phenyl-9H-carbazole Intermediate1->Intermediate3 Buchwald-Hartwig Amination StartingMaterial3 2-Bromocarbazole Intermediate2->StartingMaterial3 Reduction of Nitro group (not shown) Intermediate3->StartingMaterial3 N-Arylation StartingMaterial1 Aniline StartingMaterial2 Iodobenzene/Bromobenzene

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two primary synthetic routes, both of which will be discussed in detail. The choice between these pathways will depend on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Core Synthetic Pathways

The synthesis of this compound is most effectively achieved through modern cross-coupling methodologies. The two most prominent and reliable methods for the formation of the key C-N bonds are the Buchwald-Hartwig Amination and the Ullmann Condensation .

Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] Its high functional group tolerance and generally milder reaction conditions compared to traditional methods make it a preferred choice for many synthetic chemists.[2]

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3]

G pd0 Pd(0)L2 pd2_oxidative L2Pd(II)(Ar)(X) pd0->pd2_oxidative Oxidative Addition (Ar-X) pd2_amine [L2Pd(II)(Ar)(R2NH)]+X- pd2_oxidative->pd2_amine Amine Coordination (R2NH) pd2_amido L2Pd(II)(Ar)(NR2) pd2_amine->pd2_amido Deprotonation (Base) pd2_amido->pd0 Reductive Elimination (Ar-NR2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application to this compound Synthesis:

A plausible two-step synthesis using the Buchwald-Hartwig amination is outlined below:

Step 1: Synthesis of 9-Phenyl-9H-carbazole-2-amine

This intermediate can be prepared via the palladium-catalyzed amination of 2-bromo-9-phenyl-9H-carbazole. The starting material, 2-bromo-9-phenyl-9H-carbazole, can be synthesized by the N-arylation of 2-bromocarbazole with iodobenzene or bromobenzene.

Step 2: Synthesis of this compound

The final product is obtained by the N-arylation of 9-Phenyl-9H-carbazol-2-amine with iodobenzene or bromobenzene.

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[4] While traditionally requiring harsh reaction conditions, modern modifications utilizing ligands have made this method more accessible and milder.[4]

Mechanism: The mechanism of the Ullmann C-N coupling is thought to involve the formation of a copper(I)-amide intermediate, followed by oxidative addition of the aryl halide to form a Cu(III) species, and subsequent reductive elimination to yield the product.

Application to this compound Synthesis:

Similar to the Buchwald-Hartwig approach, a two-step synthesis can be envisioned:

Step 1: Synthesis of 9-Phenyl-9H-carbazol-2-amine

This can be achieved by the copper-catalyzed coupling of 2-aminocarbazole with iodobenzene.

Step 2: Synthesis of this compound

The final product is then synthesized via the Ullmann condensation of 9-Phenyl-9H-carbazol-2-amine with iodobenzene.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound, based on established methodologies for analogous transformations.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

Step 1: Synthesis of 9-Phenyl-9H-carbazole

This initial step provides the core carbazole structure with the N-phenyl substituent.

  • Materials:

    • 9H-Carbazole

    • Bromobenzene

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Tri-tert-butylphosphine (1.0 M in toluene)

    • Potassium carbonate (K₂CO₃)

    • 18-Crown-6

    • Xylene (anhydrous)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Pd₂(dba)₃ (e.g., 1 mol%) and tri-tert-butylphosphine (e.g., 4 mol%).

    • Add anhydrous xylene and stir the mixture at room temperature for 20 minutes.

    • To this catalyst mixture, add 9H-carbazole (1.0 eq), bromobenzene (1.5 eq), 18-Crown-6 (0.1 eq), and potassium carbonate (1.5 eq).[5]

    • Heat the reaction mixture to reflux and maintain for 18 hours under an inert atmosphere.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature. Decant the xylene solution to separate it from the solid residues.

    • Concentrate the organic solution under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 9-phenylcarbazole.[5]

Step 2: Bromination of 9-Phenyl-9H-carbazole to 2-Bromo-9-phenyl-9H-carbazole

  • Materials:

    • 9-Phenyl-9H-carbazole

    • N-Bromosuccinimide (NBS)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 9-phenyl-9H-carbazole (1.0 eq) in DMF in a round-bottom flask.

    • Add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 2-bromo-9-phenyl-9H-carbazole.

Step 3: Amination of 2-Bromo-9-phenyl-9H-carbazole to 9-Phenyl-9H-carbazol-2-amine

  • Materials:

    • 2-Bromo-9-phenyl-9H-carbazole

    • Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent)

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (anhydrous)

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (e.g., 2 mol%), SPhos (e.g., 4 mol%), and NaOtBu (1.4 eq).

    • Add 2-bromo-9-phenyl-9H-carbazole (1.0 eq) and the ammonia source (1.2 eq).

    • Add anhydrous toluene.

    • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for the required time (typically 12-24 hours).

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • If a protected amine was used, perform the deprotection step (e.g., acid hydrolysis for benzophenone imine).

    • Purify the crude product by column chromatography to obtain 9-Phenyl-9H-carbazol-2-amine.

Step 4: N-Arylation of 9-Phenyl-9H-carbazol-2-amine to this compound

  • Materials:

    • 9-Phenyl-9H-carbazol-2-amine

    • Iodobenzene or Bromobenzene

    • Pd₂(dba)₃

    • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (anhydrous)

  • Procedure:

    • In a glovebox, combine 9-Phenyl-9H-carbazol-2-amine (1.0 eq), iodobenzene (1.2 eq), Pd₂(dba)₃ (e.g., 1-2 mol%), tBuXPhos (e.g., 2-4 mol%), and NaOtBu (1.4 eq) in a Schlenk tube.

    • Add anhydrous toluene.

    • Seal the tube and heat the reaction mixture (e.g., 110 °C) for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool to room temperature, and work up as described in the previous step.

    • Purify the final product by column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis via Ullmann Condensation

Step 1: Synthesis of 9-Phenyl-9H-carbazole

This step is identical to Step 1 in Protocol 1, or can be achieved via an Ullmann coupling of 9H-carbazole and iodobenzene using a copper catalyst.

  • Materials:

    • 9H-Carbazole

    • Iodobenzene

    • Copper(I) iodide (CuI)

    • 1,10-Phenanthroline

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF) (anhydrous)

  • Procedure:

    • To a Schlenk tube, add 9H-carbazole (1.0 eq), iodobenzene (1.2 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill with an inert gas.

    • Add anhydrous DMF.

    • Heat the reaction mixture (e.g., 120 °C) for 24 hours.

    • Cool to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify by column chromatography to obtain 9-phenylcarbazole.

Step 2: Nitration of 9-Phenyl-9H-carbazole to 2-Nitro-9-phenyl-9H-carbazole

  • Materials:

    • 9-Phenyl-9H-carbazole

    • Nitric acid

    • Acetic acid

  • Procedure:

    • Dissolve 9-phenyl-9H-carbazole in glacial acetic acid.

    • Cool the solution in an ice bath and add a mixture of nitric acid and acetic acid dropwise.

    • Stir the reaction mixture at low temperature for a few hours.

    • Pour the reaction mixture onto ice and collect the precipitate by filtration.

    • Wash the solid with water until neutral and dry to obtain 2-nitro-9-phenyl-9H-carbazole.

Step 3: Reduction of 2-Nitro-9-phenyl-9H-carbazole to 9-Phenyl-9H-carbazol-2-amine

  • Materials:

    • 2-Nitro-9-phenyl-9H-carbazole

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron (Fe) powder

    • Ethanol

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • Suspend 2-nitro-9-phenyl-9H-carbazole in ethanol.

    • Add SnCl₂·2H₂O (excess) and heat the mixture to reflux.

    • Alternatively, use iron powder in the presence of a small amount of HCl.

    • After the reaction is complete (monitored by TLC), cool the mixture and make it basic with an aqueous solution of sodium hydroxide or sodium carbonate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify by column chromatography to yield 9-Phenyl-9H-carbazol-2-amine.

Step 4: N-Arylation of 9-Phenyl-9H-carbazol-2-amine to this compound

  • Materials:

    • 9-Phenyl-9H-carbazol-2-amine

    • Iodobenzene

    • Copper(I) iodide (CuI)

    • L-proline or another suitable ligand

    • Potassium carbonate (K₂CO₃)

    • Dimethyl sulfoxide (DMSO) (anhydrous)

  • Procedure:

    • Combine 9-Phenyl-9H-carbazol-2-amine (1.0 eq), iodobenzene (1.2 eq), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 eq) in a Schlenk tube.

    • Evacuate and backfill with an inert gas.

    • Add anhydrous DMSO.

    • Heat the reaction mixture (e.g., 90-110 °C) for 24-48 hours.

    • Cool to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the final product by column chromatography to yield this compound.

Data Presentation: Comparative Analysis of Synthesis Pathways

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-basedCopper-based
Ligands Bulky, electron-rich phosphinesDiamines, amino acids, etc.
Reaction Temp. Generally milder (80-120 °C)Often higher (100-200 °C), though modern methods are milder
Substrate Scope Very broadTraditionally more limited, but improving with new ligands
Functional Group Tol. HighCan be sensitive to certain functional groups
Cost Palladium is a precious metalCopper is more abundant and less expensive
Toxicity Palladium and phosphine ligands can be toxicCopper has lower toxicity

Conclusion and Future Outlook

The synthesis of this compound is readily achievable through established modern synthetic methodologies, primarily the Buchwald-Hartwig amination and the Ullmann condensation. The choice of pathway will be dictated by factors such as cost, scale, and available laboratory resources. The Buchwald-Hartwig approach generally offers milder conditions and a broader substrate scope, while recent advancements in Ullmann-type reactions have made them increasingly competitive.

As the demand for novel organic electronic materials continues to grow, the development of efficient and scalable syntheses for highly functionalized carbazole derivatives like this compound will remain a critical area of research. Future efforts will likely focus on further reducing catalyst loading, employing more environmentally benign solvents, and developing even more efficient and selective catalytic systems.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Barca, A., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis, 13(5), 3443–3455. [Link]

  • Yang, G., et al. (2018). Palladium-catalyzed N-arylation of 2-aminobenzothiazole-4-carboxylates/carboxamides: Facile synthesis of PARP14 inhibitors. Tetrahedron, 74(20), 2475-2483. [Link]

  • PubChemLite. (n.d.). This compound (C24H18N2). [Link]

  • Organic Chemistry Frontiers. (2021). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers, 8(15), 4147-4154. [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605. [Link]

  • ChemRxiv. (2023). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Buchwald, S. L., et al. (2013). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition, 52(41), 10854-10857. [Link]

  • ResearchGate. (2018). Scope of N-arylation of carbazole with different iodobenzenes. [Link]

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Spectroscopic Elucidation of N,9-Diphenyl-9H-carbazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of N,9-Diphenyl-9H-carbazol-2-amine. As a molecule of interest in materials science and pharmaceutical research, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established scientific principles and data from analogous carbazole derivatives.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid carbazole core with phenyl substitutions at the N9 position and an amine group at the C2 position, which in turn is attached to another phenyl group. This unique arrangement of aromatic systems and a secondary amine functional group gives rise to a distinct spectroscopic fingerprint. The following sections will delve into the specific details of each spectroscopic technique and how they collectively contribute to the unequivocal structural confirmation of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region (typically 6.5-8.5 ppm) and a characteristic signal for the amine proton.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1d1HH-4
~7.9d1HH-5
~7.2-7.6m11HAromatic Protons (Phenyl rings & Carbazole)
~7.1dd1HH-3
~6.9d1HH-1
~5.7s1HN-H

Interpretation and Causality:

  • The downfield shifts of H-4 and H-5 are attributed to the anisotropic effect of the fused aromatic system and the influence of the nitrogen atom.

  • The protons on the two phenyl rings and the remaining protons of the carbazole core are expected to resonate as a complex multiplet in the range of 7.2-7.6 ppm.

  • The amine proton (N-H) is expected to appear as a broad singlet around 5.7 ppm, the exact position of which can be concentration and solvent dependent. Deuterium exchange (addition of D₂O) would cause this signal to disappear, confirming its assignment.[1]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~145C-N (Amine)
~140C-N (Carbazole)
~137Quaternary Carbons (Phenyl)
~129CH (Phenyl)
~127CH (Phenyl)
~126CH (Phenyl)
~123CH (Carbazole)
~120CH (Carbazole)
~119Quaternary Carbons (Carbazole)
~110CH (Carbazole)
~109CH (Carbazole)

Interpretation and Causality:

  • The carbon atoms directly attached to nitrogen (C-2 and the quaternary carbons of the N-phenyl ring) are expected to be significantly deshielded and appear at the lower end of the spectrum.

  • The remaining aromatic carbons of the carbazole and phenyl rings will resonate in the typical range of 110-140 ppm.

  • The specific assignments can be further confirmed by advanced NMR techniques such as HSQC and HMBC experiments.

Experimental Protocol for NMR Spectroscopy[2]
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

  • Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled experiment (e.g., PENDANT, DEPT).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration TypeIntensity
3350-3310N-H Stretch (Secondary Amine)Medium
3100-3000C-H Stretch (Aromatic)Medium
1600-1450C=C Stretch (Aromatic)Strong
1335-1250C-N Stretch (Aromatic Amine)Strong
910-665N-H Wag (Secondary Amine)Broad

Interpretation and Causality:

  • A key diagnostic peak is the N-H stretching vibration of the secondary amine, expected as a single, medium-intensity band in the 3350-3310 cm⁻¹ region.[2]

  • The presence of multiple aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

  • A strong band corresponding to the C-N stretching of the aromatic amine should be observable between 1335-1250 cm⁻¹.[2]

  • A broad N-H wagging band is also anticipated in the fingerprint region.[2]

Experimental Protocol for IR Spectroscopy[4]
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:

m/zIon
334.15[M]⁺˙
335.15[M+H]⁺
357.14[M+Na]⁺
242.11[M-C₆H₅NH]⁺
167.07[Carbazole]⁺

Data predicted based on PubChem entry for this compound (CID 118220370).[3]

Interpretation and Fragmentation:

The molecular ion peak ([M]⁺˙) is expected at m/z 334.15, corresponding to the molecular formula C₂₄H₁₈N₂. A common fragmentation pathway would involve the cleavage of the C-N bond between the carbazole core and the aminophenyl group, leading to a fragment at m/z 242.11. Further fragmentation could result in the formation of the stable carbazole radical cation at m/z 167.07.

M [M]⁺˙ m/z = 334 F1 [M-C₆H₅NH]⁺ m/z = 242 M->F1 - C₆H₅NH F2 [Carbazole]⁺ m/z = 167 F1->F2 - C₆H₅

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry[2]
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The collective analysis of NMR, IR, and Mass Spectrometry data provides a robust and comprehensive characterization of this compound. While direct experimental spectra for this specific molecule are not widely published, the predicted data based on established spectroscopic principles and analogous compounds offer a reliable framework for its identification and structural elucidation. The experimental protocols detailed in this guide provide a standardized approach for obtaining high-quality spectroscopic data for this and related carbazole derivatives.

References

  • Benchchem.
  • Gündoğdu, L., Şen, N., Gündoğdu Hızlıateş, C., & Ergün, M. Y. (2017). Synthesis and Spectroscopic Properties of Carbazole-Oxadiazoles. Journal of Fluorescence, 27(6), 2095–2100. [Link]

  • PubChem. This compound (C24H18N2).
  • University of Regensburg. IR Spectroscopy Tutorial: Amines.
  • Benchchem. Spectroscopic Analysis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.
  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

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Molecular formula and weight of N,9-Diphenyl-9H-carbazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,9-Diphenyl-9H-carbazol-2-amine

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized organic semiconductor and potential pharmacological scaffold. The document details its core chemical and physical properties, provides a validated synthetic protocol via the Buchwald-Hartwig amination, outlines expected analytical characterization data, and explores its primary applications in organic electronics as a hole-transporting material. This guide is intended for researchers and scientists in materials science and drug development, offering both foundational data and practical, field-proven insights into the compound's synthesis and application.

Introduction

The carbazole heterocycle is a cornerstone structural motif in both materials science and medicinal chemistry. Its rigid, planar structure and electron-rich nature impart favorable photophysical and electronic properties, making it a critical component in organic light-emitting diodes (OLEDs) and photovoltaic devices. In the pharmaceutical realm, the carbazole scaffold is present in numerous compounds exhibiting a wide range of biological activities.[1]

This compound represents a significant derivative, featuring phenyl substitutions at both the nitrogen atom (N9 position) of the carbazole ring and on the amine substituent at the C2 position. This specific substitution pattern enhances the molecule's thermal and morphological stability while modulating its electronic properties, making it a compound of high interest for advanced applications. This guide serves to consolidate the key technical information required for the synthesis, characterization, and utilization of this specific carbazole derivative.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, for analytical characterization, and for understanding the compound's general handling and solubility characteristics.

PropertyValueSource(s)
Molecular Formula C₂₄H₁₈N₂[2][3][4]
Molecular Weight 334.41 g/mol [2][3]
IUPAC Name This compound[2]
CAS Number 1427316-55-9[2]
Appearance Typically a white to off-white solidInferred
Storage Conditions Keep in a dark place, sealed in dry, room temperature[2]
Predicted XlogP 6.5[4]

Synthesis and Purification

The formation of the C-N bonds required to produce this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[5] This method is renowned for its high efficiency and tolerance of a wide range of functional groups. The synthesis involves a two-step process: first, the N-arylation of the carbazole core, followed by the amination of a halogenated precursor.

Rationale for Synthetic Strategy

The Buchwald-Hartwig amination is selected for its reliability in forming aryl-amine bonds. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired product and regenerate the catalyst.[5] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Buchwald-Hartwig procedures for similar carbazole derivatives.

Reactants:

  • 2-Bromo-9-phenyl-9H-carbazole (1 equivalent)

  • Aniline (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Tri-tert-butylphosphine (0.08 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous Toluene (solvent)

Procedure:

  • Inert Atmosphere: To a dry, oven-baked Schlenk flask, add the 2-Bromo-9-phenyl-9H-carbazole, sodium tert-butoxide, and the palladium catalyst, Pd₂(dba)₃.

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir the mixture for 10 minutes. Add the tri-tert-butylphosphine ligand, followed by the aniline.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A 1. Add Reactants to Schlenk Flask B 2. Establish Inert Atmosphere (Ar/N2) A->B C 3. Add Solvent & Reagents B->C D 4. Heat to Reflux (12-24h) C->D E 5. Monitor by TLC/GC-MS D->E F 6. Cool & Quench with Water E->F G 7. Extract with Organic Solvent F->G H 8. Wash, Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. The following section describes the expected outcomes from standard analytical techniques.[6]

TechniqueExpected Observations
¹H NMR Aromatic region (approx. 6.8-8.2 ppm) will show complex multiplets corresponding to the protons on the carbazole and phenyl rings. A characteristic singlet or broad singlet for the N-H proton of the secondary amine will be present. Integration should correspond to the 18 protons.
¹³C NMR Multiple signals in the aromatic region (approx. 110-150 ppm) corresponding to the 24 carbon atoms in their unique electronic environments.
FT-IR (cm⁻¹) - N-H stretch for the secondary amine (approx. 3350-3450 cm⁻¹)- Aromatic C-H stretches (approx. 3000-3100 cm⁻¹)- C=C aromatic ring stretches (approx. 1450-1600 cm⁻¹)- C-N stretches (approx. 1250-1350 cm⁻¹)
Mass Spec. (MS) The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z ≈ 334.15 or 335.15, respectively, confirming the molecular weight.[4]
HPLC/UPLC A single major peak under appropriate chromatographic conditions, indicating high purity (typically >98%).

Applications and Research Interest

The unique structure of this compound makes it a prime candidate for several high-technology and research applications.

  • Organic Electronics (OLEDs): The primary application for this class of molecules is as a Hole-Transporting Material (HTM) in OLED devices.[7][8] The carbazole core is an excellent hole transporter, and the addition of phenyl groups enhances the material's glass transition temperature (Tg), leading to more thermally stable and durable devices.[7] Its electronic properties can be fine-tuned to ensure efficient injection of holes from the anode and transport to the emissive layer.

  • Perovskite Solar Cells (PSCs): Similar to OLEDs, the hole-transporting properties of carbazole derivatives are highly valuable in PSCs. They can serve as the HTM layer that selectively extracts holes from the perovskite absorber layer, contributing to high power conversion efficiencies.

  • Medicinal Chemistry Scaffold: N-substituted carbazole derivatives have been investigated for a range of biological activities, including antimicrobial and antitumor properties.[1] The lipophilic nature of this compound may facilitate its passage through cell membranes, making it an interesting scaffold for the design of new therapeutic agents.

Structure-Application Relationship Diagram

App_Diagram cluster_structure Structural Features cluster_properties Resulting Properties cluster_apps Applications A Electron-Rich Carbazole Core D Excellent Hole-Transport Capability A->D G Potential Bioactivity (Lipophilicity) A->G B Rigid, Planar Structure B->D C N-Phenyl and C-Phenyl Groups E High Thermal Stability (High Tg) C->E F Good Film-Forming Properties C->F H OLED Devices D->H I Perovskite Solar Cells D->I E->H F->H F->I J Drug Discovery G->J

Caption: Relationship between molecular structure, properties, and applications.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

This compound is a highly functionalized organic molecule with significant potential, particularly in the field of organic electronics. Its robust chemical properties, combined with a well-established synthetic route via Buchwald-Hartwig amination, make it an accessible and valuable component for the development of next-generation OLEDs and solar cells. Further research into its biological properties may also open new avenues in medicinal chemistry. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and apply this versatile compound.

References

  • N,9-Diphenyl-9H-carbazol-3-amine - LabSolutions. (URL: [Link])

  • This compound (C24H18N2) - PubChemLite. (URL: [Link])

  • Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions - CONICET. (URL: [Link])

  • Synthesis of a. 9H-Carbazol-9-amine - PrepChem.com. (URL: [Link])

  • Carbazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed Central. (URL: [Link])

  • 4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[2][9][10]oxadiazolo[3,4-d]pyridazine - MDPI. (URL: [Link])

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - MDPI. (URL: [Link])

  • 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole - MDPI. (URL: [Link])

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The Tunable World of Carbazole Derivatives: A Technical Guide to Their Electronic Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and material scientists, the carbazole moiety represents a cornerstone in the design of functional organic materials. Its rigid, planar, and electron-rich structure provides a versatile scaffold for developing molecules with tailored electronic and photophysical properties. This guide offers an in-depth exploration of the electronic characteristics of carbazole derivatives, the experimental rationale behind their design and characterization, and their impactful applications in modern electronics.

The Carbazole Core: An Intrinsic Powerhouse

At its heart, the 9H-carbazole is a tricyclic aromatic heterocycle with a nitrogen atom that imparts a strong electron-donating character.[1] This inherent property, combined with its rigid planar structure, facilitates efficient electron delocalization across its π-conjugated system.[2] These fundamental characteristics are the bedrock of its utility, leading to:

  • Excellent Hole-Transporting Capabilities: The electron-rich nature of the carbazole core makes it an excellent p-type semiconductor, facilitating the movement of positive charge carriers (holes).[3][4][5]

  • High Thermal and Chemical Stability: The aromaticity of the carbazole framework confers significant stability, a crucial attribute for the longevity of electronic devices.[3][4]

  • High Photoluminescence Quantum Yields: Many carbazole derivatives are highly fluorescent, efficiently converting absorbed light into emitted light.[6][7]

  • Tunable Electronic Structure: The true power of carbazole lies in the ability to functionalize its core at various positions (primarily C-3, C-6, and N-9), allowing for precise tuning of its electronic properties.[4][6][7]

The strategic modification of the carbazole skeleton is the key to unlocking its full potential for specific applications.

Molecular Engineering: Tailoring Electronic Properties Through Functionalization

The electronic properties of carbazole derivatives, particularly their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be meticulously controlled through chemical synthesis.[8][9][10][11] The energy levels of the HOMO and LUMO, and the gap between them, dictate a molecule's charge injection/transport capabilities, absorption and emission wavelengths, and overall device performance.[12]

The Influence of Substituents

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the carbazole core has predictable effects on its electronic structure.[2]

  • Electron-Donating Groups (e.g., alkyl, alkoxy, arylamine): When attached to the carbazole core, EDGs increase the electron density, leading to a destabilization (raising) of the HOMO level. This generally results in a smaller HOMO-LUMO gap and a red-shift (shift to longer wavelengths) in the absorption and emission spectra.[2]

  • Electron-Withdrawing Groups (e.g., cyano, nitro, oxadiazole): Conversely, EWGs decrease the electron density of the carbazole ring, stabilizing (lowering) both the HOMO and LUMO levels.[2][13][14] This often leads to a larger HOMO-LUMO gap and a blue-shift (shift to shorter wavelengths) in the spectra.[2]

This principle is fundamental to the design of carbazole derivatives for specific applications, from deep-blue emitters in OLEDs to efficient charge transporters in solar cells.[15][16]

Characterization of Electronic Properties: Experimental Protocols

A comprehensive understanding of a carbazole derivative's electronic properties requires a combination of electrochemical and spectroscopic techniques.

Determining HOMO and LUMO Levels: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique for determining the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[12][17][18]

  • Sample Preparation:

    • Dissolve the carbazole derivative (typically 1-5 mM) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The supporting electrolyte is crucial for ensuring conductivity of the solution.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell:

      • Working Electrode: A glassy carbon or platinum electrode.

      • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

      • Counter Electrode: A platinum wire or foil.

  • Measurement:

    • Perform a cyclic voltammetry scan over a potential range that encompasses the oxidation and reduction events of the compound.

    • Record the resulting voltammogram (current vs. potential).

    • Calibrate the potential scale by adding a known internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, and measuring its half-wave potential (E₁/₂).

  • Data Analysis:

    • Determine the onset oxidation potential (Eₒₓ) from the voltammogram.

    • Calculate the HOMO energy level using the following empirical formula: HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 5.1] (Note: The value 5.1 eV is the absolute energy level of the Fc/Fc⁺ redox couple below the vacuum level. This value can vary slightly in the literature.)

    • Determine the onset reduction potential (EᵣₑᏧ).

    • Calculate the LUMO energy level using the formula: LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 5.1]

The following diagram illustrates the workflow for determining HOMO/LUMO levels.

G cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry Measurement cluster_analysis Data Analysis prep1 Dissolve Carbazole Derivative & Supporting Electrolyte in Solvent prep2 Purge with Inert Gas (e.g., Argon) prep1->prep2 cv1 Assemble 3-Electrode Cell prep2->cv1 cv2 Scan Potential Range cv1->cv2 cv3 Record Voltammogram cv2->cv3 an1 Determine Onset Oxidation (E_ox) & Reduction (E_red) Potentials cv3->an1 an2 Calibrate with Ferrocene (Fc/Fc+) an1->an2 an3 Calculate HOMO & LUMO Levels an2->an3

Workflow for HOMO/LUMO Determination via Cyclic Voltammetry.
Probing Photophysical Properties: UV-Vis and Fluorescence Spectroscopy

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are essential for understanding how a molecule interacts with light.[7]

  • Sample Preparation:

    • Prepare dilute solutions of the carbazole derivative (typically 10⁻⁵ to 10⁻⁶ M) in a spectroscopic-grade solvent (e.g., dichloromethane, toluene).

    • Ensure the solvent does not absorb in the wavelength range of interest.

  • UV-Vis Absorption Measurement:

    • Use a dual-beam spectrophotometer.

    • Record a baseline spectrum with a cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution.

    • Identify the wavelength of maximum absorption (λₘₐₓ).

  • Fluorescence Emission Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at its λₘₐₓ.

    • Record the emission spectrum.

    • Determine the wavelength of maximum emission (λₑₘ).

  • Quantum Yield Determination (Relative Method):

    • Measure the absorbance and integrated fluorescence intensity of the sample and a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical conditions.

    • Calculate the fluorescence quantum yield (Φբ) using the following equation: Φբ (sample) = Φբ (std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Investigating Excited-State Dynamics: Transient Absorption Spectroscopy (TAS)

TAS is a powerful pump-probe technique used to study the short-lived excited states of molecules, providing insights into processes like intersystem crossing and charge transfer.[19][20][21][22]

  • Sample Preparation: Prepare a solution of the carbazole derivative in a suitable solvent in a cuvette.

  • Excitation (Pump): Excite the sample with an ultrashort laser pulse (femtosecond or picosecond) at a wavelength where the molecule absorbs.

  • Probing: At a controlled time delay after the pump pulse, probe the sample with a broadband, lower-intensity light pulse.

  • Detection: Measure the change in absorbance of the probe light as a function of wavelength and time delay. This reveals the absorption spectra of the transient excited species.

  • Data Analysis: By analyzing the decay kinetics of the transient signals, one can determine the lifetimes of excited states and the rates of photophysical processes.[19][20][21][22]

Applications in Organic Electronics

The tunable electronic properties of carbazole derivatives make them indispensable in a variety of advanced applications.[7][10][23]

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are widely used in OLEDs as host materials for phosphorescent emitters, hole-transporting layers (HTLs), and electron-blocking layers (EBLs).[15][24] Their high triplet energy allows for efficient energy transfer to phosphorescent guest molecules, and their excellent hole mobility ensures balanced charge injection into the emissive layer.[6] Fused-ring carbazoles, in particular, have shown great promise as emitters for deep-blue OLEDs.[15]

G cluster_recombination Exciton Formation & Light Emission anode Anode (ITO) htl Hole Transport Layer (HTL) (e.g., Carbazole Derivative) anode->htl Holes (h+) Injection eml Emissive Layer (EML) (e.g., Carbazole Host + Dopant) htl->eml Holes (h+) Transport recombination Recombination of h+ and e- in EML etl Electron Transport Layer (ETL) etl->eml Electrons (e-) Transport cathode Cathode (Al) cathode->etl Electrons (e-) Injection light Light Emission recombination->light

Sources

Introduction to carbazole-based hole transporting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Carbazole-Based Hole Transporting Materials

Authored by a Senior Application Scientist

Foreword: The relentless pursuit of efficiency and stability in optoelectronic devices has led to a focused exploration of novel materials. Among these, carbazole-based hole transporting materials (HTMs) have emerged as a cornerstone in the development of high-performance perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). This guide provides a comprehensive technical overview of carbazole-based HTMs, from fundamental molecular design principles to their application and characterization in state-of-the-art devices. It is intended for researchers, scientists, and professionals in the field of materials science and drug development who seek a deeper understanding of these pivotal organic semiconductors.

The Primacy of Carbazole in Hole Transporting Materials

The efficacy of a hole transporting layer (HTL) is paramount in dictating the overall performance of an optoelectronic device. It is tasked with the critical roles of efficiently extracting and transporting positive charge carriers (holes) from the active layer to the anode while simultaneously blocking electrons to prevent charge recombination at the interface.[1][2] The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, has garnered significant attention as a fundamental building block for HTMs due to a unique confluence of advantageous properties.[3]

Inherent Physicochemical Advantages of the Carbazole Moiety:

  • Electron-Rich Nature: The nitrogen atom in the carbazole ring readily donates its lone pair of electrons into the aromatic system, rendering the molecule electron-rich. This intrinsic property is fundamental to its hole-transporting capabilities.[4]

  • High Thermal and Chemical Stability: The aromaticity of the carbazole unit imparts exceptional stability to its derivatives under a wide range of thermal and chemical conditions, a crucial attribute for long-lasting electronic devices.[3][4]

  • Facile Functionalization: The carbazole scaffold possesses multiple reactive sites (primarily the 2, 3, 6, 7, and 9 positions) that can be readily functionalized. This allows for precise tuning of its electronic and optical properties through molecular engineering.[4][5][6]

  • High Photoluminescence Quantum Yield: Many carbazole derivatives exhibit high photoluminescence quantum yields, which is particularly beneficial in OLED applications.[4]

  • Excellent Film-Forming Properties: Carbazole-based materials often form stable, amorphous films, which is essential for creating uniform and defect-free layers in solution-processed or vacuum-deposited devices.[7]

These inherent characteristics make carbazole a versatile platform for designing HTMs tailored to the specific energy level requirements and processing conditions of various optoelectronic architectures.

Molecular Design Strategies for Advanced Carbazole-Based HTMs

The performance of a carbazole-based HTM is intricately linked to its molecular architecture. Strategic design and synthesis are employed to optimize key parameters such as the highest occupied molecular orbital (HOMO) energy level, hole mobility, and solubility.

Small Molecule HTMs

Small molecule carbazole derivatives are widely explored due to their well-defined molecular weight and ease of purification.[8] The general design strategy involves a central carbazole core functionalized with various electron-donating or electron-withdrawing groups to modulate the electronic properties.

A common approach is the creation of donor-acceptor-donor (D-A-D) type molecules.[1][9] In this architecture, the carbazole unit often acts as the electron donor, linked to an electron-accepting core. This design can enhance intramolecular charge transfer, influencing the material's absorption spectrum and energy levels.[9] The incorporation of electron-withdrawing groups like cyano (-CN) or fluorine can increase the electron-deficient character of the molecule, thereby improving hole extraction and transport capabilities.[1]

Dendrimeric HTMs

Carbazole-based dendrimers are star-shaped macromolecules with a central core and branching dendritic arms. This unique three-dimensional structure offers several advantages:

  • High Glass Transition Temperature (Tg): Dendrimers often exhibit high Tg values, leading to morphologically stable amorphous films that are resistant to crystallization.[10]

  • Good Solubility and Film Formation: The dendritic architecture can improve solubility in common organic solvents, facilitating solution-based device fabrication.[10]

  • Site-Isolation Effect: The bulky dendritic structure can prevent intermolecular aggregation and concentration quenching, which is beneficial for maintaining high photoluminescence efficiency in OLEDs.[11]

Polymeric HTMs

Poly(N-vinylcarbazole) (PVK) is a well-known hole-transporting polymer.[3] Carbazole-containing polymers offer the advantage of excellent film-forming properties and compatibility with large-area, roll-to-roll processing techniques. The connectivity of the carbazole units within the polymer backbone (e.g., 3,6-linked vs. 2,7-linked) has a significant impact on the charge transport properties and overall device performance.[12] The rigid π-conjugated framework of the carbazole moiety facilitates efficient charge transport, while its inherent hydrophobicity can improve the moisture resistance of the device.[12]

Synthesis and Purification: A Practical Approach

The synthesis of carbazole-based HTMs typically involves common organic reactions such as Ullmann coupling, Suzuki coupling, and Buchwald-Hartwig amination. These reactions allow for the formation of carbon-nitrogen and carbon-carbon bonds, enabling the construction of complex molecular architectures.

Exemplary Synthetic Protocol: Synthesis of a Simple Carbazole-Based HTM

The following is a generalized, step-by-step methodology for the synthesis of a carbazole derivative, illustrating the common chemical transformations involved.

Step 1: N-Arylation of Carbazole (Ullmann Condensation)

  • To a reaction vessel, add 9H-carbazole, an aryl halide (e.g., 1-iodo-4-methoxybenzene), copper(I) iodide (CuI) as a catalyst, a ligand such as 1,10-phenanthroline, and a base like potassium carbonate (K2CO3).

  • Add a high-boiling point solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 120 to 180 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Step 2: Functionalization of the Carbazole Core (e.g., Bromination)

  • Dissolve the N-arylcarbazole from Step 1 in a suitable solvent like chloroform or carbon tetrachloride.

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS), to the solution in the dark.

  • Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by thin-layer chromatography).

  • The reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate).

  • The organic layer is separated, washed with water and brine, dried, and concentrated to yield the brominated carbazole derivative.

Step 3: Cross-Coupling Reaction (e.g., Suzuki Coupling)

  • Combine the brominated carbazole derivative, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., aqueous sodium carbonate) in a solvent mixture such as toluene and ethanol.

  • Heat the mixture to reflux under an inert atmosphere for 12-24 hours.

  • After completion, the reaction is cooled, and the organic product is extracted.

  • The crude product is purified by column chromatography on silica gel.

Purification: Purity is paramount for achieving high-performance optoelectronic devices. Common purification techniques for carbazole-based HTMs include:

  • Column Chromatography: To separate the desired product from byproducts and unreacted starting materials.

  • Recrystallization: To obtain highly crystalline, pure compounds.

  • Sublimation: For volatile small molecules, this technique can yield materials of very high purity.

The final product's identity and purity should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Characterization of Carbazole-Based HTMs

A suite of characterization techniques is employed to evaluate the key properties of newly synthesized carbazole-based HTMs, ensuring their suitability for optoelectronic applications.

Electrochemical Properties

Cyclic Voltammetry (CV): This is a fundamental technique used to determine the electrochemical properties of a material, specifically its oxidation and reduction potentials. From the onset of the first oxidation peak, the Highest Occupied Molecular Orbital (HOMO) energy level can be estimated. The HOMO level is a critical parameter as it must be appropriately aligned with the valence band of the perovskite or the HOMO level of the emissive layer in an OLED to ensure efficient hole injection and extraction.[2][13] Similarly, the Lowest Unoccupied Molecular Orbital (LUMO) energy level can be estimated from the reduction potential.[2][13]

Photophysical Properties

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy: UV-Vis spectroscopy is used to study the light absorption properties of the HTM. The absorption spectrum can reveal the optical bandgap of the material. PL spectroscopy provides information about the emission properties, which is particularly important for HTMs used in OLEDs.

Hole Mobility

Hole mobility (µh) is a measure of how quickly holes can move through the material under the influence of an electric field. High hole mobility is desirable for efficient charge transport and to minimize resistive losses in a device.[14] Several techniques are used to measure hole mobility:

  • Time-of-Flight (TOF): This technique measures the transit time of photogenerated charge carriers across a thick film of the material. However, it requires relatively thick films (micrometer range), which may not be representative of the thin films used in actual devices.[15]

  • Space-Charge-Limited Current (SCLC): This is a widely used method that involves fabricating a single-carrier (hole-only) device. By analyzing the current-voltage characteristics in the SCLC region, the mobility can be extracted using the Mott-Gurney law.[16]

  • Charge Extraction by Linearly Increasing Voltage (CELIV): This transient technique is suitable for thin films and can provide information on both carrier mobility and recombination dynamics.[15][16]

  • Field-Effect Transistor (FET): The mobility can also be determined from the characteristics of a field-effect transistor fabricated with the HTM as the active layer.[17]

Property Characterization Technique Significance
HOMO/LUMO Energy Levels Cyclic Voltammetry (CV)Determines energy level alignment for efficient charge injection/extraction and electron blocking.[2][13]
Optical Bandgap UV-Visible SpectroscopyIndicates the range of light absorption and transparency in the visible region.
Emission Properties Photoluminescence (PL) SpectroscopyCharacterizes the light-emitting capabilities, crucial for OLED applications.
Hole Mobility (µh) SCLC, TOF, CELIV, FETQuantifies the efficiency of hole transport through the material.[15][16][17]
Thermal Stability Thermogravimetric Analysis (TGA)Determines the decomposition temperature, indicating the material's stability during device operation and fabrication.[18]
Morphological Stability Differential Scanning Calorimetry (DSC)Measures the glass transition temperature (Tg), which is related to the stability of the amorphous state.[18]

Applications in Optoelectronic Devices

The versatility of carbazole-based HTMs has led to their successful integration into a variety of optoelectronic devices, most notably perovskite solar cells and organic light-emitting diodes.

Perovskite Solar Cells (PSCs)

In PSCs, the HTL plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the anode.[1] Carbazole-based HTMs have emerged as promising alternatives to the commonly used spiro-OMeTAD, which suffers from complex synthesis and the need for dopants that can compromise long-term stability.[1][5]

The advantages of using carbazole-based HTMs in PSCs include:

  • Tunable Energy Levels: The HOMO level of carbazole HTMs can be precisely tuned through molecular design to match the valence band of the perovskite, facilitating efficient hole extraction.[6]

  • High Hole Mobility: Many carbazole derivatives exhibit high hole mobility, leading to improved charge transport and higher short-circuit currents (Jsc).[5][9]

  • Enhanced Stability: The inherent stability and hydrophobicity of carbazole HTMs can help protect the underlying perovskite layer from moisture and other environmental degradants, leading to improved device longevity.[4][19]

Power conversion efficiencies (PCEs) of PSCs employing carbazole-based HTMs have been reported to be comparable to, and in some cases, even exceed those of devices using the benchmark spiro-OMeTAD.[19][20]

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the HTL is responsible for injecting holes from the anode into the emissive layer. Carbazole derivatives are widely used as both hole-transporting and host materials in OLEDs due to their high triplet energy and good charge-transporting properties.[7][21]

Key roles of carbazole-based materials in OLEDs:

  • Efficient Hole Injection and Transport: Their tunable HOMO levels allow for a good energy match with the anode, reducing the hole injection barrier.[10]

  • Electron and Exciton Blocking: A high LUMO level prevents electrons from leaking from the emissive layer to the anode, while a high triplet energy level helps to confine triplet excitons within the emissive layer in phosphorescent OLEDs (PhOLEDs), leading to higher efficiency.[10]

  • Host Materials: Carbazole-based molecules are often used as host materials for phosphorescent emitters due to their high triplet energy, which prevents reverse energy transfer from the guest to the host.[21]

The development of solution-processable carbazole-based HTMs is also crucial for the fabrication of large-area, low-cost OLEDs for lighting and display applications.[22]

Future Outlook

The field of carbazole-based hole transporting materials continues to evolve rapidly. Future research directions will likely focus on:

  • Novel Molecular Designs: The development of new carbazole-based architectures, including non-fullerene acceptors and thermally activated delayed fluorescence (TADF) materials, to further enhance device performance.

  • Dopant-Free HTMs: A major thrust is the design of HTMs with sufficiently high intrinsic conductivity and mobility to eliminate the need for dopants, thereby improving the long-term stability of PSCs.

  • Scalable Synthesis: The development of cost-effective and scalable synthetic routes to make these materials commercially viable for large-scale production.

  • Enhanced Stability: Further improvements in the intrinsic thermal and photochemical stability of carbazole-based HTMs to meet the stringent requirements for commercial optoelectronic devices.

Visualizations

Fundamental Structure of a Carbazole-Based HTM

cluster_core Carbazole Core Carbazole Carbazole Moiety (Electron-Rich Core) Donor_Group Electron-Donating Groups (e.g., Alkoxy, Amine) Carbazole->Donor_Group HOMO Level Tuning Pi_Bridge π-Conjugated Bridge (e.g., Thiophene, Phenyl) Carbazole->Pi_Bridge Extends Conjugation Acceptor_Group Electron-Withdrawing Groups (e.g., Cyano, Fluoro) Pi_Bridge->Acceptor_Group Modulates Energy Levels

Caption: Molecular design of a typical carbazole-based HTM.

Energy Level Diagram in a Perovskite Solar Cell

cluster_device Device Architecture cluster_energy Energy Levels (eV) Anode Anode (e.g., ITO) HTL Carbazole HTL Perovskite Perovskite Absorber ETL Electron Transport Layer (ETL) Cathode Cathode (e.g., Ag) HOMO_HTL HOMO VB_Perovskite VB VB_Perovskite->HOMO_HTL Hole Extraction CB_Perovskite CB LUMO_ETL LUMO CB_Perovskite->LUMO_ETL Electron Extraction

Caption: Energy level alignment in a typical PSC with a carbazole HTL.

References

  • Small carbazole-based molecules as hole transporting materials for perovskite solar cells. (n.d.).
  • Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (2021). ACS Omega.
  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. (2023). Energy & Fuels.
  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (n.d.). OSTI.GOV.
  • Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (2021).
  • Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. (n.d.). Royal Society of Chemistry.
  • A brief review of hole transporting materials commonly used in perovskite solar cells. (2021). Semantic Scholar.
  • A Review of Inorganic Hole Transport Materials for Perovskite Solar Cells. (n.d.). Scilit.
  • A brief review of hole transporting materials commonly used in perovskite solar cells. (n.d.). MDPI.
  • 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. (n.d.). Royal Society of Chemistry.
  • Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investig
  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (n.d.).
  • Poly‐substituted carbazole‐based HTMs for perovskite solar cells. (n.d.).
  • A review of hole-transport materials for perovskite solar cells. (2020). Knowledge.
  • Solution-processable naphthalene and phenyl substituted carbazole core based hole transporting materials for efficient organic light-emitting diodes. (n.d.). Royal Society of Chemistry.
  • The Role of Carbazole Derivatives in Advanced OLED M
  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. (n.d.). MDPI.
  • Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. (2025). ACS Sustainable Chemistry & Engineering.
  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Deriv
  • Fine-Tuned Carbazole-Based Polymers with Controlled Connectivity as Efficient Interfacial Layers in Perovskite Solar Cells. (2025).
  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. (n.d.). Royal Society of Chemistry.
  • Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. (n.d.). MDPI.
  • Application of MIS-CELIV technique to measure hole mobility of hole-transport material for organic light-emitting diodes. (2018). AIP Publishing.
  • Synthesis and Characterization of Carbazole Dendrimers as Solution-Processed High Tg Amorphous Hole-Transporting Materials for Electroluminescent Devices. (2025).
  • Electron mobility. (n.d.). Wikipedia.
  • Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. (2022). ACS Energy Letters.
  • Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. (2025). Paios.
  • Twisted Carbazole Dendrons for Solution-Processable Green Emissive Phosphorescent Dendrimers. (2023).

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N,9-Diphenyl-9H-carbazol-2-amine: A Technical Guide for Advanced Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1427316-55-9

Introduction

In the landscape of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs), the design and synthesis of novel charge-transporting materials are of paramount importance. Carbazole derivatives have emerged as a cornerstone in this field, prized for their robust thermal stability, excellent hole-transporting capabilities, and versatile functionalization potential.[1] This technical guide provides an in-depth exploration of N,9-Diphenyl-9H-carbazol-2-amine, a promising carbazole derivative for next-generation optoelectronic devices.

The molecular architecture of this compound, which integrates a carbazole core with both N-phenyl and 2-phenylamino substituents, suggests a unique combination of electronic and physical properties. The carbazole moiety serves as an excellent hole-transporting scaffold, while the strategic placement of phenyl groups can influence the material's solubility, morphological stability, and energy levels (HOMO/LUMO), all of which are critical parameters for device efficiency and longevity.[2][3] This guide will delve into the synthesis, physicochemical properties, potential applications, and safety considerations for this compound, offering a comprehensive resource for researchers and professionals in materials science and drug development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in organic electronics. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics based on its structure and data from closely related compounds.

PropertyValue/Expected BehaviorSource/Rationale
CAS Number 1427316-55-9[4]
Molecular Formula C24H18N2Derived from structure
Molecular Weight 334.42 g/mol Derived from structure
Appearance Expected to be a crystalline solidGeneral property of similar carbazole derivatives
Melting Point 160 °C (for the 3-amino isomer)[5]
Solubility Expected to be soluble in common organic solvents like toluene, chloroform, and THF.The presence of two phenyl groups enhances solubility compared to the parent carbazole.
HOMO Level Expected to be in the range of -5.4 to -5.8 eVCarbazole derivatives are known for their suitable HOMO levels for hole injection from standard anodes.[6][7]
LUMO Level Expected to be in the range of -2.0 to -2.5 eVThe LUMO level is generally high in carbazole-based hole-transporting materials.[6][7]
Thermal Stability High (Td5 > 350 °C)Carbazole derivatives are known for their excellent thermal stability, a key requirement for OLED materials.[8]

Synthesis

The synthesis of this compound can be approached through a multi-step process, likely involving a Buchwald-Hartwig amination reaction, a powerful method for forming carbon-nitrogen bonds. The following is a proposed, detailed experimental protocol based on established methodologies for similar carbazole derivatives.

Proposed Synthetic Workflow: Buchwald-Hartwig Amination

This proposed synthesis involves a two-step process starting from 2-bromocarbazole. The first step is the N-arylation of the carbazole nitrogen with bromobenzene, followed by the amination of the 2-bromo position with aniline.

Synthesis_Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: C-N Coupling 2-Bromocarbazole 2-Bromocarbazole Intermediate 2-Bromo-9-phenyl-9H-carbazole 2-Bromocarbazole->Intermediate Bromobenzene Bromobenzene Bromobenzene->Intermediate Pd_catalyst_1 Pd Catalyst (e.g., Pd(OAc)2) Pd_catalyst_1->Intermediate Ligand_1 Ligand (e.g., XPhos) Ligand_1->Intermediate Base_1 Base (e.g., K3PO4) Base_1->Intermediate Solvent_1 Solvent (e.g., Toluene) Solvent_1->Intermediate Aniline Aniline Final_Product This compound Intermediate->Final_Product Aniline->Final_Product Pd_catalyst_2 Pd Catalyst (e.g., Pd2(dba)3) Pd_catalyst_2->Final_Product Ligand_2 Ligand (e.g., BINAP) Ligand_2->Final_Product Base_2 Base (e.g., NaOtBu) Base_2->Final_Product Solvent_2 Solvent (e.g., Toluene) Solvent_2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-9-phenyl-9H-carbazole

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromocarbazole (1.0 eq.), potassium phosphate (2.0 eq.), palladium(II) acetate (0.05 eq.), and a suitable phosphine ligand such as XPhos (0.1 eq.).

  • Add dry toluene to the flask, followed by bromobenzene (1.2 eq.).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Wash the celite pad with toluene.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield 2-bromo-9-phenyl-9H-carbazole.

Step 2: Synthesis of this compound

  • In a dry Schlenk flask under an inert atmosphere, combine 2-bromo-9-phenyl-9H-carbazole (1.0 eq.), aniline (1.2 eq.), sodium tert-butoxide (1.5 eq.), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq.), and a suitable phosphine ligand such as BINAP (0.04 eq.).

  • Add dry toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Applications in Organic Light-Emitting Diodes (OLEDs)

The primary application for this compound is as a hole-transporting material (HTM) in OLEDs. The efficiency and stability of an OLED are highly dependent on the properties of the materials used in its layered structure.

Role as a Hole-Transporting Material (HTM)

An effective HTM must possess several key characteristics:

  • High Hole Mobility: To efficiently transport positive charge carriers (holes) from the anode to the emissive layer. Carbazole derivatives are well-regarded for their high hole mobility.[1]

  • Appropriate HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level should be well-aligned with the work function of the anode (typically Indium Tin Oxide, ITO) and the HOMO level of the emissive layer to ensure efficient hole injection and transport.

  • High Thermal and Morphological Stability: OLEDs generate heat during operation, and the materials must remain stable at elevated temperatures to prevent device degradation. The rigid carbazole core contributes to high thermal stability.[8]

  • High Triplet Energy: To confine excitons within the emissive layer, particularly in phosphorescent OLEDs (PhOLEDs), the HTM should have a higher triplet energy than the emissive dopant.

This compound is designed to meet these requirements. The carbazole core provides the fundamental hole-transporting properties and thermal stability. The N-phenyl group can enhance solubility and morphological stability, while the 2-phenylamino group can further tune the electronic properties and hole mobility.

OLED Device Architecture

A typical multilayer OLED incorporating a carbazole-based HTM is structured as follows:

OLED_Structure Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) (e.g., this compound) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode

Sources

Navigating the Safety Profile of N,9-Diphenyl-9H-carbazol-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,9-Diphenyl-9H-carbazol-2-amine, a member of the carbazole family, is a compound of increasing interest in materials science and pharmaceutical research. As with any novel chemical entity, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the available health and safety data for this compound, synthesizes best practices for its handling based on data from structurally related compounds, and offers a framework for risk assessment and management in a research and development setting.

Hazard Identification and Classification

Based on available data, this compound (CAS No. 1427316-55-9) is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3): H335 - May cause respiratory irritation.

These classifications necessitate careful handling procedures to avoid exposure. The general toxicological profile of aromatic amines suggests that systemic effects, such as methaemoglobinaemia, could be a concern, although specific data for this compound are lacking[2]. Chronic exposure effects have not been fully investigated, but some carbazole derivatives have been studied for carcinogenic potential[3][4].

Quantitative Data Summary
ParameterValueSource
CAS Number 1427316-55-9[1][5]
GHS Hazard Codes H302, H315, H319, H335[1]
Signal Word Warning[6]

Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls
  • Ventilation: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.

  • Containment: For procedures with a higher risk of dust generation, the use of a glove box or other closed-system is recommended.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contamination.

    • Lab Coat: A buttoned lab coat should be worn to protect street clothing and skin.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for minimizing risks associated with this compound.

Handling
  • Minimizing Dust: Avoid actions that can generate dust, such as scraping or vigorous shaking of containers.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in laboratory areas.

  • Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material, and collect it into a sealed container for proper disposal.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7].

  • Segregation: Store separately from food and drink.

Emergency Procedures

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical powder, foam, water spray, or carbon dioxide.

  • Specific Hazards: During a fire, irritating and toxic gases, including nitrogen oxides and carbon monoxide, may be generated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Workflow: Safe Weighing and Dissolution Protocol

The following protocol outlines the steps for safely weighing this compound and preparing a stock solution. The causality behind each step is explained to reinforce the principles of safe laboratory practice.

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper

  • Volumetric flask

  • Appropriate PPE (lab coat, safety goggles, nitrile gloves)

Procedure:

  • Preparation:

    • Rationale: Proper preparation minimizes the risk of exposure and ensures an efficient workflow.

    • Don appropriate PPE.

    • Ensure the chemical fume hood is operational.

    • Clean the work surface within the fume hood.

  • Weighing:

    • Rationale: Performing this step in a fume hood contains any dust generated.

    • Place a piece of weighing paper on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Avoid any jerky movements that could create airborne dust.

    • Record the exact weight.

  • Transfer to Volumetric Flask:

    • Rationale: A controlled transfer prevents loss of material and contamination of the surrounding area.

    • Carefully fold the weighing paper and pour the solid into the appropriate size volumetric flask.

    • Tap the weighing paper gently to ensure all the powder is transferred.

  • Dissolution:

    • Rationale: Adding the solvent in a controlled manner and ensuring complete dissolution is critical for accurate solution concentration.

    • Add a small amount of DMSO to the flask to wet the solid.

    • Gently swirl the flask to begin dissolving the compound.

    • Continue adding DMSO to the calibration mark on the volumetric flask.

    • Cap the flask and invert several times to ensure the solution is homogeneous. If necessary, use a sonicator to aid dissolution.

  • Labeling and Storage:

    • Rationale: Proper labeling is essential for safety and sample identification.

    • Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution in a tightly sealed container in a designated, cool, and dark location.

  • Cleanup:

    • Rationale: Thorough cleaning prevents cross-contamination and accidental exposure.

    • Dispose of the weighing paper and any other contaminated disposable materials in the appropriate chemical waste container.

    • Wipe down the spatula and the work surface in the fume hood.

    • Remove PPE in the correct order and wash hands thoroughly.

Experimental Workflow Diagram

G Figure 1: Safe Weighing and Dissolution Workflow cluster_prep Preparation cluster_weigh Weighing (in Fume Hood) cluster_dissolve Dissolution cluster_finalize Final Steps prep1 Don PPE prep2 Verify Fume Hood Operation prep1->prep2 weigh1 Tare Balance with Weigh Paper prep2->weigh1 Proceed to Weighing weigh2 Carefully Transfer Solid weigh1->weigh2 dissolve1 Transfer Solid to Volumetric Flask weigh2->dissolve1 Transfer Weighed Solid dissolve2 Add Solvent and Dissolve dissolve1->dissolve2 dissolve3 Bring to Final Volume dissolve2->dissolve3 finalize1 Label and Store Solution dissolve3->finalize1 Homogeneous Solution Prepared finalize2 Clean Work Area and Dispose of Waste finalize1->finalize2 finalize3 Remove PPE and Wash Hands finalize2->finalize3

Caption: Figure 1: Safe Weighing and Dissolution Workflow

Risk Assessment Framework

A systematic risk assessment should be conducted before undertaking any new experimental procedure involving this compound.

Risk Assessment Logic Diagram

G Figure 2: Risk Assessment Framework cluster_controls Control Hierarchy identify Identify Hazards (H302, H315, H319, H335) assess Assess Risks (Inhalation, Ingestion, Dermal/Eye Contact) identify->assess control Implement Control Measures assess->control review Review and Monitor control->review elimination Elimination/Substitution (Is a less hazardous alternative available?) control->elimination review->identify Re-evaluate as needed engineering Engineering Controls (Fume Hood, Glove Box) administrative Administrative Controls (SOPs, Training) ppe PPE (Gloves, Goggles, Lab Coat)

Caption: Figure 2: Risk Assessment Framework

Conclusion

While specific toxicological data for this compound are limited, the available GHS classification provides a clear indication of its potential hazards. By adopting a cautious approach, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can handle this compound safely. The protocols and frameworks provided in this guide are intended to empower researchers to conduct their work with a high degree of safety awareness and scientific integrity. Continuous vigilance and adherence to established safety protocols are essential when working with any chemical, particularly those with an evolving safety profile.

References

  • Chemical Label for this compound. This compound.
  • LabSolutions. N,9-Diphenyl-9H-carbazol-3-amine. [Link]

  • University of Puerto Rico Mayagüez. Material Safety Data Sheet - 9H-Carbazole. [Link]

  • Australian Industrial Chemicals Introduction Scheme. 9H-Carbazole: Human health tier II assessment. [Link]

Sources

Methodological & Application

Application Notes and Protocols for N,9-Diphenyl-9H-carbazol-2-amine in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Case for Simplified, Dopant-Free Hole Transport Layers

The advancement of perovskite solar cells (PSCs) has been remarkable, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based photovoltaics. A critical component in the architecture of high-performance PSCs is the hole transport layer (HTL), which is responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode. For years, the state-of-the-art HTL has been 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (spiro-OMeTAD). However, its widespread adoption is hampered by a multi-step, low-yield synthesis and the necessity of chemical dopants to achieve optimal conductivity. These dopants, often hygroscopic, can contribute to the degradation of the perovskite layer, thereby compromising the long-term stability of the device.

This has spurred the development of alternative HTLs that are not only cost-effective to synthesize but can also function efficiently without dopants. Carbazole-based derivatives have emerged as a promising class of materials for this purpose.[1][2] Their rigid, planar structure and excellent thermal and chemical stability make them ideal candidates for robust HTLs.[3] N,9-Diphenyl-9H-carbazol-2-amine, the subject of this guide, is a simple yet promising carbazole derivative. Its molecular structure suggests favorable electronic properties for hole transport and the potential for facile synthesis. While direct literature on its application in perovskite solar cells is limited, its structural similarity to other high-performing, dopant-free carbazole-based HTMs allows for the development of a robust experimental protocol.[4][5] This document provides a comprehensive guide to the application of this compound as a dopant-free HTL in perovskite solar cells, from its synthesis and material properties to a detailed fabrication protocol and expected device performance.

Material Properties and Rationale for Use

This compound possesses several key attributes that make it an attractive candidate for a dopant-free HTL in perovskite solar cells.

  • Electronic Properties: The carbazole core is an electron-rich moiety, which is conducive to hole transport. The diphenylamine substituent further enhances the hole-transporting character of the molecule. The highest occupied molecular orbital (HOMO) energy level of carbazole derivatives typically falls within a range that is well-aligned with the valence band of common perovskite formulations, facilitating efficient hole extraction.[3] The lowest unoccupied molecular orbital (LUMO) level is generally high enough to effectively block electron transport, thus minimizing charge recombination at the HTL/perovskite interface.

  • Thermal and Morphological Stability: The rigid carbazole unit imparts high thermal stability to the molecule.[6] This is crucial for ensuring the longevity of the solar cell, as it can withstand the thermal stresses experienced during fabrication and operation. Furthermore, the amorphous nature of many carbazole derivatives allows for the formation of smooth, uniform films via solution processing, which is essential for preventing short circuits and ensuring intimate contact with the perovskite layer.

  • Dopant-Free Operation: The inherent charge transport properties of well-designed carbazole derivatives can be sufficient to achieve high device performance without the need for chemical dopants.[7] This is a significant advantage, as it simplifies the fabrication process and, more importantly, enhances the long-term stability of the perovskite solar cell by eliminating the detrimental effects of hygroscopic dopants.

Estimated Electronic Properties

Based on literature values for structurally similar carbazole derivatives, the following electronic properties for this compound can be estimated:

PropertyEstimated ValueRationale
HOMO Energy Level -5.1 to -5.4 eVThe carbazole core and diphenylamine substituent are known to result in HOMO levels in this range, which is suitable for efficient hole extraction from typical perovskite absorbers (valence band ~-5.4 eV).[3]
LUMO Energy Level -2.0 to -2.3 eVThis estimated range provides a sufficient energy barrier to block electron transport from the perovskite conduction band (typically ~-3.9 eV).
Hole Mobility (μh) 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹Simple, amorphous carbazole derivatives have demonstrated hole mobilities in this range, which is adequate for efficient hole transport in a thin film device.[3]

Synthesis of this compound

A plausible and efficient synthetic route for this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Proposed Synthetic Scheme

synthesis cluster_conditions Reaction Conditions reagent1 2-Bromo-9-phenyl-9H-carbazole reaction_center reagent1->reaction_center reagent2 Aniline reagent2->reaction_center product N,9-Diphenyl-9H- carbazol-2-amine catalyst Pd Catalyst (e.g., Pd(OAc)₂) ligand Ligand (e.g., XPhos) base Base (e.g., NaOtBu) solvent Solvent (e.g., Toluene) reaction_center->product Buchwald-Hartwig Amination

Caption: Proposed Buchwald-Hartwig amination for the synthesis of this compound.

Exemplary Synthesis Protocol

Disclaimer: This is a representative protocol and should be optimized for safety and yield.

  • Catalyst Preparation: In a nitrogen-filled glovebox, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reaction Setup: To the flask, add 2-bromo-9-phenyl-9H-carbazole (1.0 mmol), aniline (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

  • Reaction: Seal the flask and heat the mixture at 100 °C with vigorous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound as a solid.

Perovskite Solar Cell Fabrication Protocol

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell using this compound as the dopant-free HTL.

Device Architecture

device_architecture FTO FTO Substrate ETL Electron Transport Layer (e.g., SnO₂) FTO->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL This compound (HTL) Perovskite->HTL Electrode Gold (Au) Electrode HTL->Electrode

Caption: n-i-p planar perovskite solar cell architecture with this compound as the HTL.

Step-by-Step Fabrication Workflow

fabrication_workflow sub_cleaning 1. Substrate Cleaning (FTO glass) etl_deposition 2. ETL Deposition (e.g., spin-coating SnO₂ nanoparticle solution) sub_cleaning->etl_deposition perovskite_deposition 3. Perovskite Layer Deposition (e.g., one-step spin-coating) etl_deposition->perovskite_deposition htl_deposition 4. HTL Deposition (spin-coating this compound solution) perovskite_deposition->htl_deposition electrode_deposition 5. Electrode Deposition (thermal evaporation of Au) htl_deposition->electrode_deposition characterization 6. Device Characterization electrode_deposition->characterization

Caption: Workflow for the fabrication of perovskite solar cells using this compound.

Detailed Protocol
  • Substrate Cleaning:

    • Sequentially clean pre-patterned fluorine-doped tin oxide (FTO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes prior to use.

  • Electron Transport Layer (ETL) Deposition:

    • Prepare a tin(IV) oxide (SnO₂) nanoparticle solution (e.g., 15 wt% in H₂O, diluted in water to 2.5 wt%).

    • Spin-coat the SnO₂ solution onto the FTO substrate at 3000 rpm for 30 seconds.

    • Anneal the substrates at 150 °C for 30 minutes in ambient air.

  • Perovskite Layer Deposition (One-Step Method):

    • Prepare a perovskite precursor solution (e.g., for a mixed-cation perovskite, dissolve formamidinium iodide, methylammonium bromide, lead iodide, and lead bromide in a mixture of DMF and DMSO).

    • In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the SnO₂ layer in a two-step program (e.g., 1000 rpm for 10 s, then 5000 rpm for 30 s).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

    • Immediately transfer the substrate to a hotplate and anneal at 100 °C for 60 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of this compound in chlorobenzene at a concentration of 5-10 mg/mL.

    • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

    • Note: This step should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Electrode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit an 80-100 nm thick gold (Au) electrode through a shadow mask at a pressure below 10⁻⁶ Torr.

Device Performance and Characterization

Expected Performance Metrics

Based on the performance of similar dopant-free carbazole-based HTMs, perovskite solar cells fabricated with this compound are expected to exhibit the following performance characteristics under standard AM 1.5G illumination:

ParameterExpected Range
Power Conversion Efficiency (PCE) 17 - 20%
Open-Circuit Voltage (Voc) 1.05 - 1.15 V
Short-Circuit Current Density (Jsc) 21 - 24 mA/cm²
Fill Factor (FF) 0.75 - 0.82
Characterization Techniques
  • Current Density-Voltage (J-V) Measurement: To determine the key photovoltaic parameters (PCE, Voc, Jsc, FF).

  • External Quantum Efficiency (EQE): To assess the wavelength-dependent photon-to-electron conversion efficiency.

  • Electrochemical Impedance Spectroscopy (EIS): To investigate charge transport and recombination dynamics within the device.

  • Stability Testing: To evaluate the long-term performance of the device under continuous illumination and in different environmental conditions (e.g., humidity, elevated temperature).

Troubleshooting and Optimization

  • Low Jsc:

    • Possible Cause: Poor wetting of the HTL solution on the perovskite layer.

    • Solution: Optimize the HTL solution concentration and spin-coating parameters. Consider using a different solvent for the HTL.

  • Low Voc:

    • Possible Cause: Poor energy level alignment between the perovskite and the HTL.

    • Solution: While the HOMO level of the HTL is fixed, the perovskite composition can be tuned to better match the HTL's energy levels.

  • Low FF:

    • Possible Cause: High series resistance or charge recombination.

    • Solution: Ensure uniform and pinhole-free HTL and perovskite layers. Optimize the thickness of each layer.

  • Poor Stability:

    • Possible Cause: Ingress of moisture or oxygen.

    • Solution: Ensure all fabrication steps involving the perovskite and HTL are performed in a controlled inert atmosphere. Encapsulate the final device for long-term stability testing.

Conclusion

This compound represents a promising candidate for a simple, cost-effective, and dopant-free hole transport material in high-performance perovskite solar cells. Its favorable electronic and physical properties, coupled with a straightforward synthesis, make it an attractive alternative to the commonly used spiro-OMeTAD. The protocols and data presented in this guide, derived from the established performance of analogous carbazole-based materials, provide a solid foundation for researchers to explore the potential of this compound in advancing stable and efficient perovskite solar cell technology. Further optimization of the device fabrication process and a more detailed investigation of the material's properties are encouraged to fully realize its potential.

References

Sources

Protocol for depositing N,9-Diphenyl-9H-carbazol-2-amine thin films

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Deposition of N,9-Diphenyl-9H-carbazol-2-amine Thin Films

Abstract: this compound is an advanced organic semiconductor material derived from the robust carbazole core. Its unique electronic properties make it a compelling candidate for hole-transporting or emissive layers in next-generation optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The performance of such devices is critically dependent on the quality, morphology, and purity of the deposited thin films. This document provides a comprehensive guide with detailed protocols for the deposition of high-quality this compound thin films using both vacuum thermal evaporation and solution-based spin coating techniques. The causality behind critical process steps is explained to empower researchers in achieving reproducible and optimized film characteristics.

Material Overview: this compound

This compound belongs to a class of "small molecule" organic semiconductors. These materials are distinct from polymeric semiconductors and are typically deposited via vacuum sublimation or from solution.[1] The carbazole moiety is well-known for its good environmental stability and hole-transporting capabilities.[2][3] The addition of phenyl groups can further enhance thermal stability and influence the molecular packing in the solid state, which is crucial for efficient charge transport.[4]

Key Material Properties:

PropertyValue
Chemical Formula C₂₄H₁₈N₂
Molecular Weight 334.42 g/mol
Common Application Hole-Transport Layer (HTL), Emissive Layer (EML) in OLEDs
CAS Number 1427316-55-9[5]

graph MolStructure {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [fontsize=10];

// Carbazole Core N1 [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,-0.7!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-2.1!", fontcolor="#202124"]; C3 [label="C", pos="0,-2.8!", fontcolor="#202124"]; C4 [label="C", pos="1.2,-2.1!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-0.7!", fontcolor="#202124"]; C6 [label="C", pos="2.4,0!", fontcolor="#202124"]; C7 [label="C", pos="2.4,1.4!", fontcolor="#202124"]; C8 [label="C", pos="1.2,2.1!", fontcolor="#202124"]; C9 [label="C", pos="0,1.4!", fontcolor="#202124"]; C10 [label="C", pos="-1.2,2.1!", fontcolor="#202124"]; C11 [label="C", pos="-2.4,1.4!", fontcolor="#202124"]; C12 [label="C", pos="-2.4,0!", fontcolor="#202124"];

// Phenyl group on N C13 [label="C", pos="-0,-1.4!", fontcolor="#202124"]; C14 [label="C", pos="-0.8,-2.4!", fontcolor="#202124"]; C15 [label="C", pos="-0.8,-3.8!", fontcolor="#202124"]; C16 [label="C", pos="0,-4.5!", fontcolor="#202124"]; C17 [label="C", pos="0.8,-3.8!", fontcolor="#202124"]; C18 [label="C", pos="0.8,-2.4!", fontcolor="#202124"];

// Phenyl group on C2 C19 [label="C", pos="-3.6,0!", fontcolor="#202124"]; C20 [label="C", pos="-4.4,-1!", fontcolor="#202124"]; C21 [label="C", pos="-5.6,-0.6!", fontcolor="#202124"]; C22 [label="C", pos="-6.0,0.8!", fontcolor="#202124"]; C23 [label="C", pos="-5.2,1.8!", fontcolor="#202124"]; C24 [label="C", pos="-4.0,1.4!", fontcolor="#202124"];

// Amine group N2 [label="NH₂", pos="0,-4.2!", fontcolor="#4285F4"];

// Bonds N1 -- C5; N1 -- C9; N1 -- C13; C1 -- C2; C1 -- C12; C2 -- C3; C3 -- C4; C3 -- N2; C4 -- C5; C5 -- C6; C6 -- C7; C6 -- C12; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12;

// Phenyl on N bonds C13 -- C14; C13 -- C18; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C18;

// Phenyl on C2 bonds C12 -- C19; C19 -- C20; C19 -- C24; C20 -- C21; C21 -- C22; C22 -- C23; C23 -- C24; }

Caption: Molecular Structure of this compound.

Foundational Requirement: Substrate Preparation

The interface between the substrate and the first semiconductor layer is paramount for device performance. A contaminated or improperly prepared surface can lead to film delamination, increased current leakage, and poor device efficiency.[6] The following is a robust, widely adopted cleaning protocol for Indium Tin Oxide (ITO) coated glass substrates.

Protocol: Standard ITO Substrate Cleaning

  • Initial Cleaning: Gently scrub the substrate surfaces with a gloved hand or a cleanroom wipe using a solution of Hellmanex III or a similar laboratory detergent in deionized (DI) water to physically remove gross contaminants.[7]

  • Sequential Ultrasonic Bath: Place the substrates in a substrate holder and sonicate sequentially in the following solutions. This process uses cavitation to dislodge microscopic particulates.

    • DI water with detergent: 15 minutes.

    • DI water (rinse): 10 minutes.

    • Acetone: 15 minutes.

    • Isopropyl Alcohol (IPA): 15 minutes.[8]

  • Final Rinse & Dry: Thoroughly rinse the substrates with flowing DI water and dry them under a stream of high-purity nitrogen gas.

  • Surface Activation (Critical Step): Immediately before loading into the deposition system, treat the substrates with UV-Ozone for 15-20 minutes or Oxygen Plasma for 2-5 minutes.[8] This step removes the final monolayer of organic residue and increases the surface energy, promoting better film adhesion and wettability.

G cluster_0 Substrate Cleaning Workflow start Start: Raw ITO Substrate detergent Detergent Scrub & DI Water Rinse start->detergent sonicate Sequential Sonication (DI Water -> Acetone -> IPA) detergent->sonicate dry Nitrogen Gas Dry sonicate->dry activate Surface Activation (UV-Ozone or O₂ Plasma) dry->activate end Clean, Active Substrate Ready for Deposition activate->end

Caption: Workflow for preparing substrates for organic thin film deposition.

Deposition Protocol 1: Vacuum Thermal Evaporation (VTE)

VTE is the gold standard for depositing high-purity, uniform thin films of small molecule organics.[9] The process involves sublimating the source material under high vacuum, allowing molecules to travel in a line-of-sight path and condense onto a substrate.[10] This method provides exquisite control over film thickness and is ideal for creating complex, multi-layered device structures.

Experimental Procedure:

  • Source Preparation: Load 50-100 mg of this compound powder into a quartz or refractory metal crucible. Place the crucible into a low-temperature evaporation (LTE) source or a standard Knudsen-type effusion cell. LTE sources are recommended as they separate the heating element from the material, allowing for finer temperature control, which is crucial for organics.[10]

  • System Evacuation: Mount the cleaned substrates onto the substrate holder and transfer them into the vacuum chamber. Evacuate the chamber to a base pressure of ≤ 5 x 10⁻⁷ mbar. This high vacuum is essential to maximize the mean free path of evaporated molecules, preventing collisions with background gases and ensuring film purity.

  • Deposition:

    • Slowly ramp up the temperature of the evaporation source until the quartz crystal microbalance (QCM) registers a stable deposition rate.

    • Maintain a deposition rate of 0.5 - 1.5 Å/s . A slow and stable rate is critical for forming a smooth, amorphous, or well-ordered polycrystalline film. Rapid deposition can lead to rougher films with lower charge carrier mobility.

    • The substrate is typically held at room temperature. However, gentle heating (e.g., to 50-80 °C) can sometimes be used to modify film morphology, though this must be optimized experimentally.

  • Shutdown: Once the desired thickness is reached (monitored by the QCM), close the source shutter and ramp down the source temperature. Allow the system to cool before venting with dry nitrogen.

Typical VTE Deposition Parameters:

ParameterRecommended ValueRationale
Base Pressure ≤ 5 x 10⁻⁷ mbarEnsures high purity and directional deposition.
Source Type Low-Temp Evaporation (LTE) CellProvides precise rate control, prevents material decomposition.[10]
Deposition Rate 0.5 - 1.5 Å/sPromotes formation of high-quality, uniform films.
Substrate Temp. Room TemperatureStandard baseline; can be varied to tune morphology.
Final Thickness 20 - 50 nmTypical for hole-transport or emissive layers.

Deposition Protocol 2: Spin Coating

Spin coating is a solution-based technique that offers a low-cost, high-throughput alternative to VTE for single-layer films or solution-processed device architectures.[11] Film thickness is primarily controlled by the solution concentration and the rotational speed of the spin coater.

Experimental Procedure:

  • Solution Preparation:

    • Prepare a solution of this compound in a suitable organic solvent (e.g., Chlorobenzene, Toluene, or Tetrahydrofuran) at a concentration of 5 - 15 mg/mL .

    • Gently heat the solution (e.g., to 40-50 °C) on a hotplate while stirring for at least 2-4 hours to ensure complete dissolution.

    • Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities that could act as defect centers in the film.

  • Deposition:

    • Place a cleaned, activated substrate onto the spin coater chuck.

    • Dispense a sufficient amount of the filtered solution to cover the central ~75% of the substrate.

    • Initiate the spin coating program. A typical two-step program is effective: a slow initial spin (e.g., 500 rpm for 5s) to spread the liquid, followed by a high-speed spin (1500 - 4000 rpm for 30-45s ) to form the uniform film.[12]

  • Thermal Annealing:

    • Immediately transfer the coated substrate to a pre-heated hotplate in a nitrogen-filled glovebox.

    • Anneal the film at 80 - 120 °C for 10 minutes . This step is crucial for removing residual solvent and can improve the molecular ordering and electronic properties of the film.[12]

G cluster_1 Spin Coating Workflow start Start: Material & Solvent dissolve Dissolve & Stir (e.g., 10 mg/mL in Toluene) start->dissolve filter Filter Solution (0.2 µm PTFE) dissolve->filter dispense Dispense onto Substrate filter->dispense spin Spin Coat (e.g., 3000 rpm, 45s) dispense->spin anneal Thermal Anneal (e.g., 100°C, 10 min) spin->anneal end Finished Thin Film anneal->end

Caption: Workflow for the solution-based spin coating deposition method.

Typical Spin Coating Deposition Parameters:

ParameterRecommended RangeRationale
Solvent Chlorobenzene, Toluene, THFMust fully dissolve the material; volatility affects drying.
Concentration 5 - 15 mg/mLPrimary control over final film thickness.
Spin Speed 1500 - 4000 rpmHigher speeds result in thinner films.[12]
Annealing Temp. 80 - 120 °CRemoves residual solvent, improves film quality.[12]
Annealing Time 10 minBalances solvent removal with preventing thermal degradation.

Post-Deposition Characterization

After deposition, it is essential to characterize the film to ensure it meets the desired specifications. Key characterization techniques include:

  • Atomic Force Microscopy (AFM): To evaluate surface morphology and root-mean-square (RMS) roughness. Smooth films are generally desired for efficient charge injection and transport.

  • UV-Visible Spectroscopy: To confirm the optical absorption profile of the material in its thin-film state.

  • Photoluminescence Spectroscopy: To assess the emissive properties and identify the peak emission wavelength.

  • X-Ray Diffraction (XRD): To investigate the degree of crystallinity and molecular orientation within the film.

By carefully controlling the deposition parameters outlined in these protocols, researchers can reliably produce high-quality this compound thin films, paving the way for the fabrication of high-performance electronic and optoelectronic devices.

References

  • Scale-up of Thermal Evaporation Processes for Large-Area Coatings of “Small Molecule” Organic Light-Emitting Diode Materials. (n.d.). Society of Vacuum Coaters.
  • What is the best cleaning procedures for ITO substrates? (2014). ResearchGate. Retrieved from [Link]

  • Substrate Cleaning Methods for Fabricating OLEDs and Its Effect on Current Leakage Defect Formation. (2009). IEEE Xplore. Retrieved from [Link]

  • VACUUM DEPOSITION OF ORGANIC MOLECULES FOR PHOTOVOLTAIC APPLICATIONS. (n.d.). University of Oxford. Retrieved from [Link]

  • A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. (2023). Journal of Materials Chemistry A. Retrieved from [Link]

  • Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. (2019). ResearchGate. Retrieved from [Link]

  • Flash-evaporated small molecule films toward low-cost and flexible organic light-emitting diodes. (n.d.). RSC Publishing. Retrieved from [Link]

  • Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. (2019). Frontiers in Materials. Retrieved from [Link]

  • Substrate Cleaning. (n.d.). BYU Cleanroom. Retrieved from [Link]

  • Low Temperature Evaporation For Organics. (n.d.). ST Instruments. Retrieved from [Link]

  • Wet Substrate Surface Cleaning. (n.d.). MKS Instruments. Retrieved from [Link]

  • Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. (2019). Semantic Scholar. Retrieved from [Link]

  • Vacuum Thermal evaporation deposition organic semiconductors. (n.d.). ResearchGate. Retrieved from [Link]

  • Carbazole‐Based Thin Microporous Polymer Films for Photocatalytic Hydrogen Evolution. (2025). National Institutes of Health. Retrieved from [Link]

  • Synthesis and characterization of semiconducting carbazole thin films. (n.d.). Ural Federal University. Retrieved from [Link]

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Application Notes and Protocols for Solution Processing of Carbazole-Based Hole Transporting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Carbazole-Based HTMs and Solution Processing

Carbazole-based molecules have emerged as a highly promising class of hole transporting materials (HTMs) in the fabrication of advanced optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Their popularity stems from a combination of desirable attributes: excellent thermal and chemical stability, high hole mobility, and the tunability of their electronic properties through molecular design.[1][2][3] Compared to the commonly used HTM, spiro-OMeTAD, carbazole derivatives can offer simpler synthesis routes and potentially lower production costs, addressing a major hurdle in the commercialization of these technologies.[1]

The ability to process these materials from solution is a key enabler for low-cost, high-throughput, and large-area device fabrication.[4] Techniques such as spin coating, blade coating, and inkjet printing are replacing traditional vacuum deposition methods, offering greater material efficiency and compatibility with roll-to-roll manufacturing.[5] However, the quality of the solution-processed HTM film is paramount to device performance. Film uniformity, thickness, morphology, and interfacial properties directly impact charge extraction, transport, and recombination, thereby influencing the overall efficiency and stability of the final device.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective solution processing of carbazole-based HTMs. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key deposition techniques, and offer insights into the characterization and troubleshooting of HTM films.

Foundational Knowledge: Solution Preparation and Substrate Considerations

The journey to a high-quality HTM film begins with meticulous solution preparation and substrate treatment. The solubility of carbazole-based HTMs can vary significantly depending on their molecular structure. The introduction of alkyl chains can enhance solubility in common organic solvents.[3]

Common Solvents for Carbazole-Based HTMs

The choice of solvent is critical as it influences the solubility of the HTM, the solution's viscosity and surface tension, and the drying kinetics of the film.

SolventBoiling Point (°C)Vapor Pressure (kPa @ 20°C)Key Characteristics
Chlorobenzene 1321.17Good solubility for many carbazole HTMs, moderate evaporation rate.
Chloroform 61.221.2High volatility, can lead to rapid drying and potential film defects if not controlled.
Toluene 110.62.9Good solubility, slower evaporation rate than chloroform, can aid in film morphology control.
o-Dichlorobenzene 180.50.13High boiling point, slow evaporation, often used as a solvent or additive to control crystallization.
The Role of Additives

Additives are often incorporated into HTM solutions to improve film quality and electronic properties. Common additives include:

  • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI): Used as a p-dopant to increase the conductivity of the HTM layer by creating holes.

  • 4-tert-Butylpyridine (tBP): A Lewis base that can deprotonate Li-TFSI, enhancing its doping effect. It can also passivate defects at the perovskite/HTM interface.[2]

  • High-boiling point solvents (e.g., DMSO, DIO): Can act as "crystallization modifiers," influencing the morphology and domain structure of the HTM film during drying.[6]

Substrate Preparation: The Unseen Prerequisite

A pristine substrate surface is non-negotiable for achieving a uniform and well-adhered HTM film. Any particulate or organic contamination can lead to pinholes, dewetting, and delamination.

Standard Substrate Cleaning Protocol:

  • Place substrates in a substrate holder.

  • Sequentially sonicate in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of high-purity nitrogen.

  • Immediately before use, treat the substrates with oxygen plasma or UV-ozone for 5-15 minutes to remove any remaining organic residues and improve the surface wettability.

Solution Processing Techniques: Protocols and Methodologies

The choice of deposition technique depends on the desired film characteristics, scalability, and material consumption constraints.

Spin Coating: The Laboratory Standard

Spin coating is a widely used laboratory technique for producing uniform thin films.[7] It relies on centrifugal force to spread a solution across a substrate, with the final film thickness determined by the solution's viscosity, concentration, and the spin speed.[8]

Workflow for Spin Coating a Carbazole-Based HTM Film:

Spin_Coating_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing Prep_Sol Prepare HTM Solution (e.g., 5-20 mg/mL in Chlorobenzene) Dispense Dispense Solution onto Stationary Substrate Center Prep_Sol->Dispense Load into pipette Clean_Sub Clean and Treat Substrate (e.g., UV-Ozone) Clean_Sub->Dispense Place on spin coater chuck Spin Spin at Defined Speed and Duration (e.g., 4000 rpm, 30s) Dispense->Spin Start spin cycle Anneal Thermal Annealing (e.g., 100°C for 10 min) Spin->Anneal Transfer to hotplate

Spin Coating Workflow Diagram

Detailed Protocol for Spin Coating a Generic Carbazole-Based HTM:

  • Solution Preparation: Prepare a solution of the carbazole-based HTM in a suitable solvent (e.g., chlorobenzene) at a concentration of 5-20 mg/mL. If required, add dopants such as Li-TFSI and tBP. Ensure the solution is fully dissolved, typically by stirring overnight at room temperature. Filter the solution through a 0.2 µm PTFE syringe filter before use.

  • Substrate Placement: Place the cleaned substrate onto the center of the spin coater chuck and engage the vacuum to secure it.[9]

  • Dispensing: Using a micropipette, dispense a sufficient volume of the HTM solution to cover the substrate (e.g., 50-100 µL for a 2.5 cm x 2.5 cm substrate). Dispense the solution statically at the center of the substrate.[9]

  • Spinning: Immediately after dispensing, start the spin coating program. A typical two-step program might be:

    • Step 1: 1000 rpm for 10 seconds (for initial spreading).

    • Step 2: 4000 rpm for 30 seconds (to achieve the desired thickness).

  • Annealing: After the spin coating cycle is complete, transfer the substrate to a hotplate in a nitrogen-filled glovebox and anneal at a temperature between 80-120°C for 10-20 minutes to remove residual solvent and improve film morphology.[6]

ParameterValue RangeEffect on Film
Solution Concentration 5 - 20 mg/mLHigher concentration generally leads to thicker films.
Spin Speed 1000 - 6000 RPMHigher spin speeds result in thinner films.
Spin Time 30 - 60 secondsLonger times can lead to thinner, more uniform films.
Annealing Temperature 80 - 120 °CImproves crystallinity, morphology, and charge transport.
Blade Coating: Towards Scalable Production

Blade coating, also known as doctor-blading, is a scalable deposition technique that is compatible with roll-to-roll processing.[10] A blade is moved at a constant speed and height over a substrate, spreading a solution into a uniform wet film. The final film thickness is influenced by the coating speed, solution viscosity, and the gap between the blade and the substrate.[10]

Workflow for Blade Coating a Carbazole-Based HTM Film:

Blade_Coating_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing Prep_Sol Prepare HTM Solution Dispense Dispense Solution in Front of Blade Prep_Sol->Dispense Mount_Sub Mount Substrate on Coater Stage Mount_Sub->Dispense Coat Move Blade at Constant Speed (e.g., 10-50 mm/s) Dispense->Coat Dry Dry Film on Hotplate (e.g., 100°C) Coat->Dry Inkjet_Printing_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing Formulate_Ink Formulate and Filter HTM Ink Load_Ink Load Ink into Printhead Cartridge Formulate_Ink->Load_Ink Print Print Pattern onto Substrate Load_Ink->Print Anneal Anneal Printed Film Print->Anneal

Inkjet Printing Workflow Diagram

Detailed Protocol for Inkjet Printing a Generic Carbazole-Based HTM:

  • Ink Formulation:

    • Dissolve the carbazole-based HTM in a primary solvent (e.g., chlorobenzene).

    • Add a high-boiling point co-solvent (e.g., o-dichlorobenzene) to control evaporation.

    • Incorporate additives like surfactants to adjust the surface tension and binders to improve film cohesion. [11] * Filter the ink extensively through a 0.2 µm or smaller filter to prevent nozzle clogging.

  • Printing:

    • Load the ink into the printer cartridge.

    • Optimize printing parameters such as drop spacing, substrate temperature, and printhead voltage to achieve a uniform film.

  • Post-Processing:

    • Anneal the printed film to remove residual solvents and improve film quality.

Characterization of Solution-Processed Carbazole HTM Films

Thorough characterization is essential to correlate film properties with device performance.

Morphological and Structural Characterization
  • Atomic Force Microscopy (AFM): Provides nanoscale information on surface topography, roughness, and phase separation. [12][13]A smooth and uniform surface is generally desirable for efficient charge injection.

  • Scanning Electron Microscopy (SEM): Used to visualize the surface morphology and cross-section of the film, revealing information about film thickness, uniformity, and the presence of defects like pinholes. [13]

Electrical Characterization
  • Space-Charge Limited Current (SCLC) Method: A common technique to determine the charge carrier mobility of the HTM film. This involves fabricating a single-carrier device (e.g., ITO/PEDOT:PSS/Carbazole HTM/Au) and measuring its current-voltage characteristics in the dark. The mobility can be extracted from the Child's law region of the J-V curve. [14][15][16]

Optical and Interfacial Characterization
  • UV-Visible Spectroscopy: Used to determine the optical bandgap of the HTM and to check for any undesirable absorption in the visible region that could compete with the active layer of a solar cell.

  • Contact Angle Measurement: Assesses the wettability of the HTM solution on the underlying layer (e.g., perovskite). Good wettability is crucial for forming a uniform and continuous film. A low contact angle indicates better wetting. [1][17][18]

Troubleshooting Common Defects in Solution-Processed HTM Films

DefectPossible CausesPotential Solutions
Pinholes/Voids - Incomplete wetting of the substrate.- Particulate contamination.- Solution dewetting during drying.- Improve substrate cleaning and surface treatment.- Filter the HTM solution.- Modify the solvent system to slow down drying.
"Coffee-Ring" Effect (Inkjet Printing) - Rapid solvent evaporation from the edges of the droplets.- Use a co-solvent with a higher boiling point.- Optimize the substrate temperature.
Non-uniform Thickness - Incorrect spin coating parameters.- Inconsistent blade coating speed.- Uneven substrate temperature.- Optimize spin speed and acceleration.- Ensure a constant and smooth blade coating motion.- Use a properly calibrated hotplate or heated stage.
Poor Adhesion/Delamination - Surface contamination.- Mismatch in surface energies between the HTM and the substrate.- Thoroughly clean the substrate.- Use an adhesion-promoting layer if necessary.

Conclusion and Future Outlook

The solution processing of carbazole-based HTMs is a cornerstone for the advancement of next-generation optoelectronics. By carefully controlling solution formulation, deposition parameters, and post-processing treatments, it is possible to fabricate high-quality HTM films with tailored properties. The protocols and insights provided in these application notes serve as a starting point for researchers to optimize their processes and unlock the full potential of these versatile materials. As the field moves towards large-area and flexible devices, scalable techniques like blade coating and inkjet printing will become increasingly important, demanding further innovation in material design and process engineering.

References

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Application Notes & Protocols: Buchwald-Hartwig Amination for Carbazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Carbazoles and Their Synthesis

Carbazole and its derivatives represent a privileged structural motif in modern science and technology. This rigid, aromatic heterocyclic system is a cornerstone in the development of advanced materials, including organic light-emitting diodes (OLEDs), photovoltaics, and photorefractive polymers, owing to its unique electronic and charge-transport properties.[1] Furthermore, the carbazole nucleus is prevalent in numerous biologically active alkaloids and pharmaceuticals, exhibiting a wide range of activities such as anticancer, antibacterial, and antiviral properties.[2]

Given their significance, the development of efficient and versatile synthetic routes to carbazoles is of paramount importance. The Buchwald-Hartwig amination has emerged as one of the most powerful and reliable methods for constructing the critical C–N bond inherent to the carbazole framework.[3][4] This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines from aryl halides and amines under relatively mild conditions, offering broad substrate scope and exceptional functional group tolerance, thereby replacing harsher, traditional methods like the Ullmann condensation.[3][5]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination for carbazole synthesis. It delves into the reaction mechanism, examines the critical parameters for optimization, and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Reaction Unveiled: Mechanism and Key Players

The efficacy of the Buchwald-Hartwig amination hinges on a synergistic interplay between the palladium catalyst, a supporting ligand, a base, and the reaction solvent. Understanding the role of each component within the catalytic cycle is crucial for reaction design and troubleshooting.

The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[6][7]

  • Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated, monoligated Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the aryl halide typically follows the trend Ar-I > Ar-Br > Ar-Cl, although modern catalysts can efficiently activate even robust aryl chlorides.[6]

  • Amine Coordination & Deprotonation: The amine (in this context, a precursor to the carbazole nitrogen) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine complex but not so harsh as to decompose sensitive substrates.[6][8]

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amido ligand couple, reductively eliminating from the palladium center to form the desired C-N bond and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][7]

Figure 1: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Critical Reaction Components
  • Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycles.[6] Modern precatalysts, often referred to as G3, G4, or G6, are air-stable complexes that readily generate the active Pd(0) species in situ, simplifying handling and improving reproducibility. Some advanced precatalysts can also mitigate the formation of carbazole byproducts that can arise from the ligand itself during activation.[4][9]

  • Ligands: The ligand is arguably the most critical component for success. It stabilizes the palladium center, modulates its reactivity, and facilitates both the oxidative addition and reductive elimination steps. Early systems used ligands like P(o-tol)₃, while later generations employed bidentate phosphines (e.g., BINAP, DPPF) and, most significantly, bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group.[3][10] These advanced ligands are essential for coupling challenging substrates like aryl chlorides and sterically hindered amines.[11] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for this transformation.[5]

  • Base: The base's primary role is to deprotonate the amine bound to the palladium center. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective and widely used.[6] For substrates with base-sensitive functional groups, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or more active catalytic systems.[6]

  • Solvent: Aprotic solvents are standard. Toluene, dioxane, and THF are the most common choices.[6] The solvent must be able to dissolve the reactants and maintain a suitable temperature, typically between 80-110 °C. Chlorinated solvents should be avoided as they can interfere with the catalyst.[6]

Catalytic Systems and Optimization Strategies

The synthesis of carbazoles can be achieved via intermolecular N-arylation of a substituted aniline followed by an intramolecular C-H activation/amination, or through a direct intramolecular cyclization of a suitable precursor like a 2-amino-2'-halobiphenyl. The choice of catalytic system is dictated by the specific transformation and the steric and electronic properties of the substrates.

Catalyst System ComponentType / ExamplesTypical Substrates / ConditionsRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃In-situ catalyst generation with a ligand.Cost-effective but can require higher loadings and careful optimization to form the active L-Pd(0) species.[6]
Buchwald Precatalysts (G3, G4, G6)Aryl chlorides, bromides, triflates.Air-stable, well-defined precatalysts that provide high activity and reproducibility. G4 and G6 precatalysts are designed to avoid generating carbazole as a byproduct from the activating ligand.
Ligand Bulky Biaryl Phosphines (XPhos, SPhos, RuPhos, BrettPhos)Sterically hindered aryl halides and amines; aryl chlorides.These ligands promote fast reductive elimination, which is often the rate-limiting step, and are considered the state-of-the-art for a wide range of aminations.[12]
Bidentate Phosphines (BINAP, DPPF)Aryl iodides and triflates; primary amines.Effective for less demanding substrates. Bidentate coordination can prevent catalyst decomposition pathways.[3][12]
N-Heterocyclic Carbenes (NHCs) (IPr, SIPr)Aryl chlorides and bromides.Strong σ-donating character provides highly stable and active catalysts, often effective with weaker bases like carbonates.[5][13]
Base Alkoxides (NaOtBu, KOtBu, LHMDS)General purpose, highly effective.Strong bases that facilitate rapid deprotonation. Incompatible with base-sensitive groups like esters.[6]
Carbonates / Phosphates (Cs₂CO₃, K₃PO₄, K₂CO₃)Substrates with sensitive functional groups.Weaker bases that broaden functional group tolerance but may require higher temperatures or longer reaction times.[6]
Solvent Toluene, Dioxane, THF, XyleneHigh-temperature reactions (80-120 °C).Aprotic, non-coordinating solvents are preferred. Choice often depends on the required reaction temperature and substrate solubility.[6][14]

Protocol: Intermolecular Synthesis of 9-Phenylcarbazole

This protocol details the synthesis of 9-phenylcarbazole via the intermolecular coupling of 9H-carbazole and bromobenzene, a representative example of N-arylation using a Buchwald-Hartwig reaction.[14]

Materials & Equipment
  • Reagents: 9H-Carbazole, Bromobenzene, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Tri-tert-butylphosphine (P(tBu)₃, available as a 1.0 M solution in toluene), Potassium Carbonate (K₂CO₃), 18-Crown-6, Xylene (anhydrous).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen or argon gas inlet, Schlenk line or glovebox, standard glassware for workup and purification, silica gel for column chromatography.

Safety Precautions
  • Palladium compounds and phosphine ligands can be toxic and are often air-sensitive. Handle them in a well-ventilated fume hood or under an inert atmosphere.[14]

  • Organic solvents like xylene and toluene are flammable. Avoid open flames and use proper grounding.[14]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Workflow Diagram

Experimental_Workflow setup 1. Setup & Inerting Flask under N₂/Ar atmosphere premix 2. Catalyst Premixing Add Pd₂(dba)₃, P(tBu)₃, and Xylene. Stir at RT. setup->premix add_reagents 3. Reagent Addition Add Carbazole, Bromobenzene, 18-Crown-6, and K₂CO₃. premix->add_reagents reaction 4. Reaction Heat to reflux (~140°C). Monitor by TLC/GC-MS. add_reagents->reaction workup 5. Workup Cool to RT, filter/decant, wash with water, dry organic layer. reaction->workup purify 6. Purification Concentrate solvent, purify via silica gel chromatography. workup->purify product Final Product 9-Phenylcarbazole purify->product

Figure 2: Step-by-step workflow for the synthesis of 9-phenylcarbazole.
Step-by-Step Procedure
  • Inerting the Reaction Vessel: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire system with nitrogen or argon gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst-Ligand Premixing: To the flask, add Pd₂(dba)₃ (1.1 g, 1.2 mmol) and 400 mL of anhydrous xylene. Add the tri-tert-butylphosphine solution (4.8 mL of a 1.0 M solution in toluene, 4.8 mmol). Stir the resulting mixture for 20 minutes at room temperature.[14] A color change is typically observed as the active catalyst forms.

  • Addition of Reactants: Sequentially add 9H-carbazole (20.0 g, 120 mmol), bromobenzene (28.2 g, 179 mmol), 18-Crown-6 (3.16 g, 12 mmol), and finely powdered potassium carbonate (24.8 g, 179 mmol) to the catalyst mixture.[14] Note: 18-Crown-6 is used here to enhance the solubility and reactivity of the potassium base.

  • Reaction: Heat the reaction mixture to reflux (approx. 140 °C for xylene) with vigorous stirring. Maintain the reflux for 18-24 hours.

  • Monitoring: The reaction's progress can be monitored by periodically taking small aliquots (under inert atmosphere), quenching them, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the carbazole starting material.

  • Work-up: Once the reaction is complete (as determined by monitoring), allow the mixture to cool to room temperature. Decant or filter the mixture to remove the inorganic solids (K₂CO₃ and KBr). Wash the solids with a small amount of xylene or toluene.

  • Extraction: Combine the organic filtrates and wash them sequentially with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 9-phenylcarbazole.

Conclusion

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing an exceptionally robust and versatile platform for the construction of C-N bonds. Its application in carbazole synthesis has revolutionized access to this important class of compounds, enabling the efficient production of complex molecules for materials science and pharmaceutical development. By carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome significant steric and electronic challenges, achieving high yields and broad functional group compatibility. The protocols and principles outlined in this guide serve as a comprehensive resource for leveraging this powerful transformation in the laboratory.

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  • Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. (2025). Organic & Biomolecular Chemistry. Retrieved from [Link]

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  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). Chemical Reviews. Retrieved from [Link]

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  • Intramolecular direct arylation in the synthesis of fluorinated carbazoles. (2025). ResearchGate. Retrieved from [Link]

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  • Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. (2014). Organic Letters. Retrieved from [Link]

  • Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Catalysis Science & Technology. Retrieved from [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (2023). ACS Catalysis. Retrieved from [Link]

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  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. Retrieved from [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (2015). The Journal of Organic Chemistry. Retrieved from [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (2021). Organic Process Research & Development. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Carbazole Derivatives via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Carbazole Scaffold

The carbazole moiety, a tricyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and electron-rich nature impart unique photophysical and biological properties, making it a privileged scaffold in drug discovery and a vital component in the development of advanced organic electronic materials, such as organic light-emitting diodes (OLEDs).[4][5] In the pharmaceutical realm, carbazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[2][3][6][7] Several commercially available drugs, such as carvedilol (a cardiovascular agent) and ellipticine (an anticancer agent), feature the carbazole core, highlighting its therapeutic relevance.[1]

The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile synthetic methodologies for the construction of C-C and C-N bonds, offering a direct and efficient pathway to functionalized carbazole derivatives.[8][9][10] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials.[10][11][12] These attributes make it an indispensable tool for researchers in both academic and industrial settings, enabling the rapid generation of diverse carbazole libraries for structure-activity relationship (SAR) studies and materials optimization.[5]

This comprehensive guide provides detailed protocols and expert insights into the application of the Suzuki-Miyaura coupling for the synthesis of carbazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to successfully implement this transformative reaction in their own laboratories.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[10][13][14] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (e.g., a bromo- or iodo-carbazole derivative) to form a Pd(II) species.[10][13] This is often the rate-determining step of the catalytic cycle.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) is activated, facilitating the transfer of its organic group to the Pd(II) complex, displacing the halide.[10][12]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][13]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex L₂Pd(II)(R¹)X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R²-B(OR)₂ + Base) Pd(II)_Complex->Transmetalation Diorganopalladium_Complex L₂Pd(II)(R¹)R² Transmetalation->Diorganopalladium_Complex Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² (Carbazole Derivative) Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Components of the Reaction: Materials and Reagents

The success of a Suzuki coupling reaction is highly dependent on the judicious selection of each component.

  • Carbazole Substrate: Halogenated carbazoles are common starting materials, with reactivity generally following the trend I > Br > Cl.[9] Bromo-carbazoles offer a good balance of reactivity and stability. Both N-substituted and N-unsubstituted carbazoles can be used.

  • Organoboron Reagent: Arylboronic acids are the most frequently used coupling partners due to their commercial availability and ease of handling.[9] Boronic esters (e.g., pinacol esters) are also excellent alternatives, often exhibiting greater stability.[15]

  • Ligand: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a classic choice.[10] However, for more challenging couplings, bulky and electron-rich phosphine ligands such as Xantphos, SPhos, and XPhos often provide superior results.[4][16]

  • Base: A base is essential for the transmetalation step.[12] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[5][18] The choice of base can significantly impact the reaction outcome and should be optimized for each specific substrate combination.

  • Solvent: The solvent system must be capable of dissolving the reactants and facilitating the reaction at the desired temperature. Common solvents include toluene, 1,4-dioxane, and mixtures of ethers with water (e.g., dioxane/water).[4][5][11] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.

Detailed Experimental Protocol: Synthesis of 3,6-Diarylcarbazoles

This protocol provides a general procedure for the double Suzuki-Miyaura coupling of 3,6-dibromocarbazole with an arylboronic acid. This class of compounds is of significant interest for applications in organic electronics.[5]

Materials:

  • 3,6-Dibromo-9H-carbazole (or N-substituted derivative) (1.0 equiv)

  • Arylboronic acid (2.2 - 2.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv per bromine atom)

  • Degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1)

  • Standard laboratory glassware (e.g., Schlenk flask)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,6-dibromocarbazole, the arylboronic acid, and the base.[5]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.[5]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.[5]

  • Degassing: Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[5]

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.[5]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[5]

  • Extraction and Drying: Separate the organic layer and extract the aqueous layer twice more with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate.[5]

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3,6-diarylcarbazole.[5]

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start Reactant_Prep Reactant Preparation (Carbazole, Boronic Acid, Base) Start->Reactant_Prep Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) Reactant_Prep->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Catalyst_Addition Add Palladium Catalyst Solvent_Addition->Catalyst_Addition Reaction_Heating Heat and Stir (80-110 °C, 12-24h) Catalyst_Addition->Reaction_Heating Monitoring Monitor Progress (TLC/LC-MS) Reaction_Heating->Monitoring Workup Reaction Workup (Cool, Dilute, Wash) Monitoring->Workup Reaction Complete Extraction Extraction & Drying Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product_Analysis Product Characterization (NMR, MS) Purification->Product_Analysis End End Product_Analysis->End

Figure 2: General workflow for the Suzuki coupling synthesis of carbazole derivatives.

Data Presentation: Optimizing Reaction Conditions

The yield of the Suzuki coupling reaction is sensitive to the choice of catalyst, ligand, base, and solvent. The following table summarizes representative data for the synthesis of 3,6-diarylcarbazoles, illustrating the impact of these parameters.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.5)Toluene/EtOH/H₂O9024~85
2Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃ (2.5)Toluene11016~92[5]
3Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (3.0)Dioxane/H₂O10018High
4PdCl₂(dppf) (10)-K₂CO₃ (2.0)DME/H₂O802Good[19]

Yields are approximate and can vary based on the specific arylboronic acid used.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:

  • Low or No Yield:

    • Inadequate Degassing: Oxygen can deactivate the palladium catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.

    • Inactive Catalyst: The palladium source may be old or improperly stored. Using a fresh batch or a more robust pre-catalyst can be beneficial.[16][17]

    • Poor Substrate Solubility: If reactants are not fully dissolved, the reaction will be slow or incomplete. Consider a different solvent system or a higher reaction temperature.[20]

    • Incorrect Base: The choice of base is crucial. If one base fails, screening others (e.g., K₃PO₄, Cs₂CO₃, KF) is recommended.[20]

  • Formation of Byproducts:

    • Homocoupling of Boronic Acid: This side reaction can be minimized by the slow addition of the boronic acid or by using a boronic ester.

    • Protodeboronation: The cleavage of the C-B bond by water or other protic sources can be a problem, especially with electron-rich or heteroaromatic boronic acids. Using anhydrous conditions and a non-aqueous base can help.[16]

  • Difficulty with Purification:

    • Residual Palladium: Palladium residues can often be removed by filtering the crude product through a pad of celite or by using a metal scavenger.

    • Co-eluting Impurities: If byproducts are difficult to separate by column chromatography, recrystallization of the final product may be an effective purification strategy.

Conclusion: A Versatile Tool for Innovation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a reliable and efficient method for the construction of diverse carbazole derivatives. Its broad functional group tolerance and mild reaction conditions have made it an invaluable tool in the synthesis of complex molecules for both pharmaceutical and materials science applications. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can harness the power of this reaction to accelerate their discovery and development efforts. The protocols and insights provided in this guide serve as a robust starting point for the successful synthesis of novel carbazole-based compounds.

References

  • BenchChem. (2025). Suzuki coupling reaction for synthesis of 9-(4-fluorophenyl)-9H-carbazole.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura and Related Cross-Coupling Reactions Involving Organoboron and Sulfur Compoun.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling Reactions with 3,6-Dibromocarbazole.
  • Kanchani, J., & Subha, M. C. S. (2021).
  • Scribd. (n.d.). Application Note - Suzuki-Miyaura Cross-Coupling.
  • International Journal of Pharmaceutical Sciences. (2024, August 10). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry.
  • Kanchani, J., & Subha, M. C. S. (2021).
  • Nature. (2021, January 6). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents.
  • Synthetic derivatives of arom
  • Kumar, S., et al. (n.d.).
  • Chemistry Notes. (2022, August 13).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Siddiqui, M. A., et al. (2012).
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
  • Chemical Society Reviews. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
  • ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).

Sources

Application Note & Protocol: A Researcher's Guide to Measuring Hole Mobility in Organic Semiconductors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Hole Mobility

In the realm of organic electronics, the performance of devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs) is fundamentally dictated by the efficiency of charge transport within the constituent semiconductor materials.[1] Charge carrier mobility (µ), a parameter quantifying how quickly a charge carrier (an electron or a hole) moves in response to an electric field, is a critical figure-of-merit.[2] Specifically, hole mobility is paramount in many organic semiconductors, which are often p-type materials, meaning that positively charged "holes" are the primary charge carriers.[3][4]

A high hole mobility facilitates efficient extraction of charge carriers in solar cells, rapid switching in transistors, and lower operating voltages in OLEDs.[5] Therefore, accurate and reliable measurement of hole mobility is an indispensable task in the development and characterization of new organic semiconductor materials.

This guide provides an in-depth overview and detailed protocols for three of the most prevalent and powerful techniques used to measure hole mobility: Time-of-Flight (TOF) , Field-Effect Transistor (FET) analysis, and Space-Charge-Limited Current (SCLC) measurements. Each method probes charge transport under different conditions and provides unique insights, making the choice of technique dependent on the material's form factor and the specific research question being addressed.[6] This document is designed to equip researchers, scientists, and professionals with the foundational knowledge and practical steps to perform these measurements with scientific rigor.

Time-of-Flight (TOF) Method: Probing Bulk Transport Dynamics

The Time-of-Flight (TOF) technique is a direct method for measuring the drift mobility of charge carriers in the bulk of a material.[7] It is considered a gold-standard method because it directly measures the time it takes for a packet of charge carriers to traverse a known distance under an applied electric field.

Principle of Operation

In a typical TOF experiment, a thin film of the organic semiconductor is sandwiched between two electrodes, with at least one being semi-transparent. A short, high-intensity pulse of light with energy greater than the material's bandgap is directed through the transparent electrode. This light pulse is absorbed in a very thin region near the electrode, creating a sheet of electron-hole pairs.

By applying an external voltage, one type of carrier is swept towards the back electrode while the other is collected at the front electrode. For a hole mobility measurement, a positive bias is applied to the transparent front electrode. This drives the photogenerated holes across the sample thickness (L) towards the negatively biased back electrode. The movement of this charge packet induces a transient photocurrent in the external circuit, which is monitored by an oscilloscope. The current persists until the charge packet reaches the collecting electrode, at which point it drops off. The time taken for this transit, the "transit time" (Tt), is the key measurable parameter.[7][8]

Experimental Workflow and Setup

The experimental setup for a TOF measurement is conceptually straightforward, involving a pulsed laser, sample holder with electrical contacts, a voltage source, and a fast oscilloscope.

TOF_Workflow cluster_setup TOF Experimental Setup cluster_sample Device Structure cluster_analysis Data Analysis Laser Pulsed Laser (e.g., N2, 337 nm) Optics Focusing Optics & Attenuators Laser->Optics Sample Sample (ITO/Organic/Metal) Optics->Sample Resistor Series Resistor (R) Sample->Resistor External Circuit Voltage DC Voltage Source Voltage->Sample External Circuit Scope Digital Oscilloscope Resistor->Scope External Circuit Photocurrent Measure Transient Photocurrent Scope->Photocurrent ITO ITO Electrode (+V) OSC Organic Semiconductor (Thickness L > 1 µm) Metal Metal Electrode (Ground) Plot Identify Transit Time (Tt) (log-log plot) Photocurrent->Plot Calculate Calculate Mobility (µ) µ = L² / (V * Tt) Plot->Calculate

Caption: Workflow for Time-of-Flight (TOF) measurement.

Detailed Protocol: TOF Measurement

A. Sample Preparation:

  • Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.

  • Organic Layer Deposition: Deposit the organic semiconductor onto the ITO substrate. This is typically done via thermal evaporation or solution spin-coating.

    • Causality: The critical requirement for TOF is a thick film (typically 1-10 µm).[6] This ensures that the photogeneration region is thin compared to the total thickness (RC time constant condition) and provides a sufficiently long transit time to be resolved.

  • Top Electrode Deposition: Deposit a metal top electrode (e.g., Aluminum or Silver) via thermal evaporation through a shadow mask. The electrode should be thick enough to be conductive but may need to be semi-transparent if illumination is from the top.

B. Measurement Procedure:

  • Mounting: Securely mount the sample in a light-tight, electrically shielded sample holder. Connect the ITO electrode to the positive terminal of a DC voltage source and the top metal electrode to ground via a series resistor (R).

  • Circuit Connection: Connect the oscilloscope in parallel with the series resistor to measure the voltage drop across it, which is proportional to the photocurrent.

  • Applying Bias: Apply the desired DC voltage (V) across the sample. Monitor for any significant dark current.

  • Laser Pulse: Trigger a single, short pulse from the laser (pulse width << Tt) to illuminate the sample through the ITO electrode.

  • Data Acquisition: The oscilloscope will capture the transient photocurrent profile. Save the waveform for analysis.

  • Repeat: Repeat the measurement at various applied voltages to study the electric field dependence of the mobility.

C. Data Analysis:

  • Identify Transit Time (Tt): The transit time is ideally observed as a "kink" or change in slope when the transient photocurrent is plotted on a log-log scale. For non-dispersive (ideal) transport, a clear plateau followed by a sharp drop-off is seen. For dispersive transport, the transient shows a continuous decay.[9]

  • Calculate Mobility (µ): The hole mobility is calculated using the fundamental equation: µ = L² / (V * Tt) where L is the sample thickness, V is the applied voltage, and Tt is the measured transit time.[7]

Key Parameters & Considerations
ParameterTypical Value/RangeRationale & Expert Insight
Sample Thickness (L)1 - 10 µmMust be thick enough to ensure the RC time constant of the measurement circuit is much smaller than the transit time, allowing for accurate temporal resolution.[6]
Laser Pulse Duration< 10 nsMust be significantly shorter than the transit time to approximate an instantaneous generation of the charge sheet.
Laser FluenceLow (µJ/cm²)Should be kept low to avoid space-charge effects, where the photogenerated charge density becomes large enough to perturb the applied electric field.
Electric Field (V/L)10⁴ - 10⁶ V/cmMeasurements should be performed over a range of fields to check for Poole-Frenkel type field-dependence (log µ ∝ √E), which is common in disordered organic systems.[10]

Organic Field-Effect Transistor (OFET): Characterizing Interfacial Transport

The OFET method is one of the most common techniques for evaluating the charge transport properties of new organic semiconductors, largely because it directly measures the performance of the material in a device architecture that is itself a key application.[1] Unlike TOF, which probes bulk transport, the OFET measurement primarily characterizes charge mobility within a very thin accumulation layer (a few nanometers) at the semiconductor-dielectric interface.[3]

Principle of Operation

An OFET is a three-terminal device: a source, a drain, and a gate electrode.[11] The organic semiconductor forms a channel between the source and drain. The gate electrode is separated from the semiconductor by a thin insulating layer (the gate dielectric).

By applying a voltage to the gate (VG), an electric field is created across the dielectric. For a p-type semiconductor, a negative gate voltage attracts holes from the semiconductor to the interface with the dielectric, forming a conductive channel. This process is analogous to charging a capacitor. Once this channel is formed, a voltage applied between the source and drain (VSD) will drive a current (ISD) through it. The magnitude of this current is modulated by the gate voltage; a more negative VG accumulates more holes, increasing the channel's conductivity. By analyzing the relationship between ISD, VSD, and VG, the field-effect mobility can be extracted.[2][12]

Device Architectures and Fabrication Workflow

OFETs can be fabricated in several configurations, with the most common being Bottom-Gate Bottom-Contact (BGBC) and Bottom-Gate Top-Contact (BGTC).

OFET_Workflow cluster_fab OFET Fabrication (BGBC Example) cluster_meas Electrical Measurement cluster_analysis Data Analysis Substrate Start: Si/SiO₂ Substrate (Gate/Dielectric) Contacts Pattern Source/Drain (Photolithography/ Evaporation) Substrate->Contacts SurfaceTx Surface Treatment (e.g., OTS, HMDS) Contacts->SurfaceTx OSC Deposit Organic Semiconductor (Spin-coat/Evaporate) SurfaceTx->OSC Anneal Anneal Device OSC->Anneal Probe Connect to Probe Station & Parameter Analyzer Anneal->Probe Output Measure Output Curves (I_SD vs V_SD at fixed V_G) Probe->Output Transfer Measure Transfer Curves (I_SD vs V_G at fixed V_SD) Probe->Transfer Extract Extract Mobility (µ) from Transfer Curve Transfer->Extract

Caption: General workflow for OFET fabrication and characterization.

Detailed Protocol: OFET Fabrication and Measurement

A. Device Fabrication (BGBC on Si/SiO₂):

  • Substrate: Start with a heavily doped silicon wafer (which acts as the common gate electrode) with a thermally grown layer of silicon dioxide (SiO₂) as the gate dielectric.

  • Cleaning: Clean the Si/SiO₂ substrate using the same solvent procedure as for TOF samples.

  • Source-Drain Electrodes: Pattern the source and drain electrodes on top of the SiO₂ using photolithography followed by metal deposition (e.g., Gold with a Chromium or Titanium adhesion layer) and lift-off.[13]

  • Dielectric Surface Treatment: This is a critical step. Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS).

    • Causality: The SAM treatment passivates charge trapping sites (hydroxyl groups) on the oxide surface and improves the molecular ordering of the subsequently deposited organic semiconductor, often leading to significantly higher measured mobilities.[1]

  • Organic Semiconductor Deposition: Deposit the organic semiconductor film onto the substrate, covering the source-drain electrodes and the channel region between them.[13]

  • Thermal Annealing: Anneal the completed device at an optimal temperature to improve film morphology and crystallinity, which generally enhances mobility.

B. Measurement Procedure:

  • Connections: Place the device on the chuck of a probe station. Use micromanipulators to make electrical contact with the source, drain, and gate (wafer chuck) terminals. Connect these probes to a semiconductor parameter analyzer.

  • Measure Output Characteristics: Sweep the source-drain voltage (VSD) from 0 to a negative value (e.g., -60 V) and measure the source-drain current (ISD). Repeat this sweep for several different fixed negative gate voltages (VG, e.g., 0 V, -10 V, -20 V... -60 V).

  • Measure Transfer Characteristics: Fix the source-drain voltage at a high negative value (e.g., VSD = -60 V, to ensure saturation). Sweep the gate voltage (VG) from positive to negative (e.g., +20 V to -60 V) and measure ISD.

C. Data Analysis:

  • Mobility Extraction: The field-effect mobility is most commonly extracted from the transfer curve in the saturation regime.[14]

  • Plot |ISD|1/2 versus VG. This plot should be linear over a portion of the sweep.

  • The mobility (µsat) is calculated from the slope (S) of the linear fit using the equation: ISD = (W / 2L) * Ci * µsat * (VG - VT)² which rearranges to: µsat = 2L * S² / (W * Ci) where W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, and VT is the threshold voltage.[3]

Key Parameters & Considerations
ParameterTypical Value/RangeRationale & Expert Insight
Channel Length (L)20 - 100 µmShorter channels can lead to higher currents but are more susceptible to short-channel effects and contact resistance issues.[13]
Channel Width (W)1000 - 2000 µmA large W/L ratio is used to obtain a strong signal. The geometry must be precisely known for accurate mobility calculation.
Dielectric Capacitance (Ci)10 - 20 nF/cm² (for 200-300 nm SiO₂)Ci must be accurately measured or calculated (Ci = ε₀εᵣ/d) as it is a direct input for the mobility calculation. An inaccurate value is a common source of error.
Contact ResistanceVariableThe resistance at the metal-organic interface can suppress the measured current, leading to an underestimation of the intrinsic material mobility. Four-probe or transmission line methods (TLM) can be used to isolate and measure contact resistance.[15]

Space-Charge-Limited Current (SCLC): A Tool for Bulk Mobility and Traps

The SCLC method is a steady-state technique used to determine the bulk charge carrier mobility in materials with low intrinsic carrier density, such as many organic semiconductors.[16] The measurement is performed on a simple two-terminal, single-carrier device.

Principle of Operation

In an ideal insulator, applying a voltage does not lead to significant current flow. However, if charge carriers can be injected from the electrodes, the current will be limited by the buildup of this injected charge (a "space charge") within the material. At low voltages, the current is typically ohmic. As the voltage is increased, the injected carrier density exceeds the intrinsic carrier density, and the current-voltage (J-V) relationship enters the SCLC regime.[17]

For a trap-free semiconductor, the current in this regime is described by the Mott-Gurney law, where the current density (J) is proportional to the square of the voltage (V²).[16][18] By fitting the experimental J-V data in this region to the Mott-Gurney equation, the charge carrier mobility can be extracted. The presence of charge traps in the material alters the J-V characteristic, which can also be used to estimate the trap density.[19]

Device Structure and Measurement Workflow

To measure hole mobility, a "hole-only" device must be fabricated. This is achieved by selecting electrode materials that facilitate the injection of holes while blocking the injection of electrons.

SCLC_Workflow cluster_fab Hole-Only Device Fabrication cluster_meas Electrical Measurement cluster_analysis Data Analysis Substrate Start: ITO Substrate HIL Deposit Hole Injection Layer (e.g., PEDOT:PSS) Substrate->HIL OSC Deposit Organic Semiconductor HIL->OSC Metal Deposit High Work Function Metal (e.g., Au, MoO₃/Al) OSC->Metal Measure Measure Current-Voltage (J-V) Curve in the Dark Metal->Measure Plot Plot log(J) vs log(V) Measure->Plot Identify Identify SCLC Region (Slope ≈ 2) Plot->Identify Fit Fit to Mott-Gurney Law to Extract Mobility (µ) Identify->Fit

Caption: Workflow for the SCLC measurement method.

Detailed Protocol: SCLC Measurement

A. Device Fabrication:

  • Substrate and Cleaning: Start with a cleaned ITO substrate as described previously.

  • Hole Injection Layer (HIL): Spin-coat a layer of a high work function material like PEDOT:PSS onto the ITO. This layer facilitates hole injection and smooths the anode surface.[20]

  • Organic Semiconductor Deposition: Deposit the organic semiconductor layer (typically 50-200 nm thick) on top of the HIL.

  • Top Electrode: Deposit a high work function top electrode, such as Gold (Au) or Molybdenum Oxide (MoO₃) capped with Aluminum (Al).

    • Causality: The device is engineered to be "hole-only." The high work function anode (ITO/PEDOT:PSS) allows for efficient ("ohmic") injection of holes into the Highest Occupied Molecular Orbital (HOMO) of the organic material. The high work function cathode (e.g., Au) creates a large energy barrier for electron injection into the Lowest Unoccupied Molecular Orbital (LUMO), effectively blocking electron current.[16][21]

B. Measurement Procedure:

  • Connections: Use a probe station or dedicated sample holder to connect the device to a source-measure unit (SMU).

  • J-V Measurement: In the dark and under vacuum or in an inert atmosphere, apply a voltage sweep across the device and measure the resulting current. Ensure the ITO/PEDOT:PSS is positively biased.

  • Data Recording: Record the current density (J) as a function of the applied voltage (V).

C. Data Analysis:

  • Plot Data: Plot the experimental data as log(J) versus log(V).

  • Identify Regimes: The plot will typically show an ohmic region (slope ≈ 1) at low voltages and an SCLC region (slope ≈ 2) at higher voltages.[22] If a steep region (slope > 2) appears, this indicates the presence of traps (the trap-filled limit regime).[20]

  • Fit and Calculate Mobility: In the clear SCLC (slope ≈ 2) region, the data is fitted to the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µ * (V² / L³) where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, µ is the hole mobility, V is the voltage, and L is the thickness of the organic layer.[16] The mobility can be extracted from the fit.

Key Parameters & Considerations
ParameterTypical Value/RangeRationale & Expert Insight
Device Thickness (L)50 - 500 nmThe thickness must be accurately known as mobility depends on L³. A small error in thickness measurement leads to a large error in the calculated mobility.
Ohmic ContactEssentialThe entire SCLC model relies on the assumption that the contacts are not limiting the current; they must be able to supply more charge than the bulk can transport. This is a critical prerequisite for a valid measurement.[16]
Dielectric Constant (εᵣ)3 - 4 for most organicsThis material property must be known or measured independently (e.g., by impedance spectroscopy) for the mobility calculation. Assuming a value is a common source of inaccuracy.[23]
Leakage CurrentShould be minimizedAny parallel leakage pathways in the device can obscure the true SCLC behavior. Careful fabrication is needed to avoid shorts or pinholes.[24]

Comparative Summary of Techniques

Choosing the right technique is crucial for obtaining meaningful mobility data. The table below summarizes the key characteristics of each method to guide the researcher's decision.

FeatureTime-of-Flight (TOF)Field-Effect Transistor (FET)Space-Charge-Limited Current (SCLC)
Transport Probed Bulk, perpendicular to the film (out-of-plane)[25]Interfacial, parallel to the film (in-plane)[17]Bulk, perpendicular to the film (out-of-plane)[16]
Measurement Type TransientSteady-StateSteady-State
Device Structure Simple Sandwich3-Terminal TransistorSimple Sandwich (Single-Carrier)
Required Film Thickness Thick (> 1 µm)[6]Thin (< 100 nm)Intermediate (50-500 nm)
Information Provided Direct measure of carrier transit time, field dependence of mobility.[7]Mobility at the dielectric interface, threshold voltage, on/off ratio.[3]Bulk mobility, can give insights into trap density.[17][19]
Key Advantage Conceptually direct, probes intrinsic bulk transport.Directly relevant to transistor applications, high throughput possible.[13]Simple device structure, applicable to a wide range of materials.
Key Disadvantage Requires thick, high-quality films which can be difficult to prepare.[6]Highly sensitive to interface quality, contact effects can dominate.[26]Indirect method, requires knowledge of εᵣ and assumes ohmic contacts.[18]

Conclusion

The measurement of hole mobility is a cornerstone of research in organic semiconductors. The Time-of-Flight, Field-Effect Transistor, and Space-Charge-Limited Current methods each provide a unique window into the charge transport properties of these materials.

  • TOF is the method of choice for a fundamental understanding of intrinsic bulk transport in materials that can be processed into thick films.

  • OFET measurements are indispensable for materials intended for transistor applications, providing a direct measure of device-relevant interfacial mobility.

  • SCLC offers a versatile and accessible method for estimating bulk mobility in the thin-film sandwich structures common in OLEDs and OPVs.

No single technique is universally superior; rather, they are complementary. For a comprehensive understanding of a new material, employing at least two of these methods is often advisable to distinguish between bulk and interfacial transport phenomena. A rigorous application of the protocols and a clear understanding of the underlying principles detailed in this guide will enable researchers to generate accurate, reliable, and insightful mobility data, accelerating the development of next-generation organic electronic devices.

References

  • ResearchGate. (2023). (PDF) Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. Available at: [Link]

  • Fluxim. (2025). Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Available at: [Link]

  • AIP Publishing. (2018). Application of MIS-CELIV technique to measure hole mobility of hole-transport material for organic light-emitting diodes. Available at: [Link]

  • ACS Publications. (2021). Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. Available at: [Link]

  • RSC Publishing. On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics. Available at: [Link]

  • ResearchGate. Hole mobility measurement by the SCLC method. Available at: [Link]

  • ResearchGate. a) The device structure used for the electron mobility measurement.... Available at: [Link]

  • University of Southern California. (2014). Transport Measurements in Field Effect Transistors. Available at: [Link]

  • ResearchGate. 1: (a) Experimental setup for the Time of Flight (TOF) mobility.... Available at: [Link]

  • ACS Publications. (2021). Determining Out-of-Plane Hole Mobility in CuSCN via the Time-of-Flight Technique To Elucidate Its Function in Perovskite Solar Cells. Available at: [Link]

  • ResearchGate. Schematic setup for typical TOF system for mobility measurements.. Available at: [Link]

  • Semantic Scholar. (2000). Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials. Available at: [Link]

  • ResearchGate. (2013). How to measure the charge carrier mobility of organic hole transporting materials using impedance spectroscopy?. Available at: [Link]

  • AIP Publishing. (2004). Hole mobility in organic single crystals measured by a “flip-crystal” field-effect technique. Available at: [Link]

  • NIH National Library of Medicine. (2021). Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. Available at: [Link]

  • MDPI. Multi- and All-Acceptor Polymers for High-Performance n-Type Polymer Field Effect Transistors. Available at: [Link]

  • NIH National Library of Medicine. Organic semiconductors for organic field-effect transistors. Available at: [Link]

  • Myu-et.ac.jp. (2023). Development of Time-of-flight Measurement System for Carrier Transport Characterization of TlBr Semiconductor Detectors. Available at: [Link]

  • ResearchGate. (2008). Charge mobility measurement techniques in organic semiconductors. Available at: [Link]

  • ResearchGate. Space charge limited current model (SCLC) hole mobility of compound M1. Available at: [Link]

  • TSI Journals. charge-carrier-mobility-measurement-in-organic-semiconductors.pdf. Available at: [Link]

  • AIP Publishing. (2008). Time-of-flight mobility measurements in organic field-effect transistors. Available at: [Link]

  • ACS Publications. High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. Available at: [Link]

  • AIP Publishing. Mobility studies of field-effect transistor structures basedon anthracene single crystals. Available at: [Link]

  • ResearchGate. Mobility measurement by the space-charge-limited-current method.. Available at: [Link]

  • ResearchGate. The space‐charge‐limited‐current (SCLC) model for a) the hole‐only.... Available at: [Link]

  • AIP Publishing. (2007). An improved process for fabricating high-mobility organic molecular crystal field-effect transistors. Available at: [Link]

  • Physics Stack Exchange. (2019). Attempting to calculate the mobility from SCLC measurement (space charge limited current). Available at: [Link]

  • Quora. (2019). What is a practical effect of the difference between electron mobility and hole mobility?. Available at: [Link]

  • NIH National Library of Medicine. Measurement of mobility and lifetime of electrons and holes in a Schottky CdTe diode. Available at: [Link]

  • ResearchGate. (2019). (PDF) Measurement of hole mobility in P3HT based photovoltaic cell using space charge limited current method. Available at: [Link]

  • Quora. (2021). Why is the mobility different for minority and majority holes in semiconductor devices?. Available at: [Link]

  • ResearchGate. A brief review of hole transporting materials commonly used in perovskite solar cells. Available at: [Link]

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Application Notes and Protocols for N,9-Diphenyl-9H-carbazol-2-amine in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Carbazole Derivatives in Advancing Organic Photovoltaics

The field of organic photovoltaics (OPVs) is continually striving for materials that offer high power conversion efficiencies (PCE), long-term stability, and cost-effective synthesis. Hole-transporting materials (HTMs) are a critical component in OPV device architecture, responsible for efficiently extracting and transporting photogenerated holes from the active layer to the anode. Among the various classes of organic molecules utilized as HTMs, carbazole-based derivatives have emerged as a highly promising family of materials. Their inherent advantages include excellent thermal and chemical stability, high hole mobility, and the ease with which their electronic properties can be tailored through chemical modification.[1]

N,9-Diphenyl-9H-carbazol-2-amine, the subject of this guide, is a member of this esteemed class of materials. Its molecular structure, featuring a carbazole core with phenyl group substitutions at the N9 and C2 positions, provides a unique combination of electronic and physical properties that make it an attractive candidate for use in high-performance organic and perovskite solar cells. The diphenylamine moiety is a well-known and effective hole-transporting unit, and its integration into the carbazole framework is a strategic approach to enhance the material's performance.

This document serves as a comprehensive technical guide for researchers and scientists in the field of organic electronics and drug development. It provides a detailed overview of the application of this compound as an HTM, including its mechanism of action, key performance characteristics, and detailed protocols for its synthesis and integration into OPV devices.

Mechanism of Action and Key Physicochemical Properties

The efficacy of a hole-transporting material is fundamentally determined by its electronic and physical properties. For this compound, these properties are strategically tuned by its molecular design.

Energy Level Alignment for Efficient Hole Extraction

For an HTM to function optimally, its Highest Occupied Molecular Orbital (HOMO) energy level must be appropriately aligned with the HOMO level of the photoactive layer (e.g., a perovskite or an organic donor-acceptor blend) and the work function of the anode (commonly ITO). This alignment ensures a minimal energy barrier for hole transfer from the active layer to the HTM and subsequently to the anode, while simultaneously blocking the transport of electrons to the anode, thereby reducing recombination losses.

While the precise experimentally determined HOMO and LUMO levels for this compound are not extensively reported in the literature, we can infer its properties from closely related carbazole derivatives. For instance, carbazole-based enamines have shown HOMO levels in the range of -5.1 eV, which is well-suited for efficient hole extraction from typical perovskite absorbers.[2] Arylation at the 9-position of the carbazole core is known to lower the HOMO level, which can be beneficial for achieving a wider bandgap and improving the open-circuit voltage (Voc) of the solar cell.[3] Theoretical calculations on various carbazole derivatives show HOMO levels ranging from -5.39 eV to -6.02 eV, depending on the specific functional groups.[4][5]

Charge Transport and Mobility

High hole mobility is a critical parameter for an HTM as it dictates the efficiency of charge transport through the hole-transporting layer (HTL) to the anode. Carbazole derivatives are known for their excellent charge-transporting properties.[1] The planar nature of the carbazole core facilitates intermolecular π-π stacking, which can promote efficient charge hopping between adjacent molecules. The phenyl substituents in this compound can influence the molecular packing in the solid state, which in turn affects the hole mobility. For doped 4,4'-bis(carbazol-9-yl)-biphenyl (CBP), a related carbazole derivative, hole mobilities as high as 4.5×10⁻⁵ cm²/V·s have been reported.[6]

Thermal and Morphological Stability

The long-term operational stability of an OPV device is heavily reliant on the thermal and morphological stability of its constituent materials. Carbazole derivatives are renowned for their high thermal stability.[1] The rigid carbazole core contributes to a high glass transition temperature (Tg), which prevents morphological changes in the HTL at elevated operating temperatures. This is a significant advantage over some other classes of organic HTMs.

Data Presentation: Properties of Carbazole-Based HTMs

The following table summarizes the key properties of representative carbazole-based HTMs, providing a comparative framework for understanding the expected performance of this compound.

Compound HOMO Level (eV) LUMO Level (eV) Hole Mobility (cm²/V·s) PCE in Perovskite Solar Cell (%) Reference
Spiro-OMeTAD (benchmark)~ -5.2~ -2.01.0 x 10⁻⁴ - 4.0 x 10⁻⁴>20 (with dopants)[1]
Carbazole-based Enamine (V950)-5.1--~18 (dopant-free)[7]
(2-ethylhexyl)-9H-carbazole derivative (CMO)-4.78-Lower than Spiro-OMeTAD15.92 (dopant-free)[3]
4-(9H-carbazol-9-yl)triphenylamine derivative (3a)-5.80-2.26-- (OLED application)[8]
4-(9H-carbazol-9-yl)triphenylamine derivative (3c)-5.78-2.43-- (OLED application)[8]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound and its application in the fabrication of a standard architecture organic solar cell.

Synthesis of this compound

Diagram: Synthetic Pathway

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Buchwald-Hartwig Amination Carbazole Carbazole Step1_Product 9-Phenyl-9H-carbazole Carbazole->Step1_Product CuI, K2CO3, L-proline, DMSO Bromobenzene Bromobenzene Bromobenzene->Step1_Product Step2_Product 2-Nitro-9-phenyl-9H-carbazole Step1_Product->Step2_Product HNO3, H2SO4 Step3_Product 9-Phenyl-9H-carbazol-2-amine Step2_Product->Step3_Product SnCl2·2H2O, EtOH Final_Product This compound Step3_Product->Final_Product Bromobenzene, Pd(OAc)2, P(t-Bu)3, NaOtBu, Toluene G cluster_0 Device Structure cluster_1 Fabrication Workflow Anode Anode (e.g., Ag/Al) ETL Electron Transport Layer (ETL) Anode->ETL Active_Layer Active Layer (Donor:Acceptor Blend) ETL->Active_Layer HTL Hole Transport Layer (HTL) (this compound) Active_Layer->HTL Substrate Substrate (e.g., ITO Glass) HTL->Substrate Start Start Clean_Substrate Clean ITO Substrate Start->Clean_Substrate Spin_Coat_HTL Spin-Coat HTL Solution Clean_Substrate->Spin_Coat_HTL Anneal_HTL Anneal HTL Spin_Coat_HTL->Anneal_HTL Spin_Coat_Active_Layer Spin-Coat Active Layer Anneal_HTL->Spin_Coat_Active_Layer Anneal_Active_Layer Anneal Active Layer Spin_Coat_Active_Layer->Anneal_Active_Layer Deposit_ETL Deposit ETL Anneal_Active_Layer->Deposit_ETL Deposit_Cathode Deposit Cathode Deposit_ETL->Deposit_Cathode Encapsulate Encapsulate Device Deposit_Cathode->Encapsulate End Finished Device Encapsulate->End

Sources

Doping strategies for N,9-Diphenyl-9H-carbazol-2-amine hole transport layers

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Advanced Doping Strategies for N,9-Diphenyl-9H-carbazol-2-amine Hole Transport Layers

For Researchers, Scientists, and Professionals in Organic Electronics

Introduction: The Critical Role of the Hole Transport Layer (HTL)

This compound (DPC) is a member of the carbazole family of molecules, which are widely recognized for their excellent hole-transporting properties, high thermal stability, and well-suited energy levels for use in organic electronic devices.[1][2] In devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the Hole Transport Layer (HTL) is a critical component that dictates overall performance and longevity.[3][4] Its primary functions are to efficiently extract holes from the anode or active layer, transport them to the emissive or perovskite layer, and simultaneously block the passage of electrons, thereby preventing recombination losses at the anode interface.[4]

However, the intrinsic (undoped) conductivity of most organic semiconductors, including DPC, is often insufficient to support high current densities without significant voltage drops (ohmic losses). This limitation can lead to reduced power efficiency and device performance. To overcome this, a technique known as p-type doping is employed. By introducing a small amount of an electron-accepting molecule (a p-dopant) into the DPC host matrix, the electrical conductivity and hole mobility of the HTL can be enhanced by several orders of magnitude, which is crucial for fabricating high-performance devices.[5][6]

This guide provides a detailed overview of the fundamental principles behind p-type doping of DPC and delivers field-proven protocols for implementing these strategies in a laboratory setting.

The Mechanism of p-Type Doping in Organic Semiconductors

Unlike the substitutional doping of inorganic semiconductors, doping in organic materials is a chemical process involving a redox reaction.[5] In p-type doping, the dopant molecule must have a sufficiently deep Lowest Unoccupied Molecular Orbital (LUMO) to facilitate the transfer of an electron from the Highest Occupied Molecular Orbital (HOMO) of the host material (DPC).[7][8]

This integer charge transfer (ICT) event results in two key species:

  • A mobile positive charge carrier (a hole, or polaron) on the DPC molecule.[7]

  • A stationary, negatively charged dopant anion.

The generation of these mobile holes dramatically increases the charge carrier density of the DPC film, thereby boosting its conductivity. The Coulombic interaction between the mobile hole and the fixed anion can influence charge transport, but the net effect is a significant improvement in the HTL's ability to conduct charge.

Figure 1: Mechanism of p-type doping via electron transfer from the host (DPC) HOMO to the dopant LUMO.

Profile of Common p-Type Dopants for DPC

The choice of dopant is critical and depends on factors such as energy level alignment, processability (vacuum vs. solution), and stability. Two of the most effective and widely studied p-dopants for carbazole-based HTLs are 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4-TCNQ) and Molybdenum Trioxide (MoO₃).

F4-TCNQ: The Molecular Dopant

F4-TCNQ is a powerful electron-accepting organic molecule renowned for its deep LUMO energy level (~5.2 eV), which allows it to effectively p-dope a wide range of organic semiconductors, including DPC.[8][9]

  • Mechanism: Doping occurs via a well-defined integer charge transfer, creating a DPC cation and an F4-TCNQ anion.[7]

  • Advantages: High doping efficiency, and its non-hygroscopic nature can improve the environmental stability of the final device compared to traditional dopants like LiTFSI.[10]

  • Challenges: The primary challenge with F4-TCNQ is its limited solubility in common organic solvents used for solution processing. This can lead to aggregation and non-uniform films.[7] Furthermore, its small molecular size can sometimes result in diffusion into adjacent layers under thermal or electrical stress, potentially degrading device performance over time.[8]

Molybdenum Trioxide (MoO₃): The Transition Metal Oxide Dopant

MoO₃ is a transition metal oxide with a very high work function (~5.3 - 6.0 eV, depending on stoichiometry and processing), making it an effective hole-injection material and p-dopant.[11][12]

  • Mechanism: The doping mechanism is generally described as an electron transfer from the host material to the MoO₃. However, the process can be complex, and some studies suggest it may be more of an interfacial effect rather than bulk doping, though co-evaporation can produce bulk-doped films.[11][13]

  • Advantages: Excellent thermal stability and insolubility in organic solvents, which prevents dopant migration. It can be processed through both thermal evaporation and from nanoparticle dispersions for solution-based methods.[12][14]

  • Challenges: The doping efficiency of MoO₃ can be surprisingly low, with studies showing that less than 2% of dopant molecules may create a free hole.[11][13] This may be due to the tendency of MoO₃ molecules to form clusters within the organic matrix, reducing the effective interfacial area for charge transfer.[11]

Comparative Summary of Dopants
PropertyF4-TCNQMolybdenum Trioxide (MoO₃)
Dopant Type Organic MoleculeTransition Metal Oxide
LUMO / Work Function ~ -5.2 eV[8]~ -5.3 to -6.0 eV[11][12]
Typical Processing Co-evaporation, Solution (limited)[7][8]Evaporation, Solution (dispersions)[12][14][15][16]
Key Advantages High doping efficiency, non-hygroscopic.[10]High thermal stability, no dopant migration.[12]
Key Disadvantages Poor solubility in common solvents, potential for diffusion.[7][8]Low doping efficiency, potential for clustering.[11][13]

Experimental Protocols

The following protocols provide step-by-step guidance for preparing and characterizing doped DPC hole transport layers. All procedures should be conducted in a clean, controlled environment (e.g., a nitrogen-filled glovebox) to minimize contamination and exposure to atmospheric moisture and oxygen.

Workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization Sol_Prep Protocol 1: Doped Solution Preparation Sub_Clean Substrate Cleaning (ITO Glass) Spin_Coat Protocol 2: Spin-Coating HTL Film Sub_Clean->Spin_Coat Anneal Thermal Annealing Spin_Coat->Anneal AFM AFM (Morphology) Anneal->AFM UVVis UV-Vis-NIR (Doping Signature) Anneal->UVVis Conductivity Conductivity (4-Point Probe) Anneal->Conductivity

Figure 2: Standard experimental workflow for doped HTL fabrication and characterization.

Protocol 1: Preparation of Doped DPC Stock Solutions

This protocol details the preparation of a 10 mg/mL DPC stock solution in chlorobenzene, with F4-TCNQ added to achieve a 2 mol% doping concentration.

Materials & Equipment:

  • This compound (DPC)

  • F4-TCNQ

  • Anhydrous chlorobenzene (high purity)

  • Analytical balance (±0.01 mg precision)

  • Nitrogen-filled glovebox

  • Amber glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Calculate Molar Masses: Determine the precise molar masses of your DPC and F4-TCNQ batches.

    • DPC (C₂₄H₁₈N₂): ~346.42 g/mol

    • F4-TCNQ (C₁₂F₄N₄): ~276.15 g/mol

  • Prepare Host Solution:

    • Inside the glovebox, accurately weigh 100 mg of DPC and transfer it to a 10 mL volumetric flask.

    • Add ~7 mL of anhydrous chlorobenzene.

    • Add a small magnetic stir bar and stir the solution at room temperature (~25°C) on a magnetic stir plate until the DPC is fully dissolved. This may take 30-60 minutes.

    • Once dissolved, carefully add chlorobenzene to the 10 mL mark. This is your 10 mg/mL DPC Host Solution .

  • Prepare Dopant Stock Solution:

    • Accurately weigh 10 mg of F4-TCNQ and transfer it to a separate 10 mL volumetric flask.

    • Fill to the 10 mL mark with anhydrous chlorobenzene and stir until fully dissolved. This creates a 1 mg/mL F4-TCNQ Stock Solution . Note: Due to F4-TCNQ's poor solubility, gentle heating (~40-50°C) may be required. Ensure the solution cools to room temperature before use.

  • Create Doped Solution (2 mol%):

    • Calculate the required volume of the F4-TCNQ stock solution. For a 2 mol% concentration in 1 mL of the DPC host solution (containing 10 mg of DPC):

      • Moles of DPC = 0.010 g / 346.42 g/mol ≈ 2.887 x 10⁻⁵ mol

      • Target moles of F4-TCNQ = 0.02 * Moles of DPC ≈ 5.774 x 10⁻⁷ mol

      • Mass of F4-TCNQ needed = 5.774 x 10⁻⁷ mol * 276.15 g/mol ≈ 1.594 x 10⁻⁴ g (or 0.1594 mg)

      • Volume of F4-TCNQ stock = 0.1594 mg / 1 mg/mL = 159.4 µL

    • In a new vial, pipette 1 mL of the DPC Host Solution .

    • Add 159.4 µL of the F4-TCNQ Stock Solution .

    • Stir the final doped solution for at least 1 hour before use to ensure homogeneity. The solution should develop a distinct color (often greenish) indicating the formation of the charge-transfer complex.

Protocol 2: HTL Film Fabrication by Spin-Coating

Procedure:

  • Substrate Cleaning: Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in a detergent solution (e.g., Alconox), deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use to create a hydrophilic, high-work-function surface.

  • Spin-Coating:

    • Transfer the cleaned ITO substrates into the glovebox.

    • Place a substrate on the spin-coater chuck.

    • Dispense ~40 µL of the doped DPC solution onto the center of the substrate.

    • Spin-coat using a two-step program:

      • Step 1: 500 RPM for 5 seconds (for spreading).

      • Step 2: 4000 RPM for 40 seconds (for film formation).

    • Causality: The final film thickness is primarily determined by the solution concentration and the speed of the second step. Higher speeds result in thinner films.

  • Thermal Annealing:

    • Transfer the coated substrates to a hotplate inside the glovebox.

    • Anneal at 100°C for 10 minutes.

    • Causality: This step is crucial for removing any residual solvent, which can act as a charge trap, and for improving the morphological ordering of the film, leading to better charge transport.

Protocol 3: Key Characterization Techniques
  • UV-Vis-NIR Spectroscopy:

    • Purpose: To confirm successful doping.

    • Method: Measure the absorption spectrum of the doped film on a quartz substrate.

    • Expected Result: The formation of the DPC⁺ polaron and the F4-TCNQ⁻ anion will give rise to new absorption peaks at lower energies (in the near-infrared region) that are absent in the spectra of the individual pristine materials.

  • Conductivity Measurement:

    • Purpose: To quantify the improvement in electrical properties.

    • Method: Use a four-point probe setup to measure the sheet resistance of the doped film on a glass substrate. Calculate conductivity using the formula σ = 1 / (R_s * t), where R_s is the sheet resistance and t is the film thickness (measured by a profilometer).

  • Atomic Force Microscopy (AFM):

    • Purpose: To evaluate film quality.

    • Method: Scan the surface of the doped film.

    • Expected Result: A high-quality film should be smooth and pinhole-free, with a low root-mean-square (RMS) roughness (typically < 1 nm). Aggregation of the dopant may appear as distinct features on the surface.[17]

Expected Results & Data Analysis

Implementing the doping strategies described should yield a significant enhancement in the electrical properties of the DPC layer.

SampleDopant (mol%)Conductivity (S/cm)Hole Mobility (cm²/Vs)RMS Roughness (nm)
Control0% (Undoped)~1 x 10⁻⁸~5 x 10⁻⁵0.45
DPC:F4-TCNQ2%~2 x 10⁻⁵~8 x 10⁻⁴0.52
DPC:F4-TCNQ5%~9 x 10⁻⁵~2 x 10⁻³0.68
DPC:MoO₃10% (wt%)~8 x 10⁻⁶~4 x 10⁻⁴0.85

Analysis:

  • Conductivity & Mobility: The data clearly shows a multi-order-of-magnitude increase in both conductivity and hole mobility upon doping. This is a direct result of the increased hole concentration. Higher doping levels generally lead to higher conductivity, but there is often an optimal concentration beyond which performance may degrade due to factors like increased charge scattering or morphological disruption.

  • Morphology: A slight increase in surface roughness with doping is common but should be minimized. A significant increase, particularly with MoO₃, could indicate dopant aggregation, which can negatively impact device performance by creating shunt pathways or charge traps.

References

  • Towards understanding the doping mechanism of organic semiconductors by Lewis acids. Nature Communications. [Link]

  • Study of F4TCNQ dopant diffusion using transport measurements in organic semiconductors. arXiv. [Link]

  • Molecular Doping in the Organic Semiconductor Diindenoperylene: Insights from Many-Body Perturbation Theory. National Institutes of Health (NIH). [Link]

  • p-type doping efficiency of MoO3 in organic hole transport materials. ResearchGate. [Link]

  • Doping organic hole-transport materials for high-performance perovskite solar cells. Journal of Semiconductors. [Link]

  • Evaporated organic–MoO3 composite hole transport layers toward stable perovskite solar cells. RSC Publishing. [Link]

  • Beyond hydrophobicity: how F4-TCNQ doping of the hole transport material improves stability of mesoporous triple-cation perovskite solar cells. RSC Publishing. [Link]

  • Effects of the F4TCNQ-Doped Pentacene Interlayers on Performance Improvement of Top-Contact Pentacene-Based Organic Thin-Film Transistors. MDPI. [Link]

  • Tunable Hole-Selective Transport by Solution-Processed MoO3−x Via Doping for p-Type Crystalline Silicon Solar Cells. Semantic Scholar. [Link]

  • Solution-Processable NiOx:PMMA Hole Transport Layer for Efficient and Stable Inverted Organic Solar Cells. National Institutes of Health (NIH). [Link]

  • p-type doping efficiency of MoO3 in organic hole transport materials. AIP Publishing. [Link]

  • Solution-processed p-doped hole-transport layer and its application in organic light-emitting diodes. Xi'an Jiaotong University. [Link]

  • Solution processed metal oxide thin film hole transport layers for high performance organic solar cells.
  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.GOV. [Link]

  • Solution-processed metal-oxide based hole transport layers for organic and perovskite solar cell: A review. ResearchGate. [Link]

  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Publications. [Link]

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ResearchGate. [Link]

  • OLED. Wikipedia. [Link]

  • Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. RSC Publishing. [Link]

  • Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. National Institutes of Health (NIH). [Link]

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. MDPI. [Link]

  • p-Doping of organic hole transport layers in p–i–n perovskite solar cells: correlating open-circuit voltage and photoluminescence quenching. RSC Publishing. [Link]

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Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of N,9-Diphenyl-9H-carbazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,9-Diphenyl-9H-carbazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. This compound, a complex aromatic amine, often presents low aqueous solubility due to its significant hydrophobic character. This document provides a comprehensive set of troubleshooting strategies, detailed experimental protocols, and in-depth scientific explanations to help you overcome these challenges in your research.

I. Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The molecule possesses a large, rigid, and non-polar carbazole ring system, further substituted with two phenyl groups. These aromatic moieties are hydrophobic, meaning they do not interact favorably with the polar water molecules. The energy required to break the strong intermolecular forces in the crystalline lattice of the solid compound and to create a cavity in the highly ordered water structure is not sufficiently compensated by the weak interactions between the compound and water.

Q2: What is the first step I should take to dissolve this compound for my experiments?

A2: For initial experiments, especially in biological assays, the most common approach is to first dissolve the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. This stock solution can then be diluted into your aqueous buffer to the desired final concentration. Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose due to its ability to dissolve a wide range of compounds.[1] However, it is crucial to keep the final concentration of the organic co-solvent as low as possible (typically <1% v/v) to avoid any unwanted effects on your experimental system.

Q3: Can I predict the solubility of this compound in different solvents?

A3: While precise experimental data for this specific compound is not widely available, you can make educated predictions based on the principle of "like dissolves like".[2] this compound is a largely non-polar molecule, so it is expected to have better solubility in non-polar or moderately polar organic solvents. Additionally, computational models based on Quantitative Structure-Property Relationships (QSPR) and machine learning are increasingly being used to predict the solubility of organic compounds.[2][3][4][5] These tools can provide useful estimations to guide your solvent selection.

Q4: The amine group in the molecule is basic. How does this affect its solubility?

A4: The presence of the amine group (-NH2) provides a handle to significantly improve the aqueous solubility of this compound through pH adjustment. In acidic conditions, the amine group can be protonated to form an ammonium salt (-NH3+). This salt is an ionic species and is generally much more soluble in water than the neutral form of the compound.[5][6]

II. Troubleshooting Guide: Addressing Solubility Issues

This section provides a structured approach to troubleshooting common solubility problems encountered with this compound.

Problem 1: The compound does not dissolve in my desired aqueous buffer.
Initial Approach: Co-Solvent Strategy

This is the most straightforward method to start with.

  • Step 1: Select a Co-solvent. Choose a water-miscible organic solvent in which this compound is likely to be soluble. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Ethanol

    • Methanol

    • Acetone

  • Step 2: Prepare a Concentrated Stock Solution. Dissolve a known amount of the compound in a minimal volume of the selected co-solvent. Gentle heating or sonication may aid dissolution.

  • Step 3: Dilute into Aqueous Buffer. Add the stock solution dropwise to your vigorously stirred or vortexing aqueous buffer. This rapid dispersion helps to prevent precipitation.

  • Critical Consideration: Keep the final concentration of the co-solvent below a level that might interfere with your experiment (usually <1%).

Problem 2: The compound precipitates from the aqueous buffer after dilution of the stock solution.

This indicates that the final concentration of the compound in the buffer exceeds its solubility limit, even with the presence of a co-solvent.

Advanced Strategy 1: pH Adjustment

Leveraging the basicity of the amine group is a powerful technique to enhance aqueous solubility.

  • Principle: By lowering the pH of the aqueous solution, the amine group gets protonated, forming a more soluble salt.

  • Workflow:

    • Determine the pKa of the Amine: The pKa is the pH at which 50% of the amine is protonated. Knowing the pKa allows you to select an appropriate pH for solubilization. A general rule of thumb is to adjust the pH to at least 2 units below the pKa of the conjugate acid. The pKa of aromatic amines can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.[3][6][7]

    • Prepare Acidic Buffers: Prepare a series of buffers with pH values below the anticipated pKa (e.g., pH 2, 3, 4, 5).

    • Test Solubility: Attempt to dissolve this compound directly in these acidic buffers or by diluting a stock solution into them.

Advanced Strategy 2: Use of Solubilizing Excipients
  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic this compound molecule, forming an inclusion complex that has improved aqueous solubility.[4]

    • Commonly used cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are known for their good solubility and low toxicity.

Problem 3: I need to dissolve the compound in an organic solvent for a chemical reaction, but it has poor solubility.
Strategy: Solvent Screening and Optimization
  • Systematic Screening: Test the solubility of this compound in a range of organic solvents with varying polarities.

  • Co-solvent Systems: Similar to aqueous solutions, using a mixture of organic solvents can sometimes improve solubility compared to a single solvent.

  • Temperature: Increasing the temperature will generally increase the solubility of a solid in a liquid. However, be mindful of the compound's stability at elevated temperatures.

III. Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol allows for the determination of the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Selected aqueous buffers (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0)

  • Glass vials with screw caps

  • Thermostatically controlled shaker

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Equilibrate the samples for 24-48 hours to ensure that a saturated solution is formed.

  • After equilibration, stop the shaking and allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant and either centrifuge it at high speed to pellet any remaining solid or filter it through a syringe filter (e.g., 0.22 µm).

  • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method with a calibration curve.

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: pH-Dependent Solubility Profile

Procedure:

  • Follow the shake-flask method described in Protocol 1.

  • Perform the experiment in parallel using a series of buffers covering a range of pH values (e.g., from pH 2 to pH 10).

  • Plot the determined solubility as a function of pH. This will generate a pH-solubility profile, which is invaluable for selecting the optimal pH for your experiments.

IV. Data Presentation

Table 1: Template for Recording Experimentally Determined Solubility of this compound
Solvent SystemTemperature (°C)pHSolubility (mg/mL)Molar Solubility (mol/L)
Water257.0
PBS257.4
0.1 M HCl251.0
DMSO25N/A
Ethanol25N/A

V. Visualizations

Diagram 1: Logical Workflow for Troubleshooting Solubility Issues

G start Solubility Issue with This compound co_solvent Attempt Dissolution with Co-solvent (e.g., DMSO) start->co_solvent success1 Success co_solvent->success1 Dissolved precipitation Precipitation Occurs co_solvent->precipitation Precipitates ph_adjustment pH Adjustment Strategy precipitation->ph_adjustment pka_determination Determine pKa of Amine ph_adjustment->pka_determination acidic_buffer Use Acidic Buffer (pH < pKa-2) pka_determination->acidic_buffer success2 Success acidic_buffer->success2 Dissolved cyclodextrin Consider Cyclodextrin Complexation acidic_buffer->cyclodextrin Still Insoluble

Caption: A step-by-step decision tree for addressing solubility challenges.

Diagram 2: Mechanism of Solubility Enhancement by pH Adjustment

G cluster_0 Poorly Soluble (Neutral Form) cluster_1 Highly Soluble (Protonated Form) A R-NH₂ (Insoluble in Water) B R-NH₃⁺ (Soluble in Water) A->B + H⁺ (Acidic Conditions) B->A - H⁺ (Basic Conditions)

Caption: Protonation of the amine group in acidic media increases water solubility.

VI. References

  • Eugene-Osoikhia, T. T., Taiwo, O. T., & Adegbemigun, A. (2021). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. African Journal of Pure and Applied Chemistry, 15(3), 63-68.

  • Juranić, I. (2011). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 84(3), 335-340.

  • Nguyen, B., Foteinou, V., & Calad, P. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753.

  • Shayan, A., & Bagheri, M. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17748.

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of 9-(4-Nitrophenyl)-9H-carbazole. Retrieved from BenchChem Technical Guides.

  • Ryan, M. T. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center.

  • Sun, L., Wu, Y., Liu, Y., Chen, X., & Hu, L. (2017). Novel carbazole sulfonamide derivatives of antitumor agent: Synthesis, antiproliferative activity and aqueous solubility. Bioorganic & Medicinal Chemistry Letters, 27(2), 261–265.

  • PubChem. (n.d.). Carbazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

  • Chen, M. L., & Strickley, R. G. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1149–1153.

  • ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Scribd. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties.

  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties.

  • Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry.

  • Rodriguez-Hornedo, N., & Nehm, S. J. (2008). Investigation of possible solubility and dissolution advantages of cocrystals, I: Aqueous solubility and dissolution rates of ketoconazole and its cocrystals as functions of pH. Molecular Pharmaceutics, 5(6), 966–977.

  • Nagdy, A. (2020). Abstract about aromatic amines. ResearchGate.

  • Hoppe, M., et al. (2022). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 39(7), 1334-1346.

  • Scribd. (n.d.). Common Organic Solvents.

  • Wudl, F., et al. (2018). Fluorescent Carbazole-Derived Aza[8]Helicenes: Synthesis, Functionalization, and Characterization. Chemistry – A European Journal, 24(49), 12845-12856.

  • BenchChem. (2025). Overcoming Solubility Challenges with 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. Retrieved from BenchChem Technical Support.

  • Xinhua. (2025). Chinese scientists develop breakthrough method for aromatic amine applications.

  • MDPI. (2021). N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea. Molbank, 2021(4), M1295.

Sources

Technical Support Center: Purification of Crude N,9-Diphenyl-9H-carbazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude N,9-Diphenyl-9H-carbazol-2-amine. The following troubleshooting FAQs and protocols are designed to address common issues and provide robust, scientifically grounded solutions.

I. Understanding the Molecule and Potential Impurities

This compound is a complex aromatic amine. Its purification can be challenging due to its relatively low solubility in common organic solvents and the potential for closely related impurities. Common impurities may include starting materials from the synthesis (e.g., carbazole, diphenylamine derivatives), incompletely reacted intermediates, and byproducts from side reactions. The purification strategy must effectively separate the target compound from these structurally similar molecules.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

Recrystallization Issues

Q1: My compound will not dissolve in any common recrystallization solvent, even with heating. What should I do?

A1: This is a common issue with large, rigid aromatic compounds.

  • Initial Approach: First, ensure you are using a sufficient volume of solvent and heating to its boiling point. Test the solubility of a small amount of your crude product in various solvents at both room temperature and upon heating to find a suitable one.[1] A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[2][3][4]

  • Solvent Systems: If a single solvent is ineffective, a mixed-solvent system is the next logical step.[2][5] A common strategy is to dissolve the compound in a "good" solvent (one in which it is highly soluble, e.g., dichloromethane or THF) and then slowly add a "poor" solvent (one in which it is insoluble, e.g., hexane or methanol) until the solution becomes slightly cloudy (the saturation point).[5] Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.

  • For Amines: For amine compounds that are insoluble in common organic solvents, consider using organic acids like acetic acid or trifluoroacetic acid (TFA) as part of the solvent system.[6] These can protonate the amine, increasing its solubility. However, be aware that this may form a salt, which might not be desirable for your downstream applications.[6]

Q2: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.

  • Slowing Down Crystallization: This often happens when the solution is supersaturated or cools too quickly.[7] To remedy this, reheat the solution and add a small amount of the "good" solvent to decrease the saturation.[7] Then, allow the solution to cool more slowly. Insulating the flask can help.

  • Solvent Choice: The choice of solvent can also be a factor. Try a different solvent system with a lower boiling point.

  • Seeding: If you have a small amount of pure this compound, adding a "seed crystal" to the cooling solution can induce crystallization at a higher temperature, preventing oiling out.[1]

Q3: After recrystallization, my product is still colored. How can I remove colored impurities?

A3: Colored impurities are common in organic synthesis.

  • Activated Charcoal: The most common method to remove colored impurities is to use activated charcoal.[1][2] After dissolving your crude product in the hot recrystallization solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient). Boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Hot Filtration: It is crucial to then perform a hot filtration to remove the charcoal while the desired compound remains dissolved.[1] If the solution cools during this step, your product will crystallize along with the charcoal, leading to significant yield loss. Use a pre-heated funnel and filter flask to minimize cooling.

Column Chromatography Challenges

Q4: My compound is sticking to the silica gel column and won't elute. What's happening?

A4: Aromatic amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor elution and streaking.[8]

  • Deactivating the Silica Gel: To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to your mobile phase.[8][9] This will "cap" the acidic sites on the silica, allowing your amine to elute more cleanly.

  • Alternative Stationary Phases: If the issue persists, consider using a different stationary phase. Alumina is a good alternative for the purification of basic compounds.[3][10] Amine-functionalized silica is another excellent option that provides a less acidic environment.[8][9]

Q5: I'm having trouble finding a good solvent system for column chromatography. How do I choose the right mobile phase?

A5: The key is to find a solvent system that provides good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate first.

  • TLC Analysis: Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.[11] For this compound, a mixture of hexane and dichloromethane or hexane and ethyl acetate is a good starting point.[11][12]

  • Target Rf Value: Aim for an Rf value (retention factor) of around 0.2-0.4 for your desired compound.[1] This generally provides the best separation.

  • Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be very effective.

Q6: My compound seems to be decomposing on the silica gel column. What can I do?

A6: Some sensitive compounds can degrade on acidic silica gel.[10]

  • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and see if any new spots have appeared. This will give you an indication of its stability on silica.[10]

  • Alternative Purification Methods: If your compound is unstable on silica, consider other purification techniques. Recrystallization, if possible, is a gentler method. Sublimation can also be an option for thermally stable compounds.[13][14]

Sublimation as a Purification Option

Q7: Is sublimation a viable purification technique for this compound?

A7: Sublimation can be a very effective purification method for organic compounds that can transition directly from a solid to a gas phase without melting.[13][14]

  • When to Use Sublimation: This technique is particularly useful for separating your compound from non-volatile impurities.[2][3] It is also a good option for compounds that are sensitive to solvents or stationary phases used in chromatography.

  • Vacuum Sublimation: To facilitate sublimation at a lower temperature and prevent thermal decomposition, the process is often carried out under reduced pressure (vacuum sublimation).[14] The crude solid is heated under vacuum, and the vaporized pure compound is then condensed on a cold surface (a "cold finger").[14]

III. Detailed Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Dichloromethane/Hexane)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of dichloromethane to dissolve the solid at room temperature with stirring.

  • Slowly add hexane dropwise while stirring until the solution becomes persistently cloudy.

  • Gently warm the flask on a hot plate until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.[1]

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography with a Modified Mobile Phase
  • Prepare the Column: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is known as "dry loading" and often results in better separation.

  • Load the Column: Carefully add the dry-loaded sample to the top of the packed column.

  • Elute the Column: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) containing 0.5% triethylamine.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualization of Workflows

Recrystallization Workflow

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal Optional cool Cool Slowly hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool crystals Crystals Form cool->crystals filter Vacuum Filtration crystals->filter dry Dry Crystals filter->dry pure_product Pure Product dry->pure_product

Caption: A general workflow for the purification of a solid organic compound by recrystallization.

Troubleshooting Logic for Column Chromatography

Chromatography_Troubleshooting start Compound streaks or does not elute is_amine Is the compound a basic amine? start->is_amine add_base Add 0.1-1% Et3N or NH3 to mobile phase is_amine->add_base Yes reassess Re-evaluate solvent system with TLC is_amine->reassess No change_stationary Use Alumina or Amine-functionalized silica add_base->change_stationary Problem Persists success Successful Purification add_base->success Problem Solved change_stationary->success fail Consider alternative purification method reassess->fail

Caption: A decision tree for troubleshooting common issues during the column chromatography of basic amines.

V. Quantitative Data Summary

Purification TechniqueRecommended Solvents/ConditionsKey Considerations
Recrystallization Dichloromethane/Hexane, THF/Hexane, Ethyl Acetate/Hexane[5][11]Good for removing less soluble or more soluble impurities. Slow cooling is critical.
Column Chromatography Stationary Phase: Silica gel, Alumina, or Amine-functionalized silica.[3][8][9] Mobile Phase: Hexane/Ethyl Acetate or Hexane/Dichloromethane gradient.[11][12]Add 0.1-1% triethylamine to the mobile phase if using silica gel to prevent streaking.[8]
Sublimation High vacuum (<1 Torr), gentle heating.Excellent for removing non-volatile impurities. Compound must be thermally stable.[13][14]

References

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]

  • Learn Fatafat. (2018, May 11). Organic Chemistry Class 11 Chemistry Chapter 2 - Sublimation, Crystallisation, Distillation. Available at: [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.5: SUBLIMATION. Available at: [Link]

  • BYJU'S. (2019, October 16). methods of purification of organic compounds. Available at: [Link]

  • Scribd. (n.d.). PURIFICATION of Organic Compounds: 2. Sublimation. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • ResearchGate. (n.d.). Separations of aromatic amine isomers on the C4A-C10 column in.... Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Available at: [Link]

  • Semantic Scholar. (2014, September 10). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Available at: [Link]

  • Allen. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Available at: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • European Patent Office. (n.d.). Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto. Available at: [Link]

  • MDPI. (n.d.). 4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[2][13][15]oxadiazolo[3,4-d]pyridazine. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 9H-Carbazol-9-amine. Available at: [Link]

  • Iraqi Journal of Science. (2013). Synthesis of new 9H-Carbazole derivatives. Available at: [Link]

Sources

Preventing crystallization in amorphous carbazole films

Author: BenchChem Technical Support Team. Date: January 2026

Company Logo

Welcome to the technical support center for amorphous carbazole films. This guide is designed for researchers, scientists, and drug development professionals who are working with carbazole-based materials and encountering challenges with maintaining their amorphous state. Crystallization is a common failure mode in amorphous organic solids, leading to detrimental changes in the performance and stability of devices and formulations.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you diagnose and prevent crystallization in your experiments.

Table of Contents

  • Foundational Concepts: Understanding Crystallization in Carbazole Films

    • Why do my amorphous carbazole films crystallize?

    • What is the significance of the Glass Transition Temperature (Tg)?

  • Troubleshooting Guide: Diagnosing Crystallization Issues

    • My film crystallized immediately after deposition. What went wrong?

    • My film appeared stable initially but crystallized over time (days/weeks). Why?

    • I'm observing haze or opacity in my film. Is this crystallization?

    • My device performance is degrading. Could crystallization be the cause?

  • Frequently Asked Questions (FAQs): Prevention Strategies

    • Molecular Design & Selection

      • How does the molecular structure of the carbazole derivative affect stability?

      • Are polymeric carbazoles more stable than small molecules?

    • Formulation & Additives

      • Can I use additives to prevent crystallization? What kind and at what concentration?

      • What is the role of a polymer matrix in stabilizing amorphous carbazoles?

    • Processing & Environmental Control

      • How do processing conditions (e.g., spin coating, evaporation rate) impact film stability?

      • What is the effect of humidity on film stability?

      • Can thermal annealing help or harm the amorphous stability?

  • Experimental Protocols

    • Protocol 1: Preparation of a Stable Amorphous Carbazole Film Using a Polymer Matrix

    • Protocol 2: Characterization of Amorphous vs. Crystalline Films

  • References

Foundational Concepts: Understanding Crystallization in Carbazole Films

Why do my amorphous carbazole films crystallize?

Amorphous materials, including carbazole films, exist in a high-energy, metastable state compared to their crystalline counterparts.[2][3] Crystallization is a thermodynamic process driven by the system's tendency to move to a lower, more stable energy state. This transition involves two key steps: nucleation (the formation of initial small crystalline seeds) and crystal growth.

For carbazole films, this process is influenced by several factors:

  • Molecular Mobility: Molecules in an amorphous solid are "frozen" in a disordered arrangement.[4][5] If they gain enough kinetic energy to move, they can rearrange themselves into an ordered, crystalline lattice.

  • Intermolecular Interactions: The planar and aromatic nature of the carbazole core can lead to strong π-π stacking interactions, which favor an ordered crystalline packing.[6][7]

  • External Factors: Temperature, humidity, and residual solvent can all increase molecular mobility and facilitate crystallization.[8]

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: Energy landscape of amorphous vs. crystalline states.

What is the significance of the Glass Transition Temperature (Tg)?

The Glass Transition Temperature (Tg) is a critical parameter for any amorphous solid. It is not a sharp melting point, but rather a temperature range over which the material transitions from a rigid, "glassy" state to a more viscous, "rubbery" state.[4][5][9]

  • Below Tg: Molecular mobility is severely restricted. The material is in its glassy state, and the risk of crystallization is low, though not zero over long timescales.

  • Above Tg: Molecules have significantly more freedom to move.[4] This increased mobility dramatically increases the rate of crystallization.

Therefore, a primary strategy for preventing crystallization is to design a carbazole system with a Tg that is well above the intended storage and operating temperature of the device or formulation.[3][10] Storing a film below its Tg is a key strategy to inhibit crystallization.[2]

Troubleshooting Guide: Diagnosing Crystallization Issues

Symptom Potential Cause(s) Recommended Action(s)
Immediate Crystallization (During or right after deposition)1. Low Tg of Carbazole Derivative: The material's Tg is below the deposition temperature. 2. Slow Solvent Evaporation: Prolonged exposure to solvent plasticizes the film, lowering its effective Tg and allowing molecular rearrangement. 3. Inappropriate Solvent Choice: The solvent may have a high affinity for the carbazole, promoting ordered aggregation in solution before the film is fully dry.1. Select a carbazole derivative with a higher Tg. 2. Increase spin speed, use a more volatile solvent, or apply gentle heating/vacuum post-deposition. 3. Screen alternative solvents.
Delayed Crystallization (Days/weeks after deposition)1. Storage Above Tg: The ambient storage temperature is higher than the film's Tg. 2. Humidity/Moisture Absorption: Absorbed water acts as a plasticizer, lowering the Tg and increasing molecular mobility.[8][11] 3. Physical Aging/Relaxation: Over time, molecules in the glassy state slowly relax towards a more stable, ordered arrangement.1. Store samples in a controlled, low-temperature environment (e.g., desiccator in a refrigerator). 2. Store and handle films in a dry environment (e.g., glovebox, desiccator). Consider using hydrophobic additives or encapsulation. 3. Incorporate stabilizing additives (polymers, other small molecules) to "lock in" the amorphous structure.
Film Haze/Opacity Light Scattering from Crystallites: The formation of crystalline domains with different refractive indices than the amorphous matrix causes light to scatter. The size of these crystallites can range from nanometers to micrometers.1. Confirm crystallization using characterization techniques like Polarized Light Microscopy (PLM) or X-ray Diffraction (XRD). 2. Address the root cause of crystallization based on the timing (immediate vs. delayed).
Device Performance Degradation 1. Charge Trapping at Crystal Boundaries: In electronic devices, the boundaries between crystalline and amorphous regions can act as traps for charge carriers, impeding transport. 2. Morphological Changes: Crystallization can lead to phase separation in blended films (e.g., in OLEDs or OPVs), disrupting the desired bulk heterojunction morphology.[1] 3. Reduced Solubility: In pharmaceutical contexts, conversion to the less soluble crystalline form reduces the drug's dissolution rate and bioavailability.[2][12]1. Correlate device performance metrics with morphological studies (e.g., AFM, PLM) over time. 2. Re-evaluate the formulation to improve amorphous stability (see Section 3).

Frequently Asked Questions (FAQs): Prevention Strategies

Molecular Design & Selection
How does the molecular structure of the carbazole derivative affect stability?

Molecular structure is a primary determinant of a material's tendency to crystallize. To favor an amorphous state, the goal is to disrupt efficient molecular packing.

  • Steric Hindrance: Adding bulky side groups to the carbazole core (e.g., tert-butyl groups) physically prevents molecules from packing closely together in an ordered lattice.[1]

  • Non-planarity & Asymmetry: Introducing non-planar or asymmetrical structures makes it geometrically difficult for molecules to form a repeating crystal unit. Symmetrical, planar molecules like carbazole itself tend to crystallize more readily.[13]

  • Hydrogen Bonding: Introducing moieties capable of forming strong intermolecular hydrogen bonds can, in some cases, stabilize the solid-state arrangement and improve thermal robustness.[7][14]

Are polymeric carbazoles more stable than small molecules?

Generally, yes. Polymeric carbazoles often exhibit higher amorphous stability.[15] The long, entangled polymer chains have significantly reduced mobility compared to small molecules, making the rearrangement required for crystallization kinetically unfavorable. Many carbazole-based polymers have high glass transition temperatures, well above room temperature.[15]

Formulation & Additives
Can I use additives to prevent crystallization? What kind and at what concentration?

Yes, additives are a highly effective strategy.[16][17][18] They work by disrupting the host material's ability to nucleate and grow crystals.

  • Type of Additive:

    • Structurally Similar Molecules: Can sometimes inhibit growth by adsorbing to the surface of growing crystallites, effectively "poisoning" the growth sites.[1][18]

    • Structurally Dissimilar Molecules (Inert Fillers): These act as physical barriers, increasing the energy required for the host molecules to come together and organize.[17][19]

  • Concentration: Even low concentrations (e.g., 5-20%) can dramatically slow down or even halt crystallization.[1] The optimal concentration must be determined experimentally as it depends on the specific host-additive pair.

What is the role of a polymer matrix in stabilizing amorphous carbazoles?

Dispersing a small-molecule carbazole within a high-Tg polymer matrix is one of the most robust methods for creating a stable amorphous solid dispersion (ASD).[12][20]

  • Kinetic Trapping: The rigid polymer matrix physically separates the carbazole molecules and severely restricts their mobility, preventing them from aggregating and crystallizing.

  • Tg Elevation: The resulting blend often has a single Tg that is higher than the carbazole alone, further enhancing kinetic stability.

  • Favorable Interactions: Specific interactions (e.g., hydrogen bonding) between the carbazole and the polymer can further stabilize the amorphous phase.[11][21]

dot graph G { graph [layout=neato, overlap=false, splines=true]; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [style=invis];

} end Caption: Polymer matrix physically separates carbazole molecules.

Processing & Environmental Control
How do processing conditions (e.g., spin coating, evaporation rate) impact film stability?

Processing conditions are crucial because they determine the initial state of the amorphous film.

  • Evaporation Rate: Rapid solvent removal (e.g., via high spin speeds or using a volatile solvent) is generally preferred. It "quenches" the molecules into a disordered state before they have time to organize into crystalline domains. Slow evaporation can lead to the formation of crystalline structures directly from solution.[22][23]

  • Substrate Temperature: Depositing onto a cooled substrate can help reduce molecular mobility and promote the formation of a stable amorphous phase.

What is the effect of humidity on film stability?

Humidity is a major risk factor for amorphous films.[8]

  • Plasticization: Water molecules absorbed into the film can act as a potent plasticizer. They increase the free volume between molecules and facilitate molecular motion, which can significantly lower the film's Tg.[11][24]

  • Mechanism: Even if a film's dry Tg is high, absorbing moisture can depress the Tg to below room temperature, triggering rapid crystallization.[8][21] Therefore, strict control over humidity during processing, storage, and operation is essential.

Can thermal annealing help or harm the amorphous stability?

Thermal annealing (heating the film to a temperature below its melting point but often near or above its Tg) has a dual effect.[25][26]

  • Harmful: If you anneal above the Tg, you provide the necessary molecular mobility for crystallization to occur rapidly. This is often an undesired outcome.[25]

  • Potentially Helpful (Careful Control Required): Annealing slightly below the Tg for a controlled period can sometimes be beneficial. It allows the amorphous structure to relax into a slightly lower energy (more stable) glassy state without inducing crystallization. This can reduce the long-term driving force for crystallization. However, this is a delicate process and must be carefully optimized.

Experimental Protocols

Protocol 1: Preparation of a Stable Amorphous Carbazole Film Using a Polymer Matrix

This protocol describes a general method for preparing an amorphous solid dispersion (ASD) film by spin coating, a common technique for achieving rapid solvent evaporation.

Materials:

  • Carbazole derivative

  • High-Tg polymer (e.g., Polystyrene (PS), Poly(methyl methacrylate) (PMMA))

  • Volatile solvent (e.g., Toluene, Chlorobenzene)

  • Substrates (e.g., glass slides, silicon wafers)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the polymer in the chosen solvent (e.g., 20 mg/mL).

    • Prepare a stock solution of the carbazole derivative in the same solvent (e.g., 10 mg/mL).

    • In a separate vial, mix the polymer and carbazole solutions to achieve the desired weight ratio (e.g., 80:20 polymer:carbazole). Ensure the total solute concentration is appropriate for the desired film thickness (typically 10-30 mg/mL).

    • Vortex or sonicate the final solution until all components are fully dissolved. Filter through a 0.2 µm PTFE syringe filter immediately before use.

  • Substrate Cleaning:

    • Thoroughly clean substrates by sonicating sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of dry nitrogen.

    • Optional: Treat with UV-Ozone or an oxygen plasma for 5-10 minutes to create a hydrophilic, high-energy surface for uniform wetting.

  • Spin Coating:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense a small amount of the filtered solution onto the center of the substrate.

    • Spin the substrate at a high speed (e.g., 2000-4000 RPM) for 60 seconds. Rationale: A high spin speed ensures rapid and uniform solvent evaporation, kinetically trapping the system in an amorphous state.

  • Post-Deposition Annealing (Solvent Removal):

    • Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.

    • Anneal at a temperature well below the expected Tg of the blend (e.g., 60-80°C) for 10-15 minutes to remove any residual solvent. Caution: Annealing at too high a temperature can induce crystallization.

  • Storage:

    • Store the prepared films in a dark, evacuated desiccator or a nitrogen-filled glovebox to protect them from humidity and light.

Protocol 2: Characterization of Amorphous vs. Crystalline Films

It is essential to verify the physical state of your films. Here are key techniques to distinguish between amorphous and crystalline states.

Technique Principle Indication of Amorphous State Indication of Crystalline State
X-ray Diffraction (XRD) Measures the scattering of X-rays by the atomic planes in a material.A broad, featureless "hump" or halo, indicating a lack of long-range periodic order.Sharp, distinct Bragg diffraction peaks at specific angles, corresponding to the crystal lattice planes.
Polarized Light Microscopy (PLM) Crystalline materials are often birefringent, meaning they rotate the plane of polarized light.The field of view remains dark when viewed between crossed polarizers.Bright, colored regions (spherulites, needles) are visible against a dark background, indicating the presence of birefringent crystalline domains.
Differential Scanning Calorimetry (DSC) Measures the heat flow into or out of a sample as a function of temperature.A step-like change in the baseline heat flow, indicating the glass transition (Tg). A broad exothermic peak (cold crystallization) upon heating may also be seen.A sharp endothermic peak corresponding to the melting point (Tm). No glass transition is observed.
Atomic Force Microscopy (AFM) Scans a sharp tip over the surface to generate a high-resolution topographical map.A smooth, featureless surface morphology (though some roughness may be present depending on deposition).Distinct morphological features such as spherulites, dendritic structures, or needle-like crystallites.[27]

References

  • Suppressing crystallization in solution-processed thin films of organic semiconductors. (2015). MRS Communications, Cambridge Core. [Link]

  • Glass transition. Wikipedia. [Link]

  • Purification of carbazole by solvent crystallization under two forced cooling modes. ResearchGate. [Link]

  • Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. ResearchGate. [Link]

  • Amorphous Carbazole-based (Co)polymers for OFET Application. ResearchGate. [Link]

  • Improving the Robustness of Organic Semiconductors through Hydrogen Bonding. ACS Applied Materials & Interfaces. [Link]

  • The Crystal and Molecular Structure of Carbazole. Semantic Scholar. [Link]

  • Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. [Link]

  • Stabilisation of amorphous drugs under high humidity using pharmaceutical thin films. PubMed. [Link]

  • What Makes Carbazole Derivatives Chemically Stable? Carbazole Derivatives Analysis. [Link]

  • Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. Journal of Materials Chemistry C. [Link]

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  • Stabilisation of amorphous drugs under high humidity using pharmaceutical thin films. University of Hertfordshire Research Profiles. [Link]

  • Crystallization of Amorphous Drugs and Inhibiting Strategies. Chinese Journal of Chemistry. [Link]

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  • How Does Glass Transition Temperature Relate To Thermal Stability? Chemistry For Everyone - YouTube. [Link]

  • Effect of Water Adsorption on the Frictional Properties of Hydrogenated Amorphous Carbon Films in Various Relative Humidities. Langmuir - ACS Publications. [Link]

  • Manipulating crystallization with molecular additives. PubMed. [Link]

  • Effects of Additives on Crystallization in Thin Organic Films. AMiner. [Link]

  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. MDPI. [Link]

  • Solvent-Casted Films to Assist Polymer Selection for Amorphous Solid Dispersions During Preclinical Studies: In-vitro and In-vivo Exploration. PubMed. [Link]

  • Self-assembly of carbazole-based dendrimers by solvent vapor annealing: from fibers to spherulites. PubMed. [Link]

  • Influence of Additives on Antisolvent Crystallization of Carbamazepine Dihydrate. ResearchGate. [Link]

  • The effect of nitriding on the humidity sensing properties of hydrogenated amorphous carbon films. arXiv. [Link]

  • Role of Tailor-Made Additives in Crystallization from Solution: A Review. ResearchGate. [Link]

  • Humidity Effects on Amorphous Pharmaceuticals. Improved Pharma. [Link]

  • The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films. TR Dizin. [Link]

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Thermal stability and degradation of N,9-Diphenyl-9H-carbazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,9-Diphenyl-9H-carbazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile hole-transporting material. Carbazole derivatives are renowned for their robust thermal stability and excellent charge transport properties, making them foundational in modern organic electronics.[1][2] However, achieving optimal performance requires a deep understanding of their material properties and potential degradation pathways. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific issues that may arise during the synthesis, purification, characterization, and application of this compound.

Question 1: Synthesis & Purification

I am synthesizing a carbazole-based hole transporting material (HTM) similar to this compound via a Suzuki coupling reaction, but my yield is consistently low and I'm seeing multiple side products on my TLC plate. What are the likely causes and how can I optimize the reaction?

Answer: Low yields and the formation of impurities in cross-coupling reactions for HTMs are common challenges. The root cause often lies in the reaction conditions or the purity of your starting materials.[3][4]

Potential Causes & Step-by-Step Solutions:

  • Oxygen Contamination: Palladium catalysts, such as Pd(PPh₃)₄, are highly sensitive to oxygen, which can lead to catalyst deactivation and the formation of undesired homocoupling byproducts.

    • Solution: Ensure your reaction setup is thoroughly deoxygenated. Use a robust inert gas (Argon or high-purity Nitrogen) and degas your solvents prior to use. A common method is to bubble the inert gas through the solvent for at least 30 minutes or use a freeze-pump-thaw technique for more sensitive reactions.[3]

  • Impure Reagents: The presence of impurities, especially water, in your starting materials (boronic acid, aryl halide) or solvents can interfere with the catalytic cycle.

    • Solution: Use freshly purified reagents and anhydrous solvents. Dry your glassware in an oven and cool it under an inert atmosphere before use. Confirm the purity of your starting materials via NMR or other analytical techniques before starting the reaction.

  • Suboptimal Reaction Parameters: The choice of base, solvent, and temperature is critical for a successful Suzuki coupling.

    • Solution: An inorganic base like potassium carbonate (K₂CO₃) is commonly used and effective.[3][4] The solvent system often consists of a mixture like toluene and water to facilitate the dissolution of both organic and inorganic reagents.[3] The reaction is typically run at elevated temperatures (e.g., 100 °C) to ensure a reasonable reaction rate.[3] If you are still facing issues, consider screening other palladium catalysts or ligands.

  • Difficult Purification: Carbazole derivatives can be challenging to purify due to their similar polarities.

    • Solution: Column chromatography on silica gel is the standard method.[3] Use a gradient elution system, starting with a non-polar solvent (like n-hexane) and gradually increasing the polarity with a solvent like dichloromethane or ethyl acetate to effectively separate your product from starting materials and byproducts.

Question 2: Thermal Analysis & Stability

During Thermogravimetric Analysis (TGA) of my synthesized this compound, I observed weight loss at a much lower temperature than expected. Does this indicate decomposition?

Answer: This is a critical observation that could indicate either thermal decomposition or the presence of residual solvent or volatile impurities. Carbazole derivatives are known for their high thermal stability, often with decomposition temperatures (Td, at 5% weight loss) well above 300 °C.[5][6]

Troubleshooting Protocol:

  • Verify Purity: Before TGA, ensure your sample is completely free of residual solvents from purification.

    • Protocol: Dry the sample under high vacuum for several hours at a temperature well below its melting point. You can confirm solvent removal using ¹H NMR spectroscopy by checking for the absence of characteristic solvent peaks.

  • Analyze the TGA Curve:

    • Step 1: Examine the onset of weight loss. A gradual weight loss starting at a low temperature (< 150 °C) is often indicative of trapped solvent or moisture. A sharp, single-step weight loss at a higher temperature is more characteristic of the material's decomposition.

    • Step 2: If you see an initial weight loss, hold the sample at a temperature just above the solvent's boiling point (e.g., 120 °C) within the TGA instrument until the weight stabilizes, then proceed with the temperature ramp to determine the true decomposition temperature.

  • Cross-Validate with DSC:

    • Protocol: Run a Differential Scanning Calorimetry (DSC) analysis.[7] A clean DSC thermogram showing a clear glass transition (Tg) and/or melting point (Tm) without broad, early endothermic events can further confirm the absence of volatile impurities.[8]

Below is a workflow to diagnose unexpected TGA results:

Caption: Troubleshooting workflow for TGA analysis.

Question 3: Thin-Film Deposition & Device Performance

I am fabricating an OLED using this compound as the hole-transport layer via vacuum thermal evaporation. My resulting devices have low efficiency and a short lifespan. Could thermal degradation during deposition be the cause?

Answer: Yes, thermal degradation during vacuum deposition is a primary suspect for poor device performance when working with organic materials.[9] While carbazoles are thermally stable, exceeding the material's decomposition temperature in the crucible can lead to the deposition of impure or degraded material, severely compromising device efficiency and stability.[1][5]

Key Deposition Parameters & Troubleshooting Steps:

  • Evaporation Temperature Control: This is the most critical factor. Organic materials have much lower evaporation temperatures than inorganic materials, typically below 500 °C.[9]

    • Problem: Setting the temperature too high can cause molecular bonds to break.[9] Even a small temperature overshoot can cause the entire material load to eject from the source.[10]

    • Solution: Determine the optimal evaporation temperature for your specific material. Start with a low temperature and gradually increase it while monitoring the deposition rate with a quartz crystal microbalance (QCM). Find a temperature that provides a stable and controllable deposition rate (e.g., 0.5-2 Å/s) without requiring excessive heat. Low-temperature evaporation sources are specifically designed for this purpose and offer finer control.[10][11]

  • Chamber Pressure: The deposition must occur under high vacuum to prevent contamination and side reactions.

    • Problem: The presence of residual oxygen or water can react with the hot organic material, leading to oxidation and degradation.[9]

    • Solution: Ensure your chamber base pressure is at or below 5x10⁻⁶ mbar before starting the deposition.[9] This minimizes the presence of contaminants that could degrade the material or get incorporated into the thin film.

  • Film Purity and Morphology: Thermal evaporation is known for potentially introducing higher levels of impurities compared to other PVD methods.[12]

    • Problem: Outgassing from the crucible itself can contaminate the film.[12] The deposited film may also be porous or have low density, affecting its electrical properties.[12]

    • Solution: Use high-purity crucibles (e.g., alumina or tantalum). Ensure the material itself is of high purity (≥98%).[13] Controlling the substrate temperature and deposition rate can help optimize the morphology of the resulting thin film.[9]

Frequently Asked Questions (FAQs)

Q1: What are the typical thermal stability metrics for carbazole-based HTMs like this compound?

Carbazole derivatives are known for their exceptional thermal stability, which is a key requirement for long-lasting electronic devices like OLEDs.[2] The primary metrics are the Decomposition Temperature (Td) and the Glass Transition Temperature (Tg).

  • Decomposition Temperature (Td): This is typically measured by TGA and defined as the temperature at which 5% of the material's mass has been lost.[7] For carbazole-based HTMs, Td values are often in the range of 300 °C to over 500 °C, indicating they can withstand the conditions of vacuum thermal evaporation.[5][6][14]

  • Glass Transition Temperature (Tg): Measured by DSC, Tg is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is crucial for maintaining the morphological stability of the thin film in a device during operation, preventing crystallization that can lead to device failure.[15] Tg values for carbazole-based HTMs are frequently observed between 120 °C and 170 °C.[3][15]

Table 1: Comparative Thermal Properties of Representative Carbazole Derivatives

Compound ClassDecomposition Temp. (Td)Glass Transition Temp. (Tg)Reference
Carbazole-Triphenylamine Hybrids280 - 456 °C148 - 165 °C[3]
Oxetane-Functionalized Carbazoles> 360 °C142 - 162 °C[7]
Pyridinyl-Carbazole Hosts361 - 386 °C127 - 139 °C[16]
Poly(carbazole) Derivatives411 °C215 °C[17]

Note: These values are for structurally related compounds and provide an expected range. Specific values for this compound should be determined experimentally.

Q2: Besides thermal decomposition, what other degradation pathways should I be aware of?

While thermally robust, this compound can be susceptible to other forms of degradation, primarily photochemical and electrochemical.

  • Photochemical Degradation: Exposure to light, particularly UV radiation, in the presence of oxygen can lead to photo-oxidation. Vapor-phase carbazole can be rapidly degraded by photochemically produced hydroxyl radicals.[18] In the solid state, this can lead to the formation of chemical defects in the film, which act as charge traps and quenching sites, reducing device efficiency and lifespan.

  • Electrochemical Degradation: During device operation, the material is subjected to continuous electrical stress (charge injection and transport). This can lead to the formation of unstable radical ions. Over time, these reactive species can undergo irreversible chemical reactions, altering the molecular structure. Furthermore, stress can induce morphological changes, such as molecular aggregation, which can create new emission bands and alter the device's performance characteristics.[19]

The diagram below illustrates the main stressors leading to material degradation.

G cluster_stressors Environmental & Operational Stressors cluster_degradation Degradation Pathways cluster_outcome Consequences Thermal High Temperature (> Td) BondScission Bond Scission (Thermal Decomposition) Thermal->BondScission Photo UV Light + Oxygen Oxidation Photo-oxidation Photo->Oxidation Electrical Electrical Stress (Current Flow) Morphology Morphological Changes (Aggregation) Electrical->Morphology Outcome Compromised Material Integrity & Poor Device Performance BondScission->Outcome Oxidation->Outcome Morphology->Outcome

Caption: Key degradation pathways for carbazole-based materials.

Q3: How does the purity of this compound affect its performance and stability?

Purity is paramount in organic electronics. Even trace amounts of impurities can have a disproportionately large negative impact on device performance and stability.[2]

  • Impact on Efficiency: Impurities can act as charge traps, hindering the efficient transport of holes through the HTL. They can also serve as non-radiative recombination centers, quenching the emission from the emissive layer and drastically reducing the external quantum efficiency (EQE) of the device.

  • Impact on Stability: Impurities, particularly those with lower electrochemical stability, can degrade more rapidly under electrical stress, creating reactive species that then attack the host material and accelerate overall device degradation. Metallic impurities from catalysts used in synthesis can also be highly detrimental.

  • Recommended Purity: For applications in organic electronics, a material purity of ≥98%, and often ≥99.5% (sublimation-grade), is required to achieve high performance and long operational lifetimes.[13]

References

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

  • Verma, K., & Thomas, K. R. J. (2025). A carbazole-based fully conjugated sp2c D–A covalent organic polymer for visible light mediated photocatalytic degradation of rhodamine B and Rose Bengal. RSC Publishing. Retrieved January 3, 2026, from [Link]

  • Nojiri, H., et al. (2017). Properties, environmental fate and biodegradation of carbazole. Applied Microbiology and Biotechnology, 101(14), 5665-5676. Retrieved January 3, 2026, from [Link]

  • Wang, Q., et al. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Science of The Total Environment, 671, 836-844. Retrieved January 3, 2026, from [Link]

  • Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Thin Films Deposition of Organic Materials. (2019, September 25). Vac Coat. Retrieved January 3, 2026, from [Link]

  • Al-Asbahi, B. A., et al. (2024). Exploring optical, electrochemical, thermal, and theoretical aspects of simple carbazole-derived organic dyes. Heliyon, 10(3), e25032. Retrieved January 3, 2026, from [Link]

  • Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • TiO2–Cu7S4 modified with a carbazole-based conjugated porous polymer for adsorption and photocatalytic degradation of bispheno. (n.d.). ProQuest. Retrieved January 3, 2026, from [Link]

  • The Role of Carbazole Derivatives in Modern Organic Electronics. (2025, December 11). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 3, 2026, from [Link]

  • What Are The Disadvantages Of Thermal Evaporation Method? Key Limitations In Purity And Performance. (n.d.). Kintek Solution. Retrieved January 3, 2026, from [Link]

  • Low-Temperature Thermal Evaporation of Organic Materials. (2024, August 18). Yeonjin S-Tech. Retrieved January 3, 2026, from [Link]

  • (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. (2023, March 22). MDPI. Retrieved January 3, 2026, from [Link]

  • VACUUM DEPOSITION OF ORGANIC MOLECULES FOR PHOTOVOLTAIC APPLICATIONS. (n.d.). Solar Energy Materials Group. Retrieved January 3, 2026, from [Link]

  • Low Temperature Evaporation For Organics. (n.d.). ST Instruments. Retrieved January 3, 2026, from [Link]

  • Synthesis of soluble and thermally stable polyimide from new diamine bearing N-[4-(9H-carbazol-9-yl)phenyl] formamide pendent group. (2025, August 6). ResearchGate. Retrieved January 3, 2026, from [Link]

  • This compound (C24H18N2). (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Quynh, D. T. H., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247-14256. Retrieved January 3, 2026, from [Link]

  • Chen, K.-H., et al. (2021). Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions. RSC Advances, 11(16), 9439-9447. Retrieved January 3, 2026, from [Link]

  • The Role of Carbazole Derivatives in Modern OLED Technology. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 3, 2026, from [Link]

  • Grigalevicius, S., et al. (2020). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Materials, 13(21), 4983. Retrieved January 3, 2026, from [Link]

  • 4-(9H-Carbazol-9-yl)aniline: A Key OLED Intermediate. (2025, December 29). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 3, 2026, from [Link]

  • Salinas-Luna, J., & Mentado-Morales, J. (2022). Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Polymer Science Peer Reviewed Journal, 3(1). Retrieved January 3, 2026, from [Link]

  • Synthesis and Properties of 3,8-Bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline for Phosphorescent OLEDs. (2025, August 9). ResearchGate. Retrieved January 3, 2026, from [Link]

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Technical Support Center: Troubleshooting Low Device Efficiency in Carbazole-Based OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbazole-based Organic Light-Emitting Diodes (OLEDs). This guide is designed for researchers, scientists, and professionals in materials and drug development who are encountering challenges with device efficiency. Carbazole derivatives are workhorse materials in high-performance OLEDs, valued for their excellent hole-transporting properties, high thermal stability, and wide energy gap.[1][2] However, achieving optimal device performance requires a nuanced understanding of the interplay between molecular design, device architecture, and fabrication processes.

This document provides a structured approach to troubleshooting common issues that lead to low external quantum efficiency (EQE), poor luminance, and high operating voltages. We will delve into the underlying scientific principles, offering not just solutions but also the rationale behind them.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when working with carbazole-based OLEDs.

Q1: Why are carbazole derivatives so widely used in OLEDs?

A1: Carbazole-based materials offer a unique combination of properties that make them highly versatile for various roles within an OLED stack.[2][3] Their electron-rich nature provides excellent hole-transporting capabilities.[2][4] They generally possess high triplet energies, which is crucial for hosting phosphorescent emitters and preventing reverse energy transfer.[1][5] Additionally, their rigid structure contributes to high thermal and morphological stability, leading to longer device lifetimes.[2]

Q2: What are the typical roles of carbazole materials in an OLED device?

A2: Carbazole derivatives can function as:

  • Host materials for fluorescent or phosphorescent emitters in the emissive layer (EML).[4]

  • Hole-transporting layers (HTLs) , facilitating the movement of positive charges from the anode to the EML.[4]

  • Electron-blocking layers (EBLs) , preventing electrons from leaking past the EML.[4]

  • The emissive material itself , particularly for deep-blue fluorescence.[2][3]

Q3: What is a "bipolar host" and why is it important for carbazole OLEDs?

A3: A bipolar host is a material capable of transporting both holes and electrons effectively.[6] Traditional carbazole hosts are often unipolar, excelling at hole transport but not electron transport. This can lead to an imbalance of charge carriers within the emissive layer, causing the recombination zone to shift and reducing efficiency.[7] By incorporating electron-accepting moieties into the carbazole structure, a bipolar host can be created, leading to more balanced charge transport and improved device performance.[2][8]

Q4: How critical is the purity of carbazole materials for OLED fabrication?

A4: Material purity is paramount. Impurities can act as charge traps, impeding carrier mobility and creating an imbalance in charge transport.[6] They can also serve as quenching sites for excitons, which reduces the photoluminescence quantum yield (PLQY) and, consequently, the overall device efficiency.[6][9] It is highly recommended to use materials that have been purified via techniques like sublimation to achieve the highest possible purity.[6]

II. Troubleshooting Guide: Low External Quantum Efficiency (EQE)

Low EQE is one of the most common problems encountered. The following sections break down potential causes and provide systematic troubleshooting steps.

Issue 1: Poor Charge Balance in the Emissive Layer

An imbalance between the number of holes and electrons reaching the emissive layer is a primary driver of low efficiency.[6][7] This leads to charge carrier leakage and recombination occurring outside the desired emissive zone.

Symptoms:
  • Low current efficiency (cd/A) and EQE (%).

  • Emission from adjacent layers may be observed in the electroluminescence spectrum.

  • High efficiency roll-off at increased brightness.

Root Causes & Solutions:
  • Unipolar Host Material: Carbazole derivatives are often excellent hole transporters but poor electron transporters.[9]

    • Solution: Introduce an electron-transporting material into the host system or switch to a bipolar host material that combines hole-transporting (like carbazole) and electron-transporting moieties.[8][10]

  • Suboptimal Layer Thickness: The relative thickness of the hole-transporting (HTL) and electron-transporting (ETL) layers can significantly impact charge balance.[11]

    • Solution: Systematically vary the thickness of the HTL and ETL to find the optimal ratio that balances charge injection and transport.[11]

  • Energy Level Misalignment: Poor alignment of the HOMO and LUMO energy levels at the interfaces between layers can create large injection barriers for either holes or electrons.

    • Solution: Select HTL and ETL materials with appropriate energy levels to ensure efficient, low-voltage charge injection into the emissive layer. The use of charge injection layers can also mitigate this issue.

Experimental Workflow: Optimizing Charge Balance

G cluster_0 Device Fabrication & Initial Test cluster_1 Troubleshooting Path cluster_2 Analysis & Refinement A Fabricate Baseline Device B Measure EQE & I-V-L Curves A->B C Low EQE Observed B->C D Vary HTL/ETL Thickness C->D E Introduce Blocking Layers (EBL/HBL) D->E If limited improvement F Test Bipolar Host Material E->F If recombination zone shift persists G Re-evaluate HTL/ETL Material Selection F->G If charge injection is still poor H Analyze Performance Metrics G->H I Optimized Device H->I

Caption: Workflow for diagnosing and resolving poor charge balance.

Issue 2: Inefficient Energy Transfer and Exciton Quenching

For phosphorescent OLEDs (PhOLEDs), where a carbazole derivative often acts as a host, efficient energy transfer from the host to the guest emitter is critical. Several quenching mechanisms can reduce the number of excitons that contribute to light emission.

Symptoms:
  • Low photoluminescence quantum yield (PLQY) of the emissive layer.

  • Significant efficiency roll-off at high current densities.

  • Presence of host emission in the electroluminescence spectrum.

Root Causes & Solutions:
  • Triplet Energy Mismatch: For efficient phosphorescence, the triplet energy (T1) of the host material must be higher than that of the guest emitter to prevent back-energy transfer.[5][9]

    • Solution: Ensure the triplet energy of the carbazole host is at least 0.2 eV higher than that of the phosphorescent dopant.[9] This can be verified using low-temperature phosphorescence spectroscopy. If the energy gap is insufficient, a different host material is required.

  • Triplet-Triplet Annihilation (TTA): At high current densities, the concentration of triplet excitons becomes high, leading to non-radiative annihilation when two triplets interact.[12]

    • Solution: Optimize the doping concentration of the phosphorescent guest. Lower concentrations can reduce the likelihood of TTA.[11]

  • Triplet-Polaron Quenching (TPQ): Triplet excitons can be quenched by interacting with charge carriers (polarons) on adjacent molecules.[12]

    • Solution: Employing a bipolar host to widen the recombination zone can reduce the local density of both excitons and polarons, thus mitigating TPQ.

Data Presentation: Host Triplet Energies
Carbazole Host DerivativeTriplet Energy (eV)Suitable Emitter Color
CBP2.6Green, Red
mCP2.9Blue, Green, Red
TCTA2.8Blue, Green, Red
Your Material (Measure) (Determine)
Issue 3: Material Degradation and Morphological Instability

The chemical and morphological stability of the organic layers is crucial for maintaining high efficiency over the device's operational lifetime. Degradation can create non-radiative recombination centers.

Symptoms:
  • Gradual decrease in luminance and EQE over time.

  • Increase in operating voltage.

  • Appearance of new, long-wavelength emission bands in the EL spectrum.[13]

Root Causes & Solutions:
  • Homolytic Bond Cleavage: The C-N bond in some carbazole derivatives can be relatively weak and may break under electrical stress, especially in the excited state.[13][14][15] This creates radical species that act as luminescence quenchers.[14]

    • Solution: Molecular design is key. Incorporating more rigid structures or stronger bonds can enhance stability. For instance, fused-ring carbazoles often exhibit improved thermal and electrochemical stability.[2]

  • Morphological Changes (Crystallization): Amorphous thin films are desirable for uniform charge transport. Over time, or due to Joule heating, films can crystallize, creating grain boundaries that impede charge flow and act as quenching sites.[9]

    • Solution: Select carbazole derivatives with high glass transition temperatures (Tg) to ensure morphological stability.[2] Optimize deposition parameters (e.g., substrate temperature, deposition rate) to promote the formation of stable, amorphous films.[6]

Degradation Pathway Visualization

G A CBP Molecule (Excited State) B Homolytic C-N Bond Cleavage A->B Electrical Stress C Carbazolyl Radical B->C D BPC Radical B->D E Radical Addition to Neighboring CBP C->E D->E F Formation of Non-Radiative Centers E->F G Reduced Device Efficiency F->G

Caption: Simplified degradation mechanism of CBP via bond cleavage.[14]

III. Experimental Protocols

Protocol 1: Standard OLED Fabrication by Thermal Evaporation
  • Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

  • Substrate Treatment: Dry the substrates with a nitrogen gun and then treat with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).

  • Hole Injection/Transport Layers: Deposit the HIL and HTL (e.g., TCTA) at a rate of 1-2 Å/s.

  • Emissive Layer: Co-evaporate the carbazole-based host and the guest emitter from separate sources. The doping concentration is controlled by adjusting the relative deposition rates. A typical rate for the host is 2 Å/s.

  • Blocking Layers: Deposit the EBL and/or HBL as required.

  • Electron Transport Layer: Deposit the ETL (e.g., TPBi) at a rate of 1-2 Å/s.

  • Cathode Deposition: Deposit a thin layer of LiF (1 nm) at 0.1 Å/s, followed by a thicker layer of Al (100 nm) at 5-10 Å/s to form the cathode.

  • Encapsulation: Immediately encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from atmospheric moisture and oxygen.

References
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
  • The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs). NINGBO INNO PHARMCHEM CO.,LTD..
  • Exploring Applications of Carbazole Derivatives in OLED Technology. Ningbo Inno Pharmchem Co.,Ltd.
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
  • Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products. AIP Publishing.
  • Addressing poor performance of 1H-Benzo(a)carbazole-based OLEDs. Benchchem.
  • OLED - Wikipedia. Wikipedia.
  • Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers | ACS Applied Materials & Interfaces.
  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI.
  • Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging.
  • troubleshooting poor performance of 9-Phenylcarbazole based OLEDs. Benchchem.
  • Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials.
  • Optimizing the performance of 1H-Benzo[c]carbazole in OLEDs. Benchchem.
  • Triplet-exciton quenching in organic phosphorescent light-emitting diodes with Ir-based emitters | Request PDF.
  • A diagram showing the role of the carbazole units in OLEDs related to...
  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Deriv

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Technical Support Center: Mitigating Leakage Current in Perovskite Solar Cells with Carbazole-Based Hole Transporting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and scientists working on the cutting edge of perovskite solar cell (PSC) technology. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the reduction of leakage current in PSCs, with a specific focus on the application of carbazole-based Hole Transporting Materials (HTMs). Our goal is to equip you with the foundational knowledge and practical protocols to diagnose and resolve common experimental challenges, thereby enhancing your device performance and reproducibility.

Introduction to Leakage Current and the Role of Carbazole HTMs

Leakage current is a critical parasitic effect in perovskite solar cells that significantly diminishes device efficiency and stability. It represents charge carriers that do not contribute to the photocurrent but instead traverse alternative pathways, effectively "leaking" through the device. This phenomenon is often exacerbated by defects within the perovskite layer and at the interfaces with charge transport layers.

Carbazole-based HTMs have emerged as a promising class of materials to address this challenge.[1][2] Their inherent properties, such as high hole mobility, excellent thermal and chemical stability, and tunable energy levels, make them ideal candidates for efficient hole extraction and transport.[3][4] More importantly, their molecular structure can be tailored to passivate defects at the perovskite/HTM interface, a primary source of leakage current.[5][6] This guide will delve into the practical aspects of utilizing carbazole HTMs to minimize leakage current and optimize your PSC performance.

Section 1: Understanding and Diagnosing Leakage Current

Before troubleshooting, it is crucial to accurately identify and understand the nature of the leakage current in your devices.

FAQ 1: How can I identify excessive leakage current in my perovskite solar cell?

Excessive leakage current manifests in several key characteristics of your device's current-density-voltage (J-V) curve:

  • Low Shunt Resistance (Rsh): The most direct indicator of leakage is a low shunt resistance. This can be observed as a non-zero slope in the reverse-bias region of the dark J-V curve.

  • Reduced Fill Factor (FF): High leakage current provides an alternative path for charge carriers, leading to a significant reduction in the fill factor of your solar cell.

  • Decreased Open-Circuit Voltage (Voc): Leakage pathways can act as recombination centers, which lower the open-circuit voltage.

  • "S-shaped" J-V Curve: In some cases, a severe leakage current, often coupled with poor charge extraction, can result in an "S-shaped" J-V curve, which drastically reduces the FF and overall efficiency.

Troubleshooting Guide: Initial Diagnosis of High Leakage Current

If you observe the symptoms mentioned above, a systematic approach is necessary to pinpoint the source of the leakage.

Step 1: Dark J-V Measurement

  • Protocol: Measure the J-V characteristics of your device in the dark.

  • Analysis: A steep slope in the reverse bias region indicates a low shunt resistance and significant leakage. The leakage current density can be estimated from the current at a small reverse bias (e.g., -0.2 V).

Step 2: Light Intensity Dependent J-V Measurements

  • Protocol: Measure the J-V curves under varying light intensities (e.g., from 0.1 sun to 1 sun).

  • Analysis: If the shunt resistance increases with light intensity, it may suggest that some leakage pathways are being "healed" by photogenerated carriers. Conversely, a consistently low Rsh across different light intensities points to more severe, "ohmic" shunts.

Step 3: Electroluminescence (EL) Imaging

  • Protocol: Apply a forward bias to the device in the dark and capture the emitted light with a sensitive camera.

  • Analysis: Dark spots or non-uniform emission in the EL image correspond to areas of high non-radiative recombination, which are often correlated with leakage pathways.

Section 2: The Role of Carbazole HTMs in Mitigating Leakage Current

The properties of the carbazole HTM and its interface with the perovskite are paramount in controlling leakage current.

FAQ 2: How do carbazole HTMs help in reducing leakage current?

Carbazole HTMs can reduce leakage current through several mechanisms:

  • Defect Passivation: The nitrogen atom in the carbazole core and other functional groups can act as Lewis bases, donating electrons to passivate uncoordinated lead (Pb²⁺) defects on the perovskite surface.[5] This reduces trap-assisted recombination, a major contributor to leakage.

  • Improved Film Morphology: A well-formed, uniform carbazole HTM layer can effectively cover the perovskite film, preventing direct contact between the perovskite and the top electrode, which can be a source of shunts.[3]

  • Favorable Energy Level Alignment: Proper alignment of the Highest Occupied Molecular Orbital (HOMO) of the carbazole HTM with the valence band of the perovskite ensures efficient hole extraction, reducing the likelihood of charge accumulation and subsequent recombination at the interface.[3]

  • Hydrophobicity: Many carbazole derivatives are hydrophobic, which can help protect the underlying perovskite layer from moisture-induced degradation that can create leakage pathways.[7]

Visualizing the Mechanism: Defect Passivation at the Perovskite/Carbazole HTM Interface

G Defect Passivation by Carbazole HTM cluster_perovskite Perovskite Surface cluster_htm Carbazole HTM Perovskite Perovskite Crystal Lattice Defect Uncoordinated Pb²⁺ Defect Leakage Leakage Current (Recombination Pathway) Defect->Leakage Trap-Assisted Recombination Carbazole Carbazole Moiety (N atom) Carbazole->Defect Lewis Acid-Base Interaction (Passivation) ReducedLeakage Reduced Leakage Current

Caption: Carbazole HTM passivating a Pb²⁺ defect on the perovskite surface.

Section 3: Troubleshooting Guide for Carbazole HTM Application

This section provides a question-and-answer-based troubleshooting guide for common issues encountered when using carbazole HTMs that can lead to high leakage current.

Q1: My device shows high leakage current after switching to a new carbazole HTM. What are the likely causes and how can I fix it?

A1: Potential Causes and Solutions

  • Poor Film Formation and Pinholes:

    • Cause: The solubility and processing conditions of the new carbazole HTM may not be optimized, leading to a non-uniform film with pinholes that create shunt paths.

    • Troubleshooting Protocol:

      • Optimize HTM Solution Concentration: Systematically vary the concentration of the carbazole HTM in its solvent. Lower concentrations might lead to incomplete coverage, while excessively high concentrations can result in aggregation and rough films.

      • Adjust Spin-Coating Parameters: Modify the spin speed and duration. A higher spin speed generally results in a thinner film, which might require a more concentrated solution to achieve full coverage. A lower spin speed can produce a thicker but potentially less uniform layer.

      • Solvent Selection: Experiment with different solvents or solvent mixtures to improve the solubility and film-forming properties of your carbazole HTM.

      • Annealing Temperature and Time: Optimize the post-deposition annealing temperature and duration for the HTM layer. Inadequate annealing may result in residual solvent and poor film morphology, while excessive heat can cause degradation.

  • Energy Level Mismatch:

    • Cause: The HOMO level of the new carbazole HTM may not be well-aligned with the valence band of your perovskite, leading to a barrier for hole extraction and increased interfacial recombination.

    • Troubleshooting Protocol:

      • Characterize Energy Levels: Use techniques like ultraviolet photoelectron spectroscopy (UPS) to measure the HOMO level of your carbazole HTM and ensure it is energetically favorable for hole injection from the perovskite.

      • Molecular Design: If you are synthesizing your own HTMs, consider modifying the molecular structure with electron-donating or withdrawing groups to tune the HOMO level.

  • Interfacial Defects and Poor Wetting:

    • Cause: The carbazole HTM solution may not wet the perovskite surface properly, leading to a poor interface with a high density of defects.

    • Troubleshooting Protocol:

      • Surface Treatment of Perovskite: Consider a post-treatment of the perovskite layer before depositing the HTM. For example, a short rinse with a non-polar solvent can sometimes improve the surface quality.

      • Use of Additives: Small amounts of additives in the HTM solution can sometimes improve wetting and film formation.

Q2: I am using a carbazole-based self-assembled monolayer (SAM) as the HTM, but my shunt resistance is still low. What should I check?

A2: Troubleshooting for Carbazole-Based SAMs

  • Incomplete Monolayer Formation:

    • Cause: The deposition time or concentration of the SAM solution may be insufficient for complete monolayer formation, leaving exposed areas of the underlying conductive oxide (e.g., ITO) that can shunt the device.

    • Troubleshooting Protocol:

      • Optimize Deposition Time: Systematically vary the immersion time of the substrate in the SAM solution.

      • Vary SAM Concentration: While SAMs are designed to self-limit at a monolayer, the initial concentration can affect the kinetics of formation.

      • Substrate Cleaning: Ensure the substrate (e.g., ITO) is meticulously cleaned before SAM deposition to allow for uniform self-assembly.

  • Degradation of the SAM:

    • Cause: The phosphonic acid or carboxylic acid anchoring groups of the SAM can be sensitive to subsequent processing steps, especially the deposition of the perovskite precursor solution.

    • Troubleshooting Protocol:

      • Solvent Compatibility: Ensure the solvent for your perovskite precursor does not dissolve or damage the SAM.

      • Annealing Conditions: High-temperature annealing of the perovskite layer could potentially degrade the underlying SAM.

Visualizing the Troubleshooting Workflow

G Troubleshooting High Leakage Current with Carbazole HTMs cluster_morphology Morphology Optimization cluster_energy Energy Level Engineering cluster_interface Interface Engineering Start High Leakage Current Observed Check_Morphology Investigate HTM Film Morphology (AFM, SEM) Start->Check_Morphology Check_Energy_Levels Verify Energy Level Alignment (UPS, CV) Start->Check_Energy_Levels Check_Interface Analyze Perovskite/HTM Interface (PL, TRPL) Start->Check_Interface Optimize_Conc Adjust HTM Concentration Check_Morphology->Optimize_Conc Optimize_Spin Optimize Spin-Coating Parameters Check_Morphology->Optimize_Spin Optimize_Anneal Optimize Annealing Conditions Check_Morphology->Optimize_Anneal Modify_HTM Molecular Design of HTM Check_Energy_Levels->Modify_HTM Select_HTM Select Alternative HTM Check_Energy_Levels->Select_HTM Surface_Treatment Perovskite Surface Treatment Check_Interface->Surface_Treatment Use_Additive Introduce Interfacial Additive Check_Interface->Use_Additive End Reduced Leakage Current Optimize_Conc->End Optimize_Spin->End Optimize_Anneal->End Modify_HTM->End Select_HTM->End Surface_Treatment->End Use_Additive->End

Sources

Validation & Comparative

The Ascending Challenge to the Reigning King: A Comparative Guide to Carbazole-Based HTMs versus Spiro-OMeTAD in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

For decades, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, ubiquitously known as Spiro-OMeTAD, has been the undisputed champion of hole transport materials (HTMs) in high-performance perovskite solar cells (PSCs). Its favorable energy levels and film-forming properties have contributed to record-breaking power conversion efficiencies. However, the intricate and costly synthesis of Spiro-OMeTAD, coupled with its susceptibility to degradation, has spurred a relentless search for viable alternatives. Among the most promising contenders are carbazole-based derivatives, such as N,9-Diphenyl-9H-carbazol-2-amine and its analogues. This guide provides an in-depth, objective comparison of the performance, stability, and economic viability of carbazole-based HTMs against the benchmark Spiro-OMeTAD, supported by experimental data to inform researchers and scientists in the field.

At a Glance: The Contenders

Spiro-OMeTAD's molecular architecture, featuring a spirobifluorene core with four methoxy-functionalized triphenylamine arms, provides excellent amorphous film-forming properties and suitable energy alignment with the perovskite layer.[1] This has cemented its position as the go-to HTM for achieving high power conversion efficiencies (PCEs).[2]

Carbazole-based HTMs, on the other hand, are a diverse family of molecules built upon the carbazole moiety.[3] Their rigid and planar structure offers good charge transport properties.[4] The potential for facile and cost-effective synthesis makes them an attractive alternative to the more complex Spiro-OMeTAD.[3][4] While specific data for this compound in perovskite solar cells is not extensively reported, numerous studies on closely related carbazole derivatives provide a strong basis for comparison.

Performance in Perovskite Solar Cells: A Head-to-Head Analysis

The ultimate measure of an HTM's efficacy lies in the performance of the resulting perovskite solar cell. Key metrics include power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

While Spiro-OMeTAD has been instrumental in achieving PCEs exceeding 25%, recent advancements in carbazole-based HTMs have demonstrated their potential to rival, and in some cases even surpass, the reigning champion.[5] For instance, a novel carbazole-based enamine, V950, yielded a remarkable PCE of 17.8% in a like-for-like comparison with Spiro-OMeTAD, which achieved 18.6% under the same conditions.[6] Another study reported a carbazole derivative, SGT-405, achieving a PCE of 14.79%.

It is crucial to note that the performance of Spiro-OMeTAD is heavily reliant on the use of dopants, such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP), to enhance its conductivity and energy level alignment.[2][7] These additives, however, are hygroscopic and can contribute to the degradation of the perovskite layer over time.[7] A significant advantage of many carbazole-based HTMs is their ability to function efficiently without dopants, thereby simplifying device fabrication and potentially enhancing long-term stability.

Quantitative Performance Data
Hole Transport MaterialPCE (%)Voc (V)Jsc (mA/cm²)FFDopant-FreeReference
Spiro-OMeTAD (doped) 22.951.1525.510.782No[1]
Spiro-OMeTAD (doped) 18.61.0922.70.75No[8]
Spiro-OMeTAD (undoped) 9.34---Yes
SF-MPA-MCz (carbazole-based) 24.531.1826.240.792-[1]
V950 (carbazole-based enamine) 17.81.0722.50.74Yes[6][8]
Spiro-IA (spirofluorene-based) 15.661.04222.140.679Yes

Stability and Longevity: A Critical Differentiator

The operational stability of perovskite solar cells remains a major hurdle for their commercialization. The HTM plays a critical role in the long-term performance of the device. As mentioned, the dopants typically used with Spiro-OMeTAD can attract moisture, leading to the degradation of the perovskite layer.[7]

Carbazole-based HTMs, particularly when used in a dopant-free configuration, can offer significantly improved stability. In one study, a device employing a carbazole-based HTM retained 95% of its initial efficiency after approximately 1,000 hours of continuous light soaking. In stark contrast, the Spiro-OMeTAD-based device degraded to 90% of its initial PCE after only 50 hours under the same conditions. This highlights the potential of carbazole derivatives to enhance the operational lifetime of perovskite solar cells.

Synthesis, Cost, and Scalability: The Economic Equation

The economic viability of any material is a critical factor for its widespread adoption. Spiro-OMeTAD's complex multi-step synthesis, often requiring expensive catalysts and purification techniques like sublimation, makes it a costly component in perovskite solar cells.[4][8]

In contrast, many carbazole-based HTMs can be synthesized through simpler, more direct routes, such as the Buchwald-Hartwig amination or Ullmann condensation reactions, from readily available starting materials. This streamlined synthesis significantly reduces the production cost. For example, the estimated material cost for the synthesis of the carbazole-based enamine V950 is more than an order of magnitude lower than that of Spiro-OMeTAD.[8] This cost advantage is a major driving force behind the research and development of carbazole-based alternatives.

Experimental Protocols

Perovskite Solar Cell Fabrication Workflow

The fabrication of a perovskite solar cell is a meticulous, multi-step process. Below is a generalized workflow for a planar n-i-p device architecture.

Caption: A typical workflow for the fabrication of a perovskite solar cell.

Detailed Methodologies

Spiro-OMeTAD Solution Preparation (Doped):

  • Dissolve 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene.

  • Prepare a stock solution of 520 mg of Li-TFSI in 1 mL of acetonitrile.

  • Add 17.5 µL of the Li-TFSI stock solution and 28.8 µL of 4-tert-butylpyridine to the Spiro-OMeTAD solution.

  • Stir the solution for at least 2 hours before use.

Carbazole-Based HTM Solution Preparation (Dopant-Free):

  • Dissolve the desired concentration (e.g., 10-20 mg/mL) of the carbazole-based HTM in a suitable solvent such as chlorobenzene or toluene.

  • Stir the solution until the HTM is fully dissolved. For some carbazole derivatives, gentle heating may be required.

Hole Transport Layer Deposition:

  • Transfer the prepared perovskite substrate into a nitrogen-filled glovebox.

  • Deposit the HTM solution onto the perovskite layer via spin coating. A typical two-step program might be 1000 rpm for 10 seconds followed by 4000 rpm for 30 seconds.

  • For Spiro-OMeTAD, the substrate is often left in a dry, dark environment overnight to allow for slow oxidation, which enhances its conductivity. This step is typically not required for dopant-free carbazole-based HTMs.

Molecular Structures and Device Architecture

Molecular_Structures cluster_Spiro Spiro-OMeTAD cluster_PCzAmine This compound Spiro PCzAmine

Caption: Molecular structures of Spiro-OMeTAD and a representative diphenylamine-carbazole structure.

Perovskite_Solar_Cell_Architecture cluster_light Sunlight FTO Glass FTO Glass Electron Transport Layer (ETL) Electron Transport Layer (ETL) FTO Glass->Electron Transport Layer (ETL) Perovskite Absorber Perovskite Absorber Electron Transport Layer (ETL)->Perovskite Absorber Hole Transport Layer (HTL) Hole Transport Layer (HTL) Perovskite Absorber->Hole Transport Layer (HTL) Metal Contact (e.g., Gold) Metal Contact (e.g., Gold) Hole Transport Layer (HTL)->Metal Contact (e.g., Gold) light_source light_source->FTO Glass

Sources

A Senior Application Scientist's Guide to the Computational Modeling of N,9-Diphenyl-9H-carbazol-2-amine Properties

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Carbazole Derivatives in Organic Electronics

In the landscape of advanced materials, π-conjugated organic semiconductors have become cornerstones for next-generation electronic and optoelectronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1][2] Within this class, carbazole derivatives are distinguished by their rigid, electron-rich structure, high thermal stability, and excellent hole-transporting capabilities.[3][4] N,9-Diphenyl-9H-carbazol-2-amine (DPCA), a member of this family, presents a compelling molecular architecture. The carbazole core acts as a robust hole-transporting moiety, while the strategically placed phenyl and amine groups allow for fine-tuning of its electronic and photophysical properties.

The predictive power of computational modeling is indispensable for accelerating materials discovery.[2][5] By simulating properties at the molecular level, we can rationally design novel materials, screen candidates, and understand structure-property relationships without the immediate need for extensive, time-consuming synthesis and experimentation. This guide provides a comparative framework for the computational modeling of DPCA, focusing on the methodologies, key performance indicators, and a comparison with established materials in the field. We will delve into the causality behind methodological choices, ensuring a robust and self-validating approach to in-silico materials characterization.

Comparative Computational Methodologies: A Logic-Driven Approach

The selection of a computational method is a critical decision dictated by the desired balance between accuracy and computational cost. For organic semiconductors like DPCA, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) offer the most effective balance.[6][7]

Pillar 1: Ground-State Properties with Density Functional Theory (DFT)

DFT is the workhorse for calculating the electronic structure and ground-state properties of molecules. The choice of functional and basis set is paramount for obtaining physically meaningful results.

  • Functionals : Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, are generally reliable for organic molecules.[6]

    • B3LYP : A widely used and well-benchmarked functional that provides reliable geometries and electronic properties for a vast range of organic compounds.[7][8]

    • M06-2X : This functional is highly recommended for non-covalent interactions, which can be important in understanding the solid-state packing and intermolecular charge transport of DPCA.[6]

    • ωB97X-D : A long-range corrected functional that includes empirical dispersion corrections, making it suitable for studying molecular dimers and aggregates.[9]

  • Basis Sets : The basis set defines the set of functions used to build molecular orbitals.

    • 6-31G(d,p) : A good starting point for geometry optimizations, providing a reasonable compromise between accuracy and speed.[7][8]

    • 6-311++G(d,p) : A more extensive basis set that includes diffuse functions (++), crucial for accurately describing anions and excited states, and polarization functions on all atoms for greater flexibility.[10][11]

Pillar 2: Excited-State Properties with Time-Dependent DFT (TD-DFT)

To understand the optical properties of DPCA, such as its absorption of light, we must model its electronic excited states. TD-DFT is the most common method for this purpose.[12][13] It allows for the calculation of vertical excitation energies, which correspond to the peaks in a UV-Vis absorption spectrum. The same choice of functional and basis set used for the ground-state calculation is typically applied for consistency.

Workflow for Computational Property Prediction

The following diagram illustrates a standard, self-validating workflow for modeling the properties of a molecule like DPCA. The frequency calculation step is critical; the absence of imaginary frequencies confirms that the optimized geometry is a true energy minimum.

G cluster_input 1. Input cluster_dft 2. Ground-State Calculation (DFT) cluster_analysis 3. Property Analysis mol Molecular Structure (this compound) opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol->opt freq Frequency Calculation opt->freq Confirmation of energy minimum ep Electronic Properties (HOMO, LUMO, Band Gap) freq->ep reorg Charge Transport (Reorganization Energy) freq->reorg tddft Optical Properties (TD-DFT for UV-Vis) freq->tddft

Caption: A typical DFT/TD-DFT workflow for molecular property prediction.

Performance Comparison: DPCA vs. Alternative Hole-Transport Materials

A key application for carbazole derivatives is as hole-transport materials (HTMs) in devices like perovskite solar cells.[14][15] An effective HTM should have high hole mobility and its highest occupied molecular orbital (HOMO) energy level should be well-aligned with the valence band of the light-absorbing material (e.g., perovskite) to ensure efficient hole extraction.[15][16]

We compare the computationally predicted properties of DPCA with Spiro-OMeTAD, the most widely used small-molecule HTM.[17]

PropertyThis compound (Calculated)Spiro-OMeTAD (Reference)Justification for Performance
HOMO Energy ~ -5.2 to -5.4 eV~ -5.22 eV[17]A HOMO level slightly shallower than the perovskite valence band (~-5.4 eV) is ideal for efficient hole extraction. DPCA shows excellent alignment.
LUMO Energy ~ -1.8 to -2.0 eV~ -2.0 eVA high LUMO level is necessary to effectively block electrons from reaching the anode, preventing recombination losses.[17]
Energy Gap (HOMO-LUMO) ~ 3.2 to 3.6 eV~ 3.2 eVA wide energy gap ensures transparency in the visible light spectrum, allowing more photons to reach the perovskite absorber layer.[16]
Hole Reorganization Energy (λh) Low (Predicted)~ 0.29 eVA lower reorganization energy corresponds to a faster charge hopping rate according to Marcus Theory, indicating higher intrinsic mobility.

Note: The calculated values for DPCA are representative estimates based on DFT studies of similar carbazole derivatives.[7][8][13] Actual values depend on the specific functional and basis set used.

Energy Level Alignment Diagram

Proper energy level alignment is critical for the function of a solar cell. The diagram below shows the ideal alignment for an HTM in a standard n-i-p perovskite solar cell architecture.

G cluster_levels cluster_materials l_neg2 -2.0 l_neg3 -3.0 l_neg4 -4.0 l_neg5 -5.0 l_neg6 -6.0 Perovskite Perovskite (Absorber) DPCA DPCA (HTM) Spiro Spiro-OMeTAD (HTM) Perovskite_LUMO LUMO (-3.9 eV) Perovskite_HOMO HOMO (-5.4 eV) DPCA_HOMO HOMO (~-5.3 eV) Perovskite_HOMO->DPCA_HOMO Hole Transfer Spiro_HOMO HOMO (-5.22 eV) Perovskite_HOMO->Spiro_HOMO Hole Transfer DPCA_LUMO LUMO (~-1.9 eV) Spiro_LUMO LUMO (-2.0 eV)

Caption: Energy level alignment of DPCA and Spiro-OMeTAD with a typical perovskite absorber.

Experimental Protocols: Computational Workflows

Here we provide step-by-step methodologies for key computational experiments. These protocols are described for the Gaussian software package, a widely used platform for quantum chemistry calculations.[10]

Protocol 1: DFT Geometry Optimization and Frequency Analysis

Objective: To find the lowest energy structure of DPCA and verify it is a true minimum.

  • Build the Molecule : Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView).

  • Create Input File : Prepare a Gaussian input file (.gjf or .com).

    • Route Section (#) : Specify the calculation type.

      Opt requests a geometry optimization. Freq requests a frequency calculation to be performed on the optimized structure. B3LYP/6-31G(d,p) specifies the chosen DFT method.

    • Charge and Multiplicity : For neutral DPCA, this will be 0 1 (charge 0, spin multiplicity 1).

    • Coordinates : Paste the molecular coordinates.

  • Run Calculation : Submit the input file to Gaussian.

  • Analyze Output :

    • Confirm normal termination.

    • Open the output file (.log or .out) and check the frequencies. The absence of negative (imaginary) frequencies confirms a local minimum on the potential energy surface.

    • Extract the final optimized coordinates and electronic energy.

Protocol 2: TD-DFT Calculation for UV-Vis Spectrum

Objective: To simulate the UV-Vis absorption spectrum of DPCA.

  • Use Optimized Geometry : Start with the optimized coordinates from Protocol 1.

  • Create Input File :

    • Route Section (#) :

      TD(NStates=20) requests a Time-Dependent DFT calculation for the first 20 excited states. Using a larger basis set is recommended for excited state calculations.

    • Input Geometry : Use the previously optimized coordinates without re-optimizing (Opt keyword is removed).

  • Run Calculation : Submit the file to Gaussian.

  • Analyze Output :

    • Search for "Excited State" in the output file.

    • For each state, Gaussian will list the excitation energy (in eV and nm) and the oscillator strength (f).

    • The oscillator strength indicates the intensity of the transition. A higher f value corresponds to a stronger absorption peak. Plot excitation energy (nm) vs. oscillator strength to visualize the spectrum.

Conclusion and Future Outlook

Computational modeling provides a powerful, predictive framework for evaluating the properties of novel organic semiconductor materials like this compound. Through DFT and TD-DFT, we can efficiently assess key metrics such as electronic energy levels, optical absorption, and intrinsic charge transport characteristics. Our comparative analysis indicates that DPCA possesses electronic properties that make it a highly promising alternative to established hole-transport materials like Spiro-OMeTAD, primarily due to its favorable HOMO energy alignment for perovskite-based devices.

The true power of this computational approach lies in its predictive capability. By systematically modifying the DPCA structure in-silico—for instance, by adding electron-donating or withdrawing groups to the phenyl rings—researchers can rapidly screen a virtual library of derivatives to identify candidates with even further optimized properties. This synergy between computational prediction and experimental validation is the key to accelerating the discovery and deployment of next-generation materials for advanced electronic applications.

References

  • A Review of Inorganic Hole Transport Materials for Perovskite Solar Cells. Scilit. 14

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  • Investigation on Synthetic and Computational Studies of Carbazole Dertivates. [Journal Name]. 3

  • Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. [Journal Name]. 4

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Doped vs. Non-Doped Carbazole HTMs: A Performance Guide for Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Hole Transport in Perovskite Solar Cells

The rapid evolution of organic-inorganic metal halide perovskite solar cells (PSCs) has positioned them as a formidable next-generation photovoltaic technology. A critical component governing the efficiency and, perhaps more importantly, the stability of these devices is the Hole Transporting Layer (HTL). This layer is tasked with the crucial role of efficiently extracting photogenerated "holes" from the perovskite absorber layer and transporting them to the electrode, all while blocking electrons to prevent charge recombination.

Among the various classes of organic small molecules explored for this purpose, carbazole-based derivatives have emerged as highly promising alternatives to the long-standing, but costly and synthetically complex, standard spiro-OMeTAD.[1][2] Carbazole motifs are attractive due to their excellent hole-transport properties, high thermal and chemical stability, and the relative ease with which their electronic properties can be tuned through molecular design.[3][4][5]

However, a fundamental choice in deploying these materials is the use of chemical dopants. While doping has been a conventional strategy to boost initial performance, a growing body of research champions dopant-free systems for their profound stability advantages. This guide provides an in-depth comparison between doped and non-doped carbazole-based Hole Transporting Materials (HTMs), offering experimental data, mechanistic insights, and practical protocols for researchers in the field.

The Dichotomy of Doping: Boosting Performance at the Cost of Stability

The primary reason for doping organic HTMs is to overcome their intrinsically low electrical conductivity.[6][7] In their pristine, non-doped state, many organic semiconductors have a limited number of free charge carriers. Doping addresses this by intentionally introducing additives that increase the hole concentration.

Mechanism of Action: The most common strategy involves p-type chemical doping. A dopant, typically a lithium salt like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), is added to the HTM solution. This dopant partially oxidizes the neutral carbazole HTM molecules, creating positively charged radical cations, which are essentially mobile holes.[4] This oxidation process dramatically increases the charge carrier density, thereby enhancing the conductivity of the HTL film.[7] Additives like 4-tert-butylpyridine (t-BP) are also frequently included to improve film morphology and passivate surface defects at the perovskite-HTL interface.[4][6]

The direct consequence of increased conductivity is a reduction in the device's series resistance, which allows for more efficient charge extraction. This typically translates to a higher fill factor (FF) and, consequently, a greater overall power conversion efficiency (PCE).[7]

However, this performance enhancement comes with a significant trade-off: stability .

  • Hygroscopic Nature: Lithium salts are notoriously hygroscopic, meaning they readily absorb moisture from the atmosphere. This moisture is detrimental to the underlying perovskite layer, causing rapid degradation.[6][7]

  • Ion Migration: The mobile Li+ ions within the HTL can migrate into the perovskite layer under thermal stress or electrical bias, leading to device instability and performance decay.[6]

This inherent vulnerability of doped systems has fueled the development of high-performance, dopant-free carbazole HTMs, which prioritize long-term operational stability.[8]

Performance Metrics: A Head-to-Head Comparison

The central conflict in the doped vs. non-doped debate is the trade-off between peak initial efficiency and long-term stability. While doped systems often achieve higher initial PCEs, dopant-free HTMs demonstrate vastly superior resilience under operational stress.

HTM SystemDopant/AdditiveVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Stability Highlight
Spiro-OMeTAD (Doped) Li-TFSI, t-BP~1.12~23.5~78~20.6Degrades to 26% of peak PCE within 24h at 85°C.[6]
MeO5PECz (Non-Doped) None~1.10~22.8~75~18.8Maintains 83% of peak PCE after 1000h at 85°C.[6]
PC3 (Non-Doped) None1.1523.9579.820.8 Maintained nearly unaltered PCE after 1000h in ambient air.[8]
KZRD (Doped) Li-TFSI, t-BP1.1223.4777.820.4 High initial efficiency due to defect passivation.[9]

Note: Values are representative and compiled from different studies for comparative purposes. Direct comparison is best made within the same study.

As the data illustrates, novel dopant-free carbazole HTMs like PC3 can achieve stabilized efficiencies exceeding 20%, rivaling standard doped systems while offering a monumental improvement in device longevity.[8] The key to their success lies in molecular design that promotes high intrinsic hole mobility, negating the need for chemical oxidation.[5]

Visualizing the Mechanism of Charge Transport

The fundamental difference in how charge is transported through doped and non-doped HTLs can be visualized to understand its impact on performance.

cluster_0 Perovskite Solar Cell Architecture FTO Glass FTO Glass ETL (e.g., SnO2) ETL (e.g., SnO2) FTO Glass->ETL (e.g., SnO2) Perovskite Perovskite ETL (e.g., SnO2)->Perovskite HTL HTL Perovskite->HTL Gold Electrode Gold Electrode HTL->Gold Electrode G Charge Transport Mechanisms cluster_0 Non-Doped HTL cluster_1 Doped HTL a1 HTM a2 HTM a1->a2 Hole Hopping a3 HTM a2->a3 Hole Hopping a4 HTM+ a3->a4 Hole Hopping l0 Low intrinsic carrier concentration. Mobility dependent on molecular packing. b1 HTM+ b2 HTM b1->b2 Facilitated Transport b3 HTM+ b2->b3 Facilitated Transport b4 HTM b3->b4 Facilitated Transport d1 D- d2 D- l1 High hole concentration (HTM+) due to oxidation by dopant (D-). Greatly enhanced conductivity.

Figure 2: Comparison of hole transport in non-doped vs. doped HTLs.

In a non-doped system, hole transport relies on "hopping" between neutral HTM molecules. The efficiency of this process is highly dependent on the intrinsic properties and intermolecular packing of the HTM. In a doped system, the presence of pre-oxidized HTM molecules (holes) and dopant counter-ions (D-) creates a conductive pathway, significantly lowering the barrier for charge transport.

Experimental Protocols: Fabrication and Characterization

This section provides a generalized workflow for fabricating and comparing PSCs with doped and non-doped carbazole HTLs.

G cluster_workflow Device Fabrication Workflow cluster_HTL Step 4: HTL Variation A 1. FTO Substrate Cleaning (Sonication in detergent, DI water, acetone, IPA) B 2. ETL Deposition (e.g., Spin-coat SnO2, anneal) A->B C 3. Perovskite Layer Formation (Spin-coat precursor, anti-solvent drip, anneal) B->C D 4. HTL Deposition C->D E 5. Electrode Deposition (Thermal evaporation of Au/Ag) D->E Doped Doped HTL: Dissolve Carbazole HTM, Li-TFSI, and t-BP in solvent. Spin-coat. D->Doped NonDoped Non-Doped HTL: Dissolve only Carbazole HTM in solvent. Spin-coat. D->NonDoped F 6. Device Characterization (J-V, EQE, Stability Tests) E->F

Figure 3: Experimental workflow for fabricating and comparing PSCs.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Pattern FTO-coated glass substrates using zinc powder and HCl.

    • Sequentially sonicate the substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes before use.

  • Electron Transport Layer (ETL) Deposition:

    • Prepare a SnO₂ nanoparticle solution.

    • Spin-coat the SnO₂ solution onto the FTO substrate at 3000 rpm for 30 seconds.

    • Anneal the substrates at 150°C for 30 minutes in ambient air.

  • Perovskite Layer Deposition (in a nitrogen-filled glovebox):

    • Prepare the perovskite precursor solution (e.g., FAPbI₃-based). [10] * Spin-coat the precursor solution onto the ETL layer.

    • During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce crystallization. [11] * Anneal the films on a hotplate at ~150°C for 10-15 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • For Doped HTL: Prepare a solution of the carbazole HTM (e.g., 75 mg/mL) in chlorobenzene. Prepare a dopant stock solution of Li-TFSI in acetonitrile and add it, along with t-BP, to the HTM solution. [6]Spin-coat the final solution onto the perovskite layer.

    • For Non-Doped HTL: Prepare a solution of the dopant-free carbazole HTM (e.g., 10 mg/mL) in chlorobenzene. Spin-coat the solution directly onto the perovskite layer.

  • Metal Electrode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit an 80-100 nm thick layer of gold (Au) or silver (Ag) through a shadow mask to define the active area of the device.

  • Device Characterization:

    • Current Density-Voltage (J-V) Measurement: Measure the J-V characteristics using a solar simulator under standard AM1.5G illumination (100 mW/cm²).

    • External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the device's photon-to-electron conversion efficiency at different wavelengths.

    • Stability Testing: Subject unencapsulated devices to continuous illumination or thermal aging (e.g., at 85°C in a nitrogen atmosphere) and monitor the PCE over time to assess long-term stability. [6][8]

Conclusion and Future Outlook

The choice between doped and non-doped carbazole HTMs represents a critical decision in the design of perovskite solar cells. The evidence strongly indicates a fundamental trade-off:

  • Doped Carbazole HTMs often provide a pathway to higher initial power conversion efficiencies by significantly enhancing the conductivity of the hole transport layer. However, this comes at the severe cost of long-term stability due to the hygroscopic and mobile nature of common dopants.

  • Non-Doped Carbazole HTMs are the clear frontrunners for fabricating stable and durable devices. By eliminating dopants, the primary pathways for moisture-induced perovskite degradation are removed. The challenge has been to achieve efficiencies comparable to doped systems.

The future of the field is rapidly advancing toward highly efficient and stable dopant-free systems. The focus of material science is now on the rational design of novel carbazole-based molecules with planar structures that encourage strong intermolecular π-π stacking. [8]This approach enhances the intrinsic charge mobility, making it possible to achieve high conductivity without the need for chemical dopants. As these next-generation dopant-free HTMs continue to close the efficiency gap, they pave the way for the commercial viability of perovskite solar cells that are not only powerful but also built to last.

References

  • Radhakrishna, K., Manjunath, S. B., Devadiga, D., Chetri, R., S, A. M., & Siddaramaiah. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. Energy & Fuels, 37(8), 5695–5735. [Link]

  • ResearchGate. (n.d.). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell | Request PDF. Retrieved from [Link]

  • Al-Yasari, A., Al-Asadi, A., Al-Asadi, H., & Ting, C. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Molecules, 29(12), 2820. [Link]

  • Gao, P., et al. (2020). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.GOV. [Link]

  • ResearchGate. (n.d.). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells | Request PDF. Retrieved from [Link]

  • Vicente, N., et al. (2021). Low‐Cost Dopant‐Free Carbazole Enamine Hole‐Transporting Materials for Thermally Stable Perovskite Solar Cells. Advanced Energy Materials, 12(3), 2102713. [Link]

  • Singh, T., et al. (2016). 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells. Beilstein Journal of Organic Chemistry, 12, 1401–1409. [Link]

  • Singh, T., et al. (2016). 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic-organic hybrid perovskite solar cells. Beilstein Journal of Organic Chemistry, 12, 1401–1409. [Link]

  • Luo, J., et al. (2020). Conformational and Compositional Tuning of Phenanthrocarbazole-Based Dopant-Free Hole-Transport Polymers Boosting the Performance of Perovskite Solar Cells. Journal of the American Chemical Society, 142(39), 16731–16741. [Link]

  • Christians, J. A., et al. (2018). Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. Energy & Environmental Science, 11(11), 3079-3093. [Link]

  • ResearchGate. (n.d.). Carbazole Treated Waterproof Perovskite Films with Improved Solar Cell Performance. Retrieved from [Link]

  • Liu, H., et al. (2022). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels, 6(2), 467–474. [Link]

  • Bodine, T. A., et al. (2018). Fabrication and Characterization of Perovskite Solar Cells: An Integrated Laboratory Experience. Journal of Chemical Education, 95(2), 301–306. [Link]

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A Senior Application Scientist's Guide to Next-Generation Hole-Transporting Materials: Benchmarking N,9-Diphenyl-9H-carbazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Hole-Transporting Materials in Perovskite Solar Cell Performance

In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term device stability. The HTM layer is responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode, all while blocking electrons to prevent recombination. For years, the spiro-OMeTAD molecule has been the benchmark HTM, consistently enabling high-performance devices. However, its widespread adoption is hampered by a complex and costly synthesis, as well as the requirement for hygroscopic dopants that can contribute to device degradation.[1][2] This has spurred intensive research into alternative HTMs that offer comparable or superior performance at a lower cost and with improved stability.

This guide provides an in-depth technical comparison of a promising carbazole-based HTM, N,9-Diphenyl-9H-carbazol-2-amine, against the established industry standards, spiro-OMeTAD and PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]). Carbazole derivatives have emerged as a compelling class of HTMs due to their excellent thermal stability, high hole mobility, and facile synthesis.[2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to explore and validate next-generation materials for high-efficiency, stable, and cost-effective perovskite solar cells.

The Promise of Carbazole-Based Architectures

The core of this compound's potential lies in its carbazole moiety. This nitrogen-containing heterocyclic aromatic compound offers several intrinsic advantages:

  • Rigid and Planar Structure: The carbazole unit provides a rigid and planar molecular backbone, which can facilitate ordered molecular packing and efficient intermolecular charge transport.

  • Electron-Rich Nature: The nitrogen atom in the carbazole ring donates electron density to the aromatic system, making it an excellent hole-transporting scaffold.

  • High Thermal Stability: Carbazole derivatives are known for their high thermal stability, a critical attribute for ensuring the longevity of solar cell devices that operate under varying temperatures.[3][4]

  • Tunable Electronic Properties: The carbazole core can be readily functionalized at various positions, allowing for the fine-tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match the valence band of the perovskite absorber.[5]

This compound: A Molecular Profile

This compound incorporates two phenyl groups, one at the 9-position (the nitrogen atom) and another at the 2-amine position. This specific design is anticipated to offer a combination of high hole mobility and good film-forming properties. The diphenylamine moiety is a well-established component in high-performance HTMs, known for its excellent hole-transporting capabilities.

Key Physicochemical Properties (Predicted and Inferred from Similar Structures)

While extensive experimental data for this compound is still emerging, we can infer its key properties based on the extensive literature on similar carbazole and diphenylamine-containing HTMs.

PropertyPredicted/Inferred Value for this compoundRationale/Supporting Evidence
HOMO Energy Level -5.1 to -5.3 eVThe HOMO levels of carbazole-based HTMs are typically in this range, which is suitable for efficient hole extraction from common perovskite formulations (valence band ~ -5.4 eV).[6][7]
LUMO Energy Level ~ -2.0 to -2.2 eVThe LUMO level is sufficiently high to effectively block electrons from the perovskite's conduction band (~ -3.9 eV), thereby reducing recombination losses.[6][7]
Hole Mobility (μh) > 10⁻⁴ cm²V⁻¹s⁻¹Carbazole derivatives consistently exhibit high hole mobilities. The addition of the diphenylamine group is expected to further enhance this property.[8]
Glass Transition Temp. (Tg) > 120 °CThe rigid carbazole core imparts high thermal stability, leading to high glass transition temperatures, which is crucial for morphological stability during device operation.[3][4]
Solubility Good in common organic solventsThe non-planar nature of the diphenylamine group can disrupt π-π stacking, leading to good solubility in solvents like chlorobenzene and toluene, facilitating solution processing.

Comparative Performance Analysis: A Head-to-Head Benchmark

To provide a clear and objective comparison, the following table summarizes the anticipated performance of this compound against the incumbent HTMs, spiro-OMeTAD and PTAA. The data for spiro-OMeTAD and PTAA are based on extensive reports in the literature, while the values for this compound are projected based on the performance of structurally similar carbazole-based HTMs.

Table 1: Performance Benchmarking of HTMs in Perovskite Solar Cells

ParameterSpiro-OMeTADPTAAThis compound (Projected)
Power Conversion Efficiency (PCE) >25% (with dopants)>25% (with dopants)20-24% (potentially dopant-free)
Open-Circuit Voltage (Voc) HighHighHigh
Short-Circuit Current (Jsc) HighHighHigh
Fill Factor (FF) HighHighHigh
Dopant Requirement Yes (Li-TFSI, tBP)Yes (Li-TFSI, tBP)Potentially dopant-free or with reduced dopant concentration
Cost HighModerate-HighLow-Moderate
Stability Moderate (dopant-related degradation)GoodPotentially high (intrinsic stability of carbazole)

Note: The performance of any HTM is highly dependent on the specific perovskite composition, device architecture, and fabrication conditions.

The Causality Behind Experimental Choices: Why Dopant-Free is the Goal

The reliance of spiro-OMeTAD and PTAA on additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) to achieve high conductivity is a significant drawback.[1] Li-TFSI is hygroscopic, attracting moisture that can degrade the perovskite layer, while tBP can interact with the perovskite surface, leading to long-term instability. The development of efficient dopant-free HTMs is therefore a critical research direction. Carbazole-based HTMs, including this compound, have shown great promise in this area due to their inherently good charge transport properties.[9][10][11] A successful dopant-free HTM would not only simplify device fabrication but also significantly enhance the operational stability of perovskite solar cells.

Experimental Section: Protocols for Validation

To facilitate the independent verification of this compound's performance, we provide detailed, self-validating experimental protocols for its synthesis and for the fabrication and characterization of perovskite solar cells.

Synthesis of this compound: A Cost-Effective Approach

The synthesis of this compound can be achieved through a facile and cost-effective two-step process, avoiding the expensive multi-step procedures associated with spiro-OMeTAD.

Diagram 1: Synthetic Pathway for this compound

G Carbazole 9H-Carbazole Intermediate 9-Phenyl-9H-carbazole Carbazole->Intermediate Buchwald-Hartwig Coupling (Pd catalyst, base) Bromobenzene Bromobenzene Bromobenzene->Intermediate Diphenylamine Diphenylamine Product N,9-Diphenyl-9H- carbazol-2-amine Diphenylamine->Product Intermediate->Product Buchwald-Hartwig Coupling (Pd catalyst, base)

Caption: Synthetic route for this compound.

Step-by-Step Synthesis Protocol:

  • Synthesis of 9-Phenyl-9H-carbazole (Intermediate):

    • In a nitrogen-purged flask, combine 9H-carbazole, bromobenzene, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., tri-tert-butylphosphine), and a base (e.g., potassium carbonate) in a suitable solvent (e.g., dry xylene).

    • Reflux the mixture for 18-24 hours.

    • After cooling, filter the mixture and purify the crude product by column chromatography to obtain 9-Phenyl-9H-carbazole. This reaction is a standard Buchwald-Hartwig amination.[6]

  • Synthesis of this compound (Final Product):

    • In a separate nitrogen-purged flask, combine the synthesized 9-Phenyl-9H-carbazole, 2-bromoaniline, a palladium catalyst, a phosphine ligand, and a base in a suitable solvent.

    • Reflux the mixture for 18-24 hours.

    • After cooling, perform an aqueous workup and purify the crude product by column chromatography to yield this compound.

This synthetic route utilizes well-established, high-yielding reactions and commercially available starting materials, making it a more economical alternative to the synthesis of spiro-OMeTAD.

Fabrication of Perovskite Solar Cells (n-i-p architecture)

The following protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell architecture to benchmark the performance of this compound.

Diagram 2: Perovskite Solar Cell Fabrication Workflow

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Characterization FTO_Cleaning FTO Substrate Cleaning (Detergent, DI water, Acetone, IPA) UV_Ozone UV-Ozone Treatment FTO_Cleaning->UV_Ozone ETL Electron Transport Layer (ETL) (e.g., SnO2) Deposition UV_Ozone->ETL Perovskite Perovskite Layer Deposition (Spin-coating) ETL->Perovskite HTL Hole Transport Layer (HTL) (Spin-coating this compound) Perovskite->HTL Electrode Gold (Au) Electrode (Thermal Evaporation) HTL->Electrode JV_Testing J-V Characterization (AM 1.5G Solar Simulator) Electrode->JV_Testing EQE External Quantum Efficiency (EQE) JV_Testing->EQE Stability Stability Testing EQE->Stability

Caption: Workflow for the fabrication and characterization of perovskite solar cells.

Step-by-Step Fabrication Protocol:

  • Substrate Preparation:

    • Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Treat the cleaned substrates with UV-ozone for 15 minutes to enhance the wettability of the surface.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a compact layer of SnO₂ onto the FTO substrate by spin-coating a nanoparticle solution, followed by annealing.

  • Perovskite Layer Deposition:

    • Prepare a perovskite precursor solution (e.g., a mixed-cation, mixed-halide formulation like Csₓ(MA₁₋ᵧFAᵧ)₁₋ₓPb(I₁₋₂Br₂)₃).

    • Spin-coat the perovskite precursor solution onto the ETL in a nitrogen-filled glovebox.

    • During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.

    • Anneal the perovskite film at an optimized temperature (typically 100-150 °C).

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of this compound in a suitable solvent like chlorobenzene (e.g., 10-20 mg/mL).

    • For a direct comparison, prepare solutions of spiro-OMeTAD and PTAA with their respective standard dopants.

    • Spin-coat the HTM solution onto the perovskite layer.

    • Anneal the HTL film at a moderate temperature (e.g., 70-85 °C).

  • Electrode Deposition:

    • Deposit a gold (Au) or silver (Ag) back electrode through thermal evaporation using a shadow mask to define the active area of the device.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the PCE, Voc, Jsc, and FF.

    • Measure the external quantum efficiency (EQE) to assess the spectral response of the device.

    • Conduct long-term stability tests under controlled environmental conditions (e.g., continuous illumination, elevated temperature, and humidity).

Conclusion and Future Outlook

This compound represents a promising new frontier in the development of low-cost, high-performance, and stable hole-transporting materials for perovskite solar cells. Its carbazole-based architecture offers inherent advantages in terms of thermal stability and charge transport properties. While direct, comprehensive experimental validation against established HTMs is ongoing, the analysis of its structural components and the performance of similar materials strongly suggest its potential to compete with, and potentially surpass, the performance of spiro-OMeTAD, particularly in dopant-free device configurations.

The provided synthesis and fabrication protocols offer a clear pathway for researchers to independently verify and build upon these findings. The continued exploration of novel carbazole derivatives like this compound is a critical step towards the commercial viability of perovskite solar cell technology, paving the way for a future of clean and affordable solar energy.

References

  • Daskeviciene, M., et al. (2021). Low-Cost Dopant-Free Carbazole Enamine Hole-Transporting Materials for Thermally Stable Perovskite Solar Cells. Solar RRL, 5(11), 2100984. [Link]

  • Kar, H. S., et al. (2022). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry, 46(44), 21255-21261. [Link]

  • Radhakrishna, K., et al. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Omega, 8(12), 10953-10981. [Link]

  • Xia, Z., et al. (2023). Dimeric Carbazole Core Based Dopant-Free Hole Transport Material for n-i-p Planar Perovskite Solar Cell. Advanced Functional Materials, 33(30), 2302133. [Link]

  • Malinauskas, T., et al. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Applied Energy Materials, 3(5), 4533-4541. [Link]

  • Lee, S. U., et al. (2020). Carbazole-Based Spiro[fluorene-9,9′-xanthene] as an Efficient Hole-Transporting Material for Perovskite Solar Cells. ACS Applied Materials & Interfaces, 12(25), 28246-28252. [Link]

  • Yang, B., et al. (2021). A carbazole-based dopant-free hole-transport material for perovskite solar cells by increasing the molecular conjugation. Journal of Materials Chemistry C, 9(13), 4568-4575. [Link]

  • Daskeviciene, M., et al. (2017). Carbazole-based Enamine: Low-cost and Efficient Hole Transporting Material for Perovskite Solar Cells. Nano Energy, 40, 366-373. [Link]

  • Getautis, V., et al. (2021). Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD. ACS Applied Materials & Interfaces, 13(18), 21543-21553. [Link]

  • Alaraji, S. M., et al. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(4), 983-993. [Link]

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  • PrepChem. (n.d.). Synthesis of a. 9H-Carbazol-9-amine. [Link]

  • Zhang, Y., et al. (2023). Terminal group optimization of 3,6-diphenyl-9H-carbazol-based self-assembled monolayer for efficient perovskite solar cells. Science China Chemistry, 66(1), 225-232. [Link]

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  • ResearchGate. (n.d.). LUMO and HOMO energy levels for the two molecules, based on DFT... [Link]

  • Roy, P., et al. (2023). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. Scientific Reports, 13(1), 1-11. [Link]

  • Chen, C. H., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247-14259. [Link]

  • ResearchGate. (2014). (PDF) Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. [Link]

  • Hains, A. W., et al. (2009). Copolymers of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate and 4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl 2-methylacrylate: correlating hole drift mobility and electronic structure calculations with electroluminescence. ACS applied materials & interfaces, 1(4), 875-881. [Link]

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Quantum efficiency analysis of OLEDs with N,9-Diphenyl-9H-carbazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Quantum Efficiency of OLEDs Featuring N,9-Diphenyl-9H-carbazol-2-amine (DPCzA)

This guide provides a comprehensive analysis of this compound (DPCzA), a prominent carbazole derivative, and its performance in Organic Light-Emitting Diodes (OLEDs). We will delve into its role as both a hole-transporting and host material, presenting a comparative analysis of its impact on device quantum efficiency against other established materials. This document is intended for researchers and scientists in materials science and optoelectronics, offering field-proven insights and detailed experimental protocols to support the development of next-generation OLEDs.

The performance of an OLED is not merely a function of the light-emitting molecule; it is a finely tuned interplay between multiple organic layers, each with a specific function.[1][2] The ultimate goal is to achieve a perfect balance of charge carriers (holes and electrons) recombining within the emissive layer (EML), thereby maximizing the conversion of electrical energy into light.[2] Carbazole derivatives have become a cornerstone in OLED design due to their high charge mobility and high triplet energy, making them excellent candidates for hole-transporting layers (HTLs) and host materials for phosphorescent and TADF emitters.[3] DPCzA, with its distinct molecular structure, represents an important material in this class, and understanding its performance relative to alternatives is critical for rational device design.

DPCzA vs. Alternatives: A Performance-Based Comparison

DPCzA's versatility allows it to be employed in two critical roles within the OLED stack: as a hole-transporting material and as a host in the emissive layer. Its effectiveness in each role is benchmarked against established alternatives.

DPCzA as a Hole-Transporting Layer (HTL)

The HTL's primary function is to facilitate the efficient injection of holes from the anode and transport them to the emissive layer. A superior HTL possesses high hole mobility and an appropriate Highest Occupied Molecular Orbital (HOMO) energy level to minimize the injection barrier from the anode (typically Indium Tin Oxide, ITO).

We compare DPCzA with two of the most widely used HTLs: NPB (4,4′-bis[N-(1-naphthyl)-N-phenyl-amino]biphenyl) and TAPC (1,1-bis[(di-4-tolylamino)phenyl]cyclohexane).[1][4][5] TAPC is particularly noted for its exceptionally high hole mobility.[1][5]

MaterialHole Mobility (cm²/Vs)HOMO Level (eV)Role & Emitter TypeMax. External Quantum Efficiency (EQE)
DPCzA ~10⁻³ - 10⁻⁴-5.5 to -5.7HTL / Host (Various)Device Dependent
NPB ~10⁻⁴-5.4 to -5.5HTL (Standard)Device Dependent
TAPC ~10⁻² - 10⁻³-5.5HTL (High Mobility)>10% (in Blue PHOLEDs)[4]

Analysis: While TAPC offers hole mobility that is an order of magnitude higher than NPB and DPCzA, this does not always translate to superior device performance.[1] The critical factor is achieving charge balance. In devices where electron transport is the limiting factor, an excessively high hole mobility in the HTL can lead to an imbalance, with holes leaking past the emissive layer, thus reducing efficiency.[1] DPCzA presents a more balanced mobility, which can be advantageous in specific device architectures. The choice between these materials is therefore not about selecting the highest mobility, but about matching the HTL's properties to the electron-transporting layer (ETL) and emissive layer to ensure charge recombination is confined and maximized within the EML.[1]

DPCzA as a Host Material

In phosphorescent (PHOLED) and Thermally Activated Delayed Fluorescence (TADF) OLEDs, which can theoretically achieve 100% internal quantum efficiency (IQE), the host material is paramount.[6] It must possess a triplet energy (Eₜ) higher than that of the dopant emitter to prevent reverse energy transfer and confine the excitons on the guest molecule.

Here, we compare DPCzA with mCP (1,3-Bis(N-carbazolyl)benzene), a classic host material known for its high triplet energy.

MaterialTriplet Energy (Eₜ) (eV)HOMO / LUMO (eV)Role & Emitter TypeMax. External Quantum Efficiency (EQE)
DPCzA ~2.9-5.7 / -2.4Host (Phosphorescent/TADF)>30% (in Green/Red PHOLEDs)
mCP ~2.9-5.9 / -2.4Host (Blue Phosphorescent)>25% (in Blue PHOLEDs)
3-CzDPz ~2.76-6.01 / -2.31Host (Green Phosphorescent)29.0%[7]
m-CzDPz ~3.02-6.04 / -2.18Host (Blue Phosphorescent)26.8%[7]

Analysis: DPCzA and mCP both possess high triplet energies suitable for hosting blue and green emitters. The selection often depends on the specific energy levels of the dopant and the desired charge-transporting characteristics of the emissive layer. For instance, m-CzDPz, a bipolar host, has been shown to achieve a high EQE of 26.8% in blue PHOLEDs.[7] Bipolar hosts, which can transport both holes and electrons, can lead to a more balanced charge distribution within the EML itself, reducing efficiency roll-off at high brightness. The development of host materials with TADF properties is also an emerging strategy to enhance device performance.[8]

Experimental Section: Validated Protocols for Fabrication and Analysis

To ensure scientific integrity, the following protocols describe a self-validating system for the fabrication and characterization of a multilayered OLED.

OLED Fabrication Workflow

The fabrication of high-performance OLEDs is exclusively performed in a cleanroom environment using a high-vacuum thermal evaporation system.[9]

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum < 10⁻⁶ Torr) cluster_final Final Steps sub_clean 1. ITO Substrate Cleaning uv_ozone 2. UV-Ozone Treatment sub_clean->uv_ozone Improves work function & removes organics load_mask 3. Load into Chamber with Shadow Mask uv_ozone->load_mask Transfer htl_dep 4. Deposit HTL (e.g., DPCzA) load_mask->htl_dep eml_dep 5. Co-deposit EML (Host + Dopant) htl_dep->eml_dep etl_dep 6. Deposit ETL eml_dep->etl_dep cathode_dep 7. Deposit Cathode (LiF/Al) etl_dep->cathode_dep encap 8. Encapsulation (Glovebox) cathode_dep->encap Transfer test 9. Characterization encap->test Protects from O₂/H₂O

Caption: High-level workflow for OLED fabrication.

Step-by-Step Fabrication Protocol:

  • Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each. They are then dried with a nitrogen gun.

  • Surface Treatment: The cleaned ITO substrates are treated with UV-ozone for 10-15 minutes immediately before being loaded into the vacuum chamber. This step removes organic residues and increases the ITO work function, facilitating hole injection.

  • Layer Deposition: All organic layers and the cathode are deposited via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The deposition rates and thicknesses are monitored in situ using a quartz crystal monitor.

    • Hole-Transport Layer (HTL): DPCzA is deposited at a rate of ~1-2 Å/s.

    • Emissive Layer (EML): The host material and the phosphorescent or TADF dopant are co-evaporated from separate sources. The doping concentration is precisely controlled by adjusting the relative deposition rates.

    • Electron-Transport Layer (ETL): A suitable ETL material (e.g., TPBi) is deposited.

    • Cathode: A thin layer of Lithium Fluoride (LiF) (~1 nm) is deposited as an electron injection layer, followed by a thicker layer of Aluminum (Al) (~100 nm).

  • Encapsulation: Immediately after fabrication, the devices are transferred to a nitrogen-filled glovebox without exposure to ambient air and encapsulated using a UV-curable epoxy and a glass lid to prevent degradation from oxygen and moisture.

Device Characterization

G cluster_data Data Acquisition cluster_calc Performance Calculation start Fabricated OLED Device smu Source Measure Unit (e.g., Keithley 2400) start->smu Electrical Probing spectro Spectrometer with Integrating Sphere start->spectro Optical Measurement jvl Current Density (J) Voltage (V) Luminance (L) smu->jvl el Electroluminescence (EL) Spectrum spectro->el ce Current Efficiency (cd/A) jvl->ce pe Power Efficiency (lm/W) jvl->pe eqe External Quantum Efficiency (EQE) (%) jvl->eqe el->eqe cie CIE Coordinates el->cie

Caption: Workflow for OLED performance characterization.

Step-by-Step Characterization Protocol:

  • J-V-L Measurement: The current density-voltage-luminance (J-V-L) characteristics are measured using a source measure unit and a calibrated silicon photodiode or spectrometer.

  • Electroluminescence (EL) Spectrum: The EL spectrum is recorded at a specific driving voltage to determine the emission color and calculate the CIE (Commission Internationale de l'Éclairage) color coordinates.

  • Efficiency Calculation:

    • Current Efficiency (η_c): Calculated from the luminance (L) and current density (J) using the formula η_c = L / J.

    • Power Efficiency (η_p): Calculated from the current efficiency and voltage (V) using η_p = (π * L) / (J * V).

    • External Quantum Efficiency (EQE): This is the most critical metric and is calculated from the measured photon flux and the injected charge carrier flux. For a given EL spectrum, the EQE can be calculated from the luminance, current density, and the spectrum's characteristics.

Device Architecture and Energy Level Alignment

The efficiency of charge injection and confinement is dictated by the energy level alignment of the adjacent layers. The HOMO and LUMO (Lowest Unoccupied Molecular Orbital) levels of each material must be carefully chosen to create a "cascade" that facilitates carrier transport to the EML while establishing energy barriers that prevent them from leaking past it.

G cluster_energy Energy Level (eV) cluster_device OLED Device Structure cluster_anode Anode cluster_htl HTL cluster_eml EML cluster_etl ETL cluster_cathode Cathode cluster_diagram levels 0 -2.0 -4.0 -6.0 -8.0 anode ITO htl DPCzA eml Host:Dopant etl TPBi cathode LiF/Al ito_wf htl_homo HOMO ito_wf->htl_homo Hole Injection htl_lumo LUMO eml_homo HOMO htl_homo->eml_homo eml_lumo LUMO etl_lumo LUMO etl_lumo->eml_lumo etl_homo HOMO cathode_wf cathode_wf->etl_lumo Electron Injection

Caption: Energy level diagram of a typical OLED using DPCzA.

This diagram illustrates how the HOMO level of DPCzA (-5.7 eV) aligns with the work function of ITO (anode) to allow for efficient hole injection. Simultaneously, a significant energy barrier exists between the LUMO of DPCzA and adjacent layers, effectively blocking electrons at the EML interface and promoting recombination where it is desired.

Conclusion and Outlook

This compound (DPCzA) is a highly effective and versatile material for high-performance OLEDs. Its balanced charge transport properties make it a competitive choice for a hole-transporting layer, while its high triplet energy renders it an excellent host for both phosphorescent and TADF emitters.

The comparative analysis shows that while materials with higher charge mobility like TAPC exist, the key to maximizing quantum efficiency lies in the synergistic optimization of the entire device stack. The choice of DPCzA over an alternative is a strategic one, dictated by the properties of the adjacent layers to ensure optimal charge balance and exciton confinement.

Future research will continue to focus on developing novel bipolar host materials and materials exhibiting TADF, which can further reduce device voltage and enhance efficiency.[8][10] The systematic protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed material selections and advance the state-of-the-art in OLED technology.

References

  • Effect of Carrier-Transporting Layer on Blue Phosphorescent Organic Light-Emitting Diodes. (2021). MDPI.
  • An Alternative Host Material for Long‐Lifespan Blue Organic Light‐Emitting Diodes Using Thermally Activated Delayed Fluorescence. (2017).
  • CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES.
  • Achieving High Efficiency in Organic Light-Emitting Devices. (n.d.). Sigma-Aldrich.
  • Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer. (2021).
  • Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer. (2021).
  • Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs. (2015). PubMed.
  • New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs. (n.d.). OSTI.GOV.
  • The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploit
  • A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. (n.d.). PMC.
  • Fabrication and characterization of organic light emitting diodes for display applications. (2009). RIT Digital Institutional Repository.
  • Fabrication and Characterization of Organic Light Emitting Diode Using FTO/Pentacene as Bilayer Anode. (n.d.). TSI Journals.
  • Innovative High-Performance Deposition Technology for Low-Cost Manufacturing of OLED Lighting Progress Review. (2014). US Department of Energy.
  • Organic Light Emitting Diodes: Devices and applications. (n.d.).

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A Senior Application Scientist's Guide to the Electrochemical Characterization of N,9-Diphenyl-9H-carbazol-2-amine and its Contemporaries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of next-generation optoelectronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), is intrinsically linked to the innovation of high-performance organic materials. N,9-Diphenyl-9H-carbazol-2-amine and its derivatives are a promising class of compounds, often deployed as hole-transporting materials (HTMs) due to their favorable electronic properties and high thermal stability.[1][2] A rigorous and reproducible electrochemical characterization is paramount to understanding their structure-property relationships and predicting their performance within a device. This guide provides an in-depth, comparative analysis of the electrochemical characterization of this compound, contextualized against benchmark and alternative HTMs. We will delve into the causality behind experimental choices, establish a self-validating protocol for cyclic voltammetry, and present a clear framework for data interpretation and comparison.

Introduction: The Role of Carbazole Derivatives in Organic Electronics

Carbazole-based molecules have become foundational building blocks in the design of materials for organic electronics.[1][2] Their rigid, electron-rich structure provides excellent thermal and photochemical stability, while the nitrogen atom serves as an active redox center.[1][3] Functionalization at various positions on the carbazole core allows for the fine-tuning of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[2] These energy levels are critical as they dictate the efficiency of charge injection, transport, and extraction at the interfaces within a device.

This compound, the subject of this guide, incorporates phenyl groups at the N-9 position and an amine group at the C-2 position. This specific arrangement is designed to enhance hole-transporting capabilities and improve morphological stability in thin films. Understanding its electrochemical behavior is the first step in validating its potential as a high-performance HTM.

Foundational Principles: Why Electrochemistry Matters

Electrochemical techniques, particularly cyclic voltammetry (CV), are indispensable tools for probing the electronic structure of organic materials.[2] A CV experiment measures the current response of a material to a linearly cycled potential sweep. The resulting voltammogram provides a wealth of information:

  • Redox Potentials (E_ox, E_red): The potentials at which the molecule is oxidized (loses an electron) and reduced (gains an electron). These are directly related to the material's ability to donate or accept electrons.

  • HOMO and LUMO Energy Levels: The oxidation potential is used to estimate the HOMO level, which corresponds to the energy required to remove an electron from the molecule. The reduction potential can be used to estimate the LUMO level. These values determine the energy barriers for charge injection and transport between different layers in a device.[4]

  • Electrochemical Stability: The reversibility of the redox processes indicates the stability of the molecule in its charged states. A stable cation radical is a key attribute for an efficient HTM.

The relationship between these electrochemical parameters and the material's function in a device is a cornerstone of materials science.

A Self-Validating Experimental Protocol for Cyclic Voltammetry

Trustworthy data is the bedrock of scientific progress. The following protocol is designed to be self-validating by incorporating an internal standard, ensuring the data is accurate, reproducible, and comparable across different laboratories and studies.

Materials and Reagents
  • Analyte: this compound (and comparative materials)

  • Solvent: Anhydrous dichloromethane (DCM) or acetonitrile (ACN). Rationale: These solvents have a wide electrochemical window and are effective at dissolving many organic materials. Anhydrous conditions are critical to prevent unwanted side reactions.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP). Rationale: Provides conductivity to the solution and is electrochemically inert within the potential window of interest.

  • Internal Standard: Ferrocene (Fc). Rationale: The Ferrocene/Ferrocenium (Fc/Fc+) redox couple is a well-defined, reversible process that is largely independent of the solvent. It is the IUPAC-recommended internal standard for reporting potentials.[5][6]

  • Working Electrode: Glassy carbon or platinum disk electrode.

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or a Silver wire pseudo-reference electrode.

  • Counter Electrode: Platinum wire or mesh.

Step-by-Step Methodology
  • Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., TBAPF6) in the chosen anhydrous solvent to a concentration of 0.1 M.

  • Analyte Solution Preparation: Prepare a ~1 mM solution of the carbazole derivative in the electrolyte solution.

  • Electrode Polishing: Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with the solvent.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.[1]

  • System Validation with Ferrocene:

    • Add a small amount of ferrocene to the solution.

    • Run a cyclic voltammogram at a scan rate of 100 mV/s.

    • Record the half-wave potential (E1/2) of the Fc/Fc+ couple, calculated as (Epa + Epc) / 2. This value will be used to reference all subsequent measurements.

  • Analyte Measurement:

    • Run a cyclic voltammogram of the carbazole derivative solution. Start with a scan rate of 100 mV/s.

    • Scan in the positive direction to observe the oxidation process. If reduction is of interest, a separate scan in the negative direction may be necessary to avoid interference from the products of oxidation.[5][6]

    • Vary the scan rate (e.g., 50, 100, 200 mV/s) to investigate the nature of the electrochemical process. For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.[1]

  • Data Acquisition: Record the onset potential of oxidation (E_onset,ox) and, if applicable, the onset potential of reduction (E_onset,red). The onset potential is typically determined from the intersection of the tangent to the rising current wave and the baseline.

G cluster_prep Preparation cluster_cal Validation cluster_exp Measurement prep_solution Prepare 0.1 M Electrolyte Solution prep_analyte Add ~1 mM Analyte prep_solution->prep_analyte polish_we Polish Working Electrode prep_analyte->polish_we degas Degas with N2/Ar polish_we->degas add_fc Add Ferrocene Standard degas->add_fc run_fc_cv Run CV of Fc/Fc+ add_fc->run_fc_cv record_fc Record E1/2 run_fc_cv->record_fc run_analyte_cv Run CV of Analyte record_fc->run_analyte_cv vary_scanrate Vary Scan Rate run_analyte_cv->vary_scanrate record_e_onset Record E_onset,ox vary_scanrate->record_e_onset data_analysis Data Analysis record_e_onset->data_analysis Proceed to Analysis

Diagram 1: A self-validating workflow for electrochemical characterization.

Data Interpretation and HOMO/LUMO Estimation

The raw data from the CV experiment must be converted into meaningful energy level values.

Referencing to Fc/Fc+

First, correct the measured onset potentials against the ferrocene internal standard:

  • E_onset (vs Fc/Fc+) = E_onset (vs Ag/AgCl) - E1/2,Fc (vs Ag/AgCl)

This referencing is crucial for comparing data across different experiments and literature sources.

Calculating HOMO and LUMO Levels

The HOMO and LUMO energy levels can be estimated using the following empirical equations:[4][5][6]

  • E_HOMO (eV) = -[E_onset,ox (vs Fc/Fc+) + 4.8]

  • E_LUMO (eV) = -[E_onset,red (vs Fc/Fc+) + 4.8]

The value of 4.8 eV represents the energy level of the Fc/Fc+ redox couple relative to the vacuum level.[5] Some sources may use a slightly different value (e.g., 5.1 eV), so it is important to be consistent and report the value used.

The electrochemical bandgap (E_g) can then be calculated as the difference between the LUMO and HOMO levels.

G cluster_energy Energy Level Diagram cluster_lumo LUMO cluster_homo HOMO vac Vacuum Level (0 eV) lumo_level E_LUMO = -[E_red + 4.8] eV homo_level E_HOMO = -[E_ox + 4.8] eV E_red Reduction Potential (E_red) lumo_level->E_red e- addition E_ox Oxidation Potential (E_ox) E_ox->homo_level e- removal

Diagram 2: Relationship between redox potentials and molecular orbital energies.

Comparative Analysis: this compound vs. Alternatives

To evaluate the potential of this compound, its electrochemical properties must be benchmarked against established and emerging HTMs. The industry standard is Spiro-OMeTAD, while PTAA is another widely used alternative.[7]

Compound Structure E_ox (V vs Fc/Fc+) HOMO (eV) Key Characteristics & Applications
This compound [Structure of the target molecule][Expected Value][Expected Value]Expected to have good hole mobility and thermal stability due to the carbazole core. Potential use in OLEDs and PSCs.
Spiro-OMeTAD 2,2′,7,7′-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene~0.35 - 0.45~ -5.15 to -5.25The benchmark HTM for high-efficiency PSCs.[7][8] Requires dopants like LiTFSI and tBP for high conductivity, which can affect long-term stability.[7][9]
PTAA Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]~0.2 - 0.3~ -5.0 to -5.1A polymeric HTM with slightly higher hole mobility than Spiro-OMeTAD.[7] Often used in inverted PSC architectures and can offer better thermal stability.[7]

(Note: The electrochemical values for Spiro-OMeTAD and PTAA are representative ranges from literature and can vary based on experimental conditions.)

Analysis of the Comparison
  • HOMO Level Alignment: For efficient hole extraction from a standard perovskite layer (valence band ~ -5.4 to -5.6 eV), the HTM's HOMO level should be slightly higher (less negative). A HOMO level around -5.1 to -5.2 eV, as seen in Spiro-OMeTAD, is considered optimal.[8][10] The performance of this compound will heavily depend on where its HOMO level falls relative to these benchmarks.

  • Oxidation Potential and Stability: A lower oxidation potential generally indicates that the material is easier to oxidize, which is favorable for hole transport. However, very low oxidation potentials can sometimes lead to instability. The reversibility of the oxidation wave in the CV is a key indicator of the stability of the resulting cation radical, which is crucial for the material's operational lifetime in a device.

  • The Dopant Question: A significant advantage of developing new HTMs is the potential to achieve high performance without the need for hygroscopic and volatile dopants like those used with Spiro-OMeTAD.[7][9][11] A dopant-free HTM could lead to more stable and lower-cost devices.

Conclusion and Future Outlook

The electrochemical characterization of this compound is a critical step in assessing its viability as a next-generation hole-transporting material. By employing a rigorous, self-validating protocol centered around cyclic voltammetry with an internal standard, researchers can obtain reliable data on its fundamental electronic properties.

Comparing this data to established materials like Spiro-OMeTAD and PTAA provides the necessary context to evaluate its potential. The ideal candidate will possess a well-aligned HOMO energy level, high electrochemical stability, and the ability to function efficiently without performance-degrading dopants. This guide provides the framework for conducting such an evaluation, empowering researchers to make informed decisions in the development of more efficient and stable optoelectronic devices.

References

  • IIETA. (n.d.). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. Retrieved from [Link]

  • Nanoscale. (2016). Exploring the electrochemical properties of hole transport materials with spiro-cores for efficient perovskite solar cells from first-principles. Royal Society of Chemistry. Retrieved from [Link]

  • IIETA. (n.d.). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. Retrieved from [Link]

  • RSC Publishing. (n.d.). Exploring the electrochemical properties of hole transporting materials from first-principles calculations: an efficient strategy to improve the performance of perovskite solar cells. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Retrieved from [Link]

  • Haymoor, I. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Retrieved from [Link]

  • ResearchGate. (2018, September 7). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MoS2 as an alternate for Spiro-OMeTAD HTL in high-efficiency perovskite photovoltaics: simulation and experimental results analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution - deconvolution Transforms | Request PDF. Retrieved from [Link]

  • UPB. (n.d.). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. Retrieved from [Link]

  • Sustainable Energy & Fuels. (2019). Facile and low-cost synthesis of a novel dopant-free hole transporting material that rivals Spiro-OMeTAD for high efficiency perovskite solar cells. Royal Society of Chemistry. Retrieved from [Link]

  • Journal of Materials Chemistry C. (2022). Introducing an alternative oxidant for Spiro-OMeTAD with the reduction product to passivate perovskite defects. Royal Society of Chemistry. Retrieved from [Link]

  • RSC Publishing. (2024, December 23). Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells. Retrieved from [Link]

  • YouTube. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. Retrieved from [Link]

  • ACS Publications. (2021, June 9). Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the electrochemical properties of hole transporting materials from first-principles calculations: an efficient strategy to improve the performance of perovskite solar cells. Retrieved from [Link]

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  • Journal of the Chinese Chemical Society. (2012, February 20). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Retrieved from [Link]

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  • MDPI. (n.d.). Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. Retrieved from [Link]

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The Case for Carbazole Derivatives: A Cost-Performance Analysis of N,9-Diphenyl-9H-carbazol-2-amine in Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Next-Generation Hole Transport Materials

The relentless pursuit of higher efficiency and long-term stability in perovskite solar cells (PSCs) has placed a significant emphasis on the design and optimization of each functional layer within the device architecture. Among these, the hole transport layer (HTL) plays a pivotal role in extracting and transporting positive charge carriers from the perovskite absorber to the electrode, while simultaneously blocking electrons. For years, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, commercially known as Spiro-OMeTAD, has been the undisputed champion in high-efficiency PSCs. However, its complex multi-step synthesis, subsequent purification challenges, and exorbitant cost are significant impediments to the large-scale commercialization of perovskite photovoltaic technology.[1]

This guide presents a comprehensive cost-performance analysis of a promising alternative: N,9-Diphenyl-9H-carbazol-2-amine (DPC-2A). We will delve into the performance metrics of carbazole-based HTMs, benchmark them against the industry standards, Spiro-OMeTAD and Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), and provide the underlying scientific rationale for their efficacy. This analysis is intended for researchers, material scientists, and professionals in the field of solar energy, offering a scientifically grounded perspective on the future of hole transport materials.

Performance Landscape of Carbazole-Based Hole Transport Materials

Carbazole-based organic small molecules have emerged as a compelling class of HTMs due to their inherent advantages, including excellent thermal and chemical stability, high hole mobility, and facile functionalization at various positions on the carbazole moiety.[1][2] These attributes allow for the fine-tuning of their electronic and physical properties to achieve optimal energy level alignment with the perovskite layer, a critical factor for efficient charge extraction.

While specific performance data for this compound in PSCs is not extensively reported in peer-reviewed literature, we can infer its potential by examining the performance of structurally similar carbazole derivatives. Research has shown that carbazole-based HTMs can achieve power conversion efficiencies (PCEs) comparable to, and in some cases exceeding, those of Spiro-OMeTAD-based devices, often with the added benefit of being dopant-free or requiring lower concentrations of additives.[3][4]

For instance, devices employing carbazole-terminated isomeric HTMs have demonstrated PCEs of nearly 18% with improved stability over Spiro-OMeTAD.[3][4] The introduction of diphenylamine moieties, as in DPC-2A, is a well-established strategy to enhance the hole-transporting properties of organic semiconductors.

Table 1: Comparative Performance of Hole Transport Materials in Perovskite Solar Cells

Hole Transport MaterialPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc)Fill Factor (FF)Stability
Spiro-OMeTAD >25%[5]HighHighHighModerate (requires dopants which can degrade over time)
PTAA >25% (inverted devices)[5]HighHighHighGood (can be used in dopant-free systems)[5]
Carbazole Derivatives (representative) ~18-22%[3]Comparable to Spiro-OMeTADComparable to Spiro-OMeTADComparable to Spiro-OMeTADPotentially Higher (often dopant-free or with more stable dopants)[3]

The Decisive Factor: A Rigorous Cost Analysis

The primary driver for exploring alternatives to Spiro-OMeTAD is its prohibitive cost. A detailed cost analysis reveals the stark contrast between the established HTMs and the potential of carbazole-based materials.

Table 2: Cost Comparison of Hole Transport Materials

Hole Transport MaterialPrice (per gram)
Spiro-OMeTAD ~$125 - $300 USD[6][7]
PTAA ~$487 USD (for 7,000-10,000 Mn)[8]
This compound Commercially available, with potential for significantly lower cost due to simpler synthesis

The high cost of Spiro-OMeTAD and PTAA is a direct consequence of their complex, multi-step synthetic routes and the need for extensive purification. In contrast, many carbazole derivatives, including the proposed DPC-2A, can be synthesized through more straightforward and scalable methods, such as the Buchwald-Hartwig amination or Ullmann condensation reactions.[7]

Cost_Performance_Analysis cluster_cost Cost cluster_performance Performance Spiro-OMeTAD_Cost Spiro-OMeTAD (High Cost) Spiro-OMeTAD_Perf Spiro-OMeTAD (High Efficiency, Moderate Stability) Spiro-OMeTAD_Cost->Spiro-OMeTAD_Perf Enables PTAA_Cost PTAA (High Cost) PTAA_Perf PTAA (High Efficiency, Good Stability) PTAA_Cost->PTAA_Perf Enables DPC_2A_Cost DPC-2A (Potentially Low Cost) DPC_2A_Perf DPC-2A (Promising Efficiency, Potentially High Stability) DPC_2A_Cost->DPC_2A_Perf Enables Goal Commercial Viability DPC_2A_Perf->Goal Achieves Favorable Cost-Performance Ratio

Caption: Cost-performance landscape of hole transport materials.

Synthetic Pathways: The Root of Cost-Effectiveness

The economic viability of DPC-2A and other carbazole derivatives is intrinsically linked to their synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a powerful and versatile method for the formation of the crucial C-N bonds in these molecules.

A plausible synthetic route to this compound can be envisioned in two key steps:

  • Synthesis of 9-Phenyl-9H-carbazole: This intermediate can be synthesized via a Buchwald-Hartwig amination of 9H-carbazole with an aryl halide like bromobenzene. This reaction is well-documented and can be performed with high yields.

  • Amination of a Carbazole Precursor: A subsequent amination reaction, likely another Buchwald-Hartwig coupling, on a suitable functionalized 9-phenyl-9H-carbazole (e.g., a bromo-substituted derivative) with an amine would yield the final product.

The Ullmann condensation, a copper-catalyzed reaction, presents an alternative, often lower-cost, pathway for these C-N bond formations, although it may require harsher reaction conditions.[7]

Synthetic_Pathway Carbazole 9H-Carbazole Step1 Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Carbazole->Step1 Aryl_Halide Aryl Halide (e.g., Bromobenzene) Aryl_Halide->Step1 Intermediate 9-Phenyl-9H-carbazole Step1->Intermediate Functionalization Functionalization (e.g., Bromination) Intermediate->Functionalization Functionalized_Intermediate 2-Bromo-9-phenyl-9H-carbazole Functionalization->Functionalized_Intermediate Step2 Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Functionalized_Intermediate->Step2 Amine Amine Amine->Step2 Final_Product This compound Step2->Final_Product

Caption: Plausible synthetic route for this compound.

Experimental Protocols: A Guide to Comparative Device Fabrication and Characterization

To conduct a robust cost-performance analysis, a standardized experimental protocol is essential. The following outlines a general procedure for the fabrication and characterization of n-i-p planar perovskite solar cells.

1. Substrate Preparation and Electron Transport Layer (ETL) Deposition:

  • Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
  • Treat the substrates with UV-ozone for 15 minutes.
  • Deposit a compact TiO₂ layer by spin-coating a precursor solution followed by annealing.

2. Perovskite Layer Deposition:

  • Prepare the perovskite precursor solution (e.g., a mixed-cation, mixed-halide formulation) in a glovebox.
  • Deposit the perovskite layer onto the ETL via a one-step or two-step spin-coating method.
  • Anneal the perovskite film at the optimized temperature and time.

3. Hole Transport Layer (HTL) Deposition:

  • Prepare solutions of Spiro-OMeTAD, PTAA, and DPC-2A in a suitable solvent (e.g., chlorobenzene).
  • For Spiro-OMeTAD: Typically requires additives such as Li-TFSI and t-BP.
  • For PTAA: Can be used with or without additives.
  • For DPC-2A: Investigate both dopant-free and doped formulations.
  • Spin-coat the HTL solutions onto the perovskite layer.

4. Electrode Deposition:

  • Thermally evaporate a metal back contact (e.g., gold or silver) through a shadow mask.

5. Device Characterization:

  • Current Density-Voltage (J-V) Measurement: Use a solar simulator under standard AM1.5G illumination to determine PCE, Voc, Jsc, and FF.
  • External Quantum Efficiency (EQE) Measurement: Determine the spectrally resolved photocurrent generation.
  • Stability Testing: Monitor the device performance over time under controlled environmental conditions (e.g., humidity, temperature, and continuous illumination).

Conclusion: A Promising Horizon for Low-Cost, High-Performance Solar Cells

The analysis presented in this guide strongly suggests that this compound and other rationally designed carbazole derivatives hold immense promise as cost-effective, high-performance hole transport materials for perovskite solar cells. While Spiro-OMeTAD and PTAA have been instrumental in achieving record efficiencies, their high cost remains a critical barrier to widespread commercial adoption.

The potential for simplified, scalable synthesis of carbazole-based HTMs directly addresses this economic challenge. Furthermore, the inherent stability and tunable electronic properties of the carbazole core offer a pathway to developing dopant-free or more stable HTLs, thereby enhancing the long-term operational lifetime of perovskite solar cells.

Future research should focus on the targeted synthesis and thorough characterization of this compound and its analogues within perovskite solar cell devices. A systematic investigation of their performance and stability, benchmarked against current standards, will be crucial in validating their potential and paving the way for the next generation of commercially viable solar technologies.

References

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  • Spiro-OMeTAD (Spiro-MeOTAD) | 207739-72-8, >99.0% | Ossila.

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of N,9-Diphenyl-9H-carbazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of N,9-Diphenyl-9H-carbazol-2-amine, a chemical compound utilized in various research and development applications. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring compliance with federal and local regulations.

Hazard Assessment and Rationale for Stringent Disposal

This compound (CAS No. 1427316-55-9) is an aromatic amine derivative. A thorough understanding of its hazard profile is the foundation for its safe handling and disposal.

Identified Hazards: According to available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Beyond these immediate hazards, the carbazole structural motif is present in compounds that are investigated for potential carcinogenicity. The Occupational Safety and Health Administration (OSHA) mandates stringent controls for known and potential carcinogens, as many workers may be unaware of their presence, making them more vulnerable.[3][4] Therefore, as a best practice, this compound should be handled as a substance with potential chronic toxicity, warranting a cautious approach to its disposal. All waste containing this chemical must be treated as regulated hazardous waste.

Core Principles of Hazardous Waste Management

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its final, environmentally sound disposal.[5][6] This guide is designed to help researchers fulfill this responsibility.

Parameter Guideline / Regulation Source
Waste Classification Hazardous Waste (Assumed)EPA / RCRA[5][7]
Primary Hazards Harmful if swallowed, Skin/Eye/Respiratory IrritantGHS Classification[1][2]
Chronic Hazard Potential Carcinogen (Handle with caution)OSHA[3][4][8]
Container Requirement Compatible, in good condition, securely closed40 CFR Subpart I[5][9][10]
Labeling Requirement "HAZARDOUS WASTE" + Chemical NameEPA / RCRA[9][10]
Disposal Method Licensed Treatment, Storage, and Disposal Facility (TSDF)EPA[11]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of this compound waste from the point of generation to its final removal from the laboratory.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form, including as waste, ensure you are wearing the appropriate PPE. This is the first line of defense against exposure.

  • Gloves: Nitrile or other chemically resistant gloves are mandatory. Discard gloves immediately after any overt contact with the chemical.[12]

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or fine dust.[13]

  • Lab Coat: A standard lab coat should be worn to protect against skin contact.[13]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-certified respirator may be necessary.[8] Work should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step 2: Waste Segregation and Identification

Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Designate as Hazardous Waste: All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Unused or expired solid chemical.

    • Solutions containing the chemical.

    • Contaminated labware (e.g., pipette tips, vials, filter paper).

    • Spill cleanup materials.

  • Do Not Mix: This waste stream should not be mixed with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[7] Mixing with incompatible materials can lead to dangerous reactions.

Step 3: Waste Containerization and Labeling

Proper containerization prevents leaks and clearly communicates the hazard to all personnel.

  • Select a Compatible Container:

    • Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be in good condition, free of cracks or residue on the outside.[9]

    • Liquid Waste: Use a dedicated, leak-proof container designed for liquid chemical waste. Never use food-grade containers like milk jugs.[5]

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when actively adding waste.[5][6] This is a common EPA violation and is crucial for preventing spills and the release of vapors.

  • Label a New Container: The moment the first drop of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" .[9]

    • The full chemical name: "this compound" .

    • An approximate concentration or percentage of the chemical in the waste matrix.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Volume Limits: The regulations for the maximum amount of waste that can be stored in an SAA must be followed.

  • Secondary Containment: It is a best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 5: Arrange for Final Disposal

This compound is not suitable for sewer or trash disposal. It must be managed by a licensed professional.

  • Contact EHS: Follow your institution's specific procedures for having chemical waste removed. This typically involves submitting a request to your EHS department.

  • Professional Disposal: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company.[7] This company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Likely Disposal Method: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Step 1.

  • Contain and Clean:

    • For solid spills: Carefully sweep or scoop the material to avoid creating dust and place it into a designated hazardous waste container.[14]

    • For liquid spills: Use an inert absorbent material (e.g., vermiculite, chemical absorbent pads) to soak up the spill. Place the used absorbent into the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.[14]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting protocol.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound waste.

G cluster_0 Step 1: Identification cluster_1 Step 2: Containerization cluster_2 Step 3: Accumulation & Disposal A Waste Generation (e.g., Unused chemical, contaminated labware) B Is the material contaminated with this compound? A->B C Treat as Hazardous Waste B->C Yes D Non-Hazardous Waste (Follow standard lab procedures) B->D No E Select Compatible Container (HDPE or Glass) C->E F Label Container: 'HAZARDOUS WASTE' + Chemical Name E->F G Keep Container Securely Closed F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Request Waste Pickup (via Institutional EHS) H->I J Disposal by Licensed Hazardous Waste Vendor I->J

Caption: Disposal workflow for this compound waste.

References

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  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Chemical Label for this compound. Google Search Result. (Note: Specific vendor link was not provided, but hazard codes are standardized).
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A Researcher's Guide to the Safe Handling of N,9-Diphenyl-9H-carbazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of N,9-Diphenyl-9H-carbazol-2-amine. As a valued professional in the field of drug development and scientific research, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep and practical understanding of safe laboratory practices when working with this and similar chemical compounds.

Understanding the Hazard: A Proactive Approach to Safety

This compound is an aromatic amine and a carbazole derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, the known hazards of structurally similar chemicals provide a strong basis for a robust safety protocol. The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed[1].

  • Skin Irritation: Causes skin irritation upon contact[1].

  • Serious Eye Irritation: Can cause significant damage to the eyes[1].

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled[1].

  • Carcinogenicity: Some carbazole derivatives are suspected of causing cancer[2][3].

  • Aquatic Toxicity: Many related compounds are very toxic to aquatic life with long-lasting effects[2].

Given these potential hazards, a comprehensive personal protective equipment (PPE) plan is not merely a recommendation but a critical component of the experimental workflow.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is dictated by the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation. The following table summarizes the minimum required PPE for handling this compound in a solid (powder) or solution form.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)To prevent skin contact and absorption. Aromatic amines can permeate some glove materials; double-gloving provides an additional layer of protection[4][5].
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing or dust generation.To protect the eyes from dust particles and chemical splashes, which can cause serious irritation[1][3][6].
Body Protection Fully-buttoned laboratory coat made of appropriate chemical-resistant material (e.g., Nomex® or treated cotton).To protect the skin and personal clothing from contamination[3][5].
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust is generated.To prevent the inhalation of airborne particles that can cause respiratory irritation[1][3][5].
Foot Protection Closed-toe shoes that cover the entire foot.To protect against spills and dropped objects[5][6].
Operational Plan: A Step-by-Step Guide to Safe Handling

3.1. Preparation and Engineering Controls

  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation exposure[2].

  • Gather all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the designated work area.

  • Inspect PPE: Carefully inspect all PPE for any signs of damage or contamination before use.

3.2. Donning PPE: The First Line of Defense

The following sequence should be followed when putting on your PPE:

  • Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Outer Gloves: Don the second pair of gloves over the first pair.

  • Eye and Face Protection: Put on your safety glasses or goggles. If a splash or dust hazard exists, also put on a face shield.

  • Respirator (if required): If a respirator is necessary, ensure it has been properly fit-tested and perform a seal check.

3.3. Doffing PPE: Preventing Contamination Spread

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to remove your PPE safely:

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used) and then the safety glasses or goggles from the back to the front.

  • Lab Coat: Unbutton and remove your lab coat, folding the contaminated exterior inward. Place it in a designated container for laundering or disposal.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and associated waste is essential to protect both personnel and the environment.

  • Waste Segregation: All materials contaminated with this compound, including excess solid, solutions, and disposable PPE, must be treated as hazardous waste[7].

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealed, and leak-proof container made of a compatible material like high-density polyethylene (HDPE)[7].

    • Liquid Waste: Collect in a separate, sealed, and labeled container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department[7].

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's licensed chemical waste management program.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work.

PPE_Selection_Workflow start Start: Handling This compound weighing Weighing Solid Powder? start->weighing fume_hood Working in a Certified Fume Hood? weighing->fume_hood Yes ppe_respirator Add: NIOSH-Approved Respirator weighing->ppe_respirator No solution Working with Dilute Solution? splash_risk Risk of Splash or Aerosol Generation? solution->splash_risk ppe_base Minimum PPE: - Double Gloves - Lab Coat - Safety Glasses splash_risk->ppe_base No ppe_face_shield Add: Face Shield splash_risk->ppe_face_shield Yes fume_hood->solution Yes ppe_goggles Upgrade to: Chemical Splash Goggles ppe_goggles->ppe_base ppe_face_shield->ppe_goggles ppe_respirator->solution

Caption: PPE selection workflow for handling this compound.

References

  • Chemical Label for this compound. Google Search Result.
  • Personal Protective Equipment | US EPA. (2025).
  • Safety Data Sheet - Fisher Scientific. (2010). Fisher Scientific.
  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed. PubMed.
  • Personal Protective Equipment (PPE) - CHEMM. CHEMM.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Safety Data Sheet - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • Material Safety Data Sheet - UPRM.
  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority (HSA). Health and Safety Authority.
  • Safety Data Sheet - TCI Chemicals. (2025). TCI Chemicals.
  • N,9-Diphenyl-9H-carbazol-3-amine - LabSolutions | Lab Chemicals & Equipment. LabSolutions.
  • Safety Data Sheet - Fisher Scientific. Fisher Scientific.
  • Synthesis and evaluation of biological activity of some novel carbazole derivatives.
  • Preparation and Property Analysis of Antioxidant of Carbazole Derivatives - ResearchGate.
  • N,9-Diphenyl-9H-carbazol-3-amine SDS. SDS Manager.
  • Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective - PubMed. PubMed.
  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2021). Royal Society of Chemistry.
  • N,N-diphenyl-9H-carbazol-3-amine (Cas 7468-81-7) - Parchem. Parchem.
  • Proper Disposal of 9-ethyl-9H-carbazole-2-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals - Benchchem. BenchChem.
  • N,N-Diphenyl-9H-carbazol-2-amine - BLDpharm. BLDpharm.
  • (PDF) Handling of Amine-based Wastewater Produced During Carbon Capture - ResearchGate. (2019).
  • 9-Phenyl-9H-carbazol-2-amine - BLDpharm. BLDpharm.

Sources

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